2-Isobutylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCWSBXWOGCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991502 | |
| Record name | 2-(2-Methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71182-59-7 | |
| Record name | 2-(2-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71182-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071182597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-isobutylaniline physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutylaniline
Introduction
This compound, systematically named 2-(2-methylpropyl)aniline, is an aromatic amine of significant interest in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 71182-59-7, this compound serves as a pivotal intermediate in the production of a range of specialized chemicals, including agrochemicals and potential pharmaceutical agents.[1] Its molecular architecture, featuring an isobutyl group at the ortho position relative to the amino group on a benzene ring, imparts a unique combination of steric and electronic properties. This steric hindrance can be strategically exploited to direct reactions to other positions on the aromatic ring or to modulate the reactivity of the amine itself.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its structural characteristics, spectroscopic profile, reactivity, synthesis protocols, and safety considerations, offering field-proven insights to support its effective application in research and development.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for designing synthetic routes, optimizing reaction conditions, and understanding its toxicological profile. The properties of this compound are summarized below. It is noteworthy that many of these values are calculated based on computational models, as extensive experimental data is not always available in the literature.
| Property | Value | Source |
| CAS Number | 71182-59-7 | [2][3] |
| Molecular Formula | C₁₀H₁₅N | [3][4] |
| Molecular Weight | 149.23 g/mol | [3] |
| IUPAC Name | 2-(2-methylpropyl)aniline | [3] |
| Boiling Point | 242.1 ± 9.0 °C (at 760 mmHg) | [2] |
| Melting Point | 34.07 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Water Solubility | 200.3 mg/L (at 25 °C) | [2] |
| Flash Point | 102.8 ± 6.5 °C | [2] |
| Index of Refraction | 1.536 | [2] |
Section 2: Molecular Structure and Spectroscopic Profile
The arrangement of atoms in this compound dictates its reactivity and interactions with other molecules. The isobutyl group's placement ortho to the amino group introduces significant steric bulk, which influences the amine's nucleophilicity and the accessibility of the adjacent ring position.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the isobutyl group protons. The isobutyl group should present as a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the aromatic ring. The aromatic region will be complex due to the ortho-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming its molecular formula. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the alkyl substituent.
-
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound include the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the alkyl group will be observed around 2850-3100 cm⁻¹, and C=C stretching from the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.[3] A prominent fragment ion is often observed from the loss of a propyl group (M-43), resulting from cleavage at the benzylic position.
Experimental Protocol: General Spectroscopic Analysis
A robust analytical workflow is crucial for confirming the identity and purity of this compound.
-
Sample Preparation: Dissolve a small amount of the sample (1-5 mg for NMR, <1 mg for MS) in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or a volatile solvent (e.g., methanol for MS). For IR, the sample can be analyzed neat as a thin film between salt plates if it is a liquid.
-
Data Acquisition: Acquire spectra on calibrated spectrometers. For NMR, this typically involves a 400 MHz or higher field instrument. For GC-MS, a standard EI source at 70 eV is used.
-
Data Processing: Process the raw data using appropriate software to obtain clear spectra. This includes Fourier transformation for NMR and IR and library matching for MS.
-
Structural Elucidation: Interpret the processed spectra to confirm that the signals correspond to the expected structure of this compound and that the purity meets the required standards for subsequent applications.
Caption: General workflow for spectroscopic analysis.
Section 3: Synthesis and Reactivity
Synthesis
Industrially viable synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compound. This is a reliable and well-established method in organic chemistry. A plausible route to this compound involves the nitration of isobutylbenzene, separation of the ortho-isomer (2-isobutyl-1-nitrobenzene), and subsequent reduction of the nitro group.
Another approach described in the patent literature involves the reaction of a haloaniline with isobutene or a related precursor, followed by reduction steps.[1] For instance, 3-bromoaniline can be reacted with isobutene in the presence of a palladium catalyst to introduce an isobutenyl group, which is then reduced.[1] A similar strategy could be adapted for the ortho isomer.
Experimental Protocol: Reduction of 2-Isobutyl-1-nitrobenzene
This protocol is a representative example of a common method for preparing anilines.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isobutyl-1-nitrobenzene and a suitable solvent like ethanol.
-
Reagent Addition: Add a reducing agent. A common choice is tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and make it strongly basic by adding an aqueous solution of sodium hydroxide (NaOH). This neutralizes the acid and precipitates tin salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: General synthesis workflow for this compound.
Reactivity
The chemical behavior of this compound is governed by the interplay between the nucleophilic amino group and the aromatic ring.
-
Amino Group Reactions: As a primary amine, the -NH₂ group can undergo acylation, alkylation, diazotization, and arylsulfonylation. The kinetics of arylsulfonylation with substituted N-isobutylanilines have been studied, highlighting the influence of substituents on the reaction rate.[5]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, the existing ortho-isobutyl group provides significant steric hindrance, which can influence the regioselectivity of electrophilic substitution reactions like halogenation, nitration, or sulfonation. The para position is the most likely site for substitution. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.
Section 4: Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry and materials science.[] this compound is no exception, serving as a valuable intermediate.
-
Agrochemicals: The compound is a known intermediate in the synthesis of pyrazole carboxylic acid anilide compounds, which are used as acaricides (pesticides for mites and ticks).[1]
-
Pharmaceuticals: The aniline scaffold is present in numerous approved drugs. The isobutyl group can be used to enhance lipophilicity, which can improve a drug candidate's ability to cross cell membranes. The specific ortho-substitution pattern can also be used to fine-tune the conformation of a molecule to achieve optimal binding to a biological target.[7] While specific drugs derived from this compound are not prominent in the public literature, its structural motifs are highly relevant to drug design.
Section 5: Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
GHS Hazard Statements: According to supplier data, this compound is associated with the following hazards:
-
Precautions for Safe Handling:
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal must be in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.[8]
-
Conclusion
This compound is a versatile chemical intermediate with a distinct set of physicochemical properties defined by its ortho-substituted structure. Its unique steric and electronic characteristics make it a valuable tool for synthetic chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, reactivity, synthesis, and safety protocols, as presented in this guide, is paramount for its effective and safe utilization in the laboratory and in industrial applications.
References
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2-(2-Methylpropyl)benzenamine , PubChem - NIH, [Link]
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2-Bromo-N-isobutylaniline | C10H14BrN , PubChem - NIH, [Link]
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Aniline, n-isobutyl-2-tert-butyl- , NIST Chemistry WebBook, [Link]
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Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties , Cheméo, [Link]
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This compound (C10H15N) , PubChemLite, [Link]
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4-Isobutylaniline | C10H15N , PubChem - NIH, [Link]
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Isobutylamine | C4H11N , PubChem - NIH, [Link]
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4-Isobutylaniline , AMERICAN ELEMENTS, [Link]
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3-Isobutylaniline , LookChem, [Link]
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Cas 30090-17-6, 4-isobutylaniline , LookChem, [Link]
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2-isobutylaniline structural formula and isomers
An In-Depth Technical Guide to 2-Isobutylaniline: Structure, Isomerism, and Analytical Differentiation
Introduction
In the landscape of synthetic organic chemistry, aromatic amines serve as foundational building blocks for a vast array of complex molecules. Among these, this compound, a substituted aniline derivative, is a compound of significant interest. With the molecular formula C10H15N, its utility spans from the synthesis of agrochemicals, such as acaricides, to its role as a critical intermediate in the development of active pharmaceutical ingredients (APIs)[1][2][]. The precise arrangement of its functional groups dictates its reactivity and physicochemical properties, making a thorough understanding of its structure and isomeric forms paramount for researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of this compound, beginning with its core structural and spectroscopic features. We will then delve into the critical topic of isomerism, contrasting the ortho-substituted compound with its meta and para counterparts. The narrative is grounded in the causality behind analytical choices, offering field-proven insights into the methodologies required for unambiguous isomer identification and separation.
Part 1: The Core Compound: this compound
This compound, systematically named 2-(2-methylpropyl)aniline, is an aromatic amine where an isobutyl group is substituted at the ortho-position of the aniline ring[4]. This specific substitution pattern creates steric and electronic effects that differentiate it from its isomers and influence its synthetic utility.
Structural and Physicochemical Properties
The fundamental identity of this compound is defined by its unique combination of an aromatic ring, a primary amine, and a branched alkyl substituent. These features are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem[4] |
| Synonyms | o-isobutylaniline | PubChem[4] |
| CAS Number | 71182-59-7 | PubChem[4] |
| Molecular Formula | C10H15N | PubChem[4][5] |
| Molecular Weight | 149.23 g/mol | PubChem[4] |
| Predicted XlogP | 2.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | LookChem[6] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[6] |
| Rotatable Bond Count | 2 | LookChem[6] |
Spectroscopic Profile for Structural Verification
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is particularly informative. The aromatic region (approx. 6.6-7.2 ppm) will show a complex splitting pattern for the four protons on the substituted ring. The proximity of the isobutyl and amino groups in the ortho position leads to distinct chemical shifts compared to the more symmetrical patterns of the meta and para isomers. Key signals include the benzylic -CH₂- protons, the -CH- proton of the isobutyl group, and the two magnetically non-equivalent -CH₃ groups, which appear as a doublet. The -NH₂ protons typically present as a broad singlet.[8]
-
¹³C NMR : The carbon spectrum will show resonances for the six distinct aromatic carbons and the four aliphatic carbons of the isobutyl group.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch : A characteristic pair of sharp peaks around 3350-3500 cm⁻¹ indicates the primary amine (-NH₂) group.
-
C-H Stretch : Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the isobutyl group, while weaker signals above 3000 cm⁻¹ correspond to the sp² C-H bonds of the aromatic ring.[9]
-
Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 149. The key to identification lies in the fragmentation pattern. A characteristic fragment results from the benzylic cleavage, leading to the loss of a propyl radical (CH₂(CH₃)₂) to give a fragment at m/z 106. This specific fragmentation is a strong indicator of the isobutyl substitution pattern.[10]
Part 2: Isomerism in the Isobutylaniline System
The molecular formula C10H15N can represent several constitutional isomers, which have the same formula but different connectivity. For isobutylaniline, the most significant are the positional isomers, where the isobutyl group is attached to different positions on the aniline ring.[11][12]
Positional Isomers: Ortho, Meta, and Para
The placement of the isobutyl group profoundly impacts the molecule's physical properties, symmetry, and chemical reactivity.
-
This compound (ortho) : Steric hindrance between the adjacent amino and isobutyl groups can influence the reactivity of the amine and the planarity of the molecule.
-
3-Isobutylaniline (meta) : This isomer has the least direct electronic interaction between the two substituent groups.[11]
-
4-Isobutylaniline (para) : The para arrangement allows for maximum electronic communication through the aromatic π-system and results in a more symmetric structure.
The following diagram illustrates the relationship between these key positional isomers.
Caption: Positional isomers of isobutylaniline.
A comparison of the key identifiers for these isomers highlights their distinct nature.
| Property | This compound (ortho) | 3-Isobutylaniline (meta) | 4-Isobutylaniline (para) |
| CAS Number | 71182-59-7[4] | 131826-11-4[6][11] | 30090-17-6[13][14] |
| Predicted Boiling Point | N/A | 245.7 ± 9.0 °C[6] | N/A |
| Symmetry | Low | Low | High |
| Steric Hindrance at -NH₂ | High | Low | Low |
Part 3: Analytical Methodologies for Isomer Differentiation
In a research or drug development setting, starting materials must be pure and well-characterized. Distinguishing between isobutylaniline isomers is a common analytical challenge that requires robust methodologies. The choice of technique is driven by the need for resolution, sensitivity, and structural confirmation.
Experimental Protocol 1: Isomer Separation by Gas Chromatography (GC)
Causality: GC is an ideal choice for separating volatile, thermally stable compounds like isobutylaniline isomers. Differences in their boiling points and interactions with the stationary phase allow for effective separation. The para isomer, due to its higher symmetry, often elutes last.[8]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isobutylaniline isomer mixture in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
-
Data Analysis: Identify isomers based on their distinct retention times. Quantify the relative amounts by integrating the peak areas.
Experimental Protocol 2: Structural Confirmation by GC-Mass Spectrometry (GC-MS)
Causality: Coupling GC with a Mass Spectrometer provides not only separation but also structural information from the mass spectrum of each eluting peak. The fragmentation patterns are unique to each isomer's structure, providing definitive identification.
Methodology:
-
Sample Preparation and GC: Follow the same procedure as described in the GC protocol.
-
Mass Spectrometer Conditions:
-
Data Interpretation:
-
Confirm the molecular weight from the molecular ion peak at m/z 149.
-
Analyze the fragmentation patterns. The relative abundance of key fragments, such as the [M-43]⁺ ion (loss of a propyl radical), will differ between the ortho, meta, and para isomers due to the influence of the amino group's position on the fragmentation pathway.
-
The general workflow for such an analysis is a self-validating system, ensuring both separation and confirmation.
Caption: General workflow for spectroscopic analysis.
Part 4: Applications in Research and Drug Development
Isobutylanilines are not typically final products but rather crucial intermediates. Their value lies in the strategic introduction of a substituted aniline moiety into a larger molecule.
-
Agrochemicals: Isobutylaniline is a known intermediate in the synthesis of pyrazole carboxylic acid anilide compounds, which are effective as acaricides (pesticides for mites and ticks).[1] The specific isomer used is critical for the final product's biological activity.
-
Pharmaceuticals: Substituted anilines are a common structural motif in many APIs. The isobutyl group can be used to modulate lipophilicity (LogP), which affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] By incorporating this compound, medicinal chemists can fine-tune the steric and electronic environment around a pharmacophore to optimize its binding to a biological target.
The following diagram illustrates the role of isobutylaniline as a versatile building block in a synthetic pipeline.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a structurally distinct aromatic amine whose utility is defined by the ortho-positioning of its isobutyl and amino groups. A comprehensive understanding of its properties, and those of its positional isomers, is essential for its effective use in chemical synthesis. The analytical protocols detailed herein provide a robust framework for the unambiguous identification and quality control of these critical intermediates. For professionals in drug development and materials science, the ability to selectively synthesize, purify, and characterize specific isomers like this compound is a cornerstone of creating novel and effective molecules.
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PubChem. This compound (C10H15N). [Link]
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PubChem. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083. [Link]
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SIELC Technologies. 4-Isobutylaniline. [Link]
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PubChem. 2-Bromo-N-isobutylaniline | C10H14BrN | CID 28456788. [Link]
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NIST. Aniline, n-isobutyl-2-tert-butyl-. [Link]
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LookChem. 3-Isobutylaniline. [Link]
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Cheméo. Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties. [Link]
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SpectraBase. 2-(Hex-1-ynyl)-N-isobutylaniline. [Link]
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PubChem. 4-Isobutylaniline | C10H15N | CID 121627. [Link]
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LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]
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Spectroscopic Profile of 2-Isobutylaniline: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-isobutylaniline (also known as 2-(2-methylpropyl)aniline). In the realm of pharmaceutical and chemical research, precise structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This document offers a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. Each section delves into the theoretical underpinnings of the spectroscopic method, outlines a standardized experimental protocol, and provides an in-depth interpretation of the spectral data. The causality behind experimental choices is explained to provide field-proven insights. All key claims are supported by authoritative sources, and a comprehensive list of references is provided for further verification.
Introduction to this compound and its Spectroscopic Characterization
This compound is an aromatic amine with an isobutyl group attached to the ortho position of the aniline ring. As a substituted aniline, its chemical properties and reactivity are of interest in various fields, including medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical first step in any of its applications. Spectroscopic methods provide a non-destructive way to probe the molecular architecture and electronic environment of the compound.
This guide will walk through the expected spectroscopic signature of this compound, providing a foundational understanding for its identification and characterization. While direct experimental spectra for this compound are not widely available in public databases, this guide will leverage data from its isomers and structurally related compounds to provide a robust, predicted spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
Data Presentation: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-3, H-4, H-5, H-6 | 6.6 - 7.2 | Multiplet | 4H | The aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of the amine protons is concentration-dependent and can be broad due to quadrupole broadening and exchange. |
| -CH₂- | 2.4 - 2.6 | Doublet | 2H | This methylene group is adjacent to the aromatic ring and coupled to the methine proton. |
| -CH- | 1.8 - 2.0 | Multiplet (Septet) | 1H | This methine proton is coupled to the adjacent methylene and methyl protons. |
| -CH₃ | 0.9 - 1.0 | Doublet | 6H | The two equivalent methyl groups are coupled to the methine proton. |
¹³C NMR Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum, where each unique carbon atom appears as a single line. The chemical shifts are indicative of the electronic environment of each carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Presentation: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | 145 - 148 | Aromatic carbon attached to the amino group. |
| C-2 | 128 - 132 | Aromatic carbon attached to the isobutyl group. |
| C-3, C-4, C-5, C-6 | 115 - 130 | The remaining four aromatic carbons. |
| -CH₂- | 35 - 40 | Methylene carbon of the isobutyl group. |
| -CH- | 28 - 32 | Methine carbon of the isobutyl group. |
| -CH₃ | 22 - 25 | Methyl carbons of the isobutyl group. |
Mandatory Visualization: Molecular Structure and NMR Assignments
Caption: Structure of this compound with atom numbering for NMR.
Infrared (IR) Spectroscopy
Expertise & Experience: The Causality Behind Experimental Choices
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, the key functional groups are the N-H bonds of the primary amine and the C-H bonds of the aromatic ring and the alkyl chain. The spectrum is typically recorded as a thin film on a salt plate or as a KBr pellet.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two NaCl or KBr plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Data Presentation: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3400-3500 | N-H stretch (asymmetric) | Medium | Primary amines show two N-H stretching bands.[1] |
| 3300-3400 | N-H stretch (symmetric) | Medium | The presence of two bands is characteristic of a primary amine.[1] |
| 3000-3100 | Aromatic C-H stretch | Medium-Weak | |
| 2850-3000 | Aliphatic C-H stretch | Strong | From the isobutyl group. |
| 1600-1650 | N-H bend (scissoring) | Medium-Strong | |
| 1450-1600 | Aromatic C=C stretch | Medium | |
| 1250-1335 | C-N stretch (aromatic) | Medium-Strong | [2] |
| 650-900 | N-H wag | Broad, Medium | Characteristic of primary amines.[3] |
Mandatory Visualization: Spectroscopic Analysis Workflow
Sources
2-isobutylaniline CAS number and IUPAC name
An In-Depth Technical Guide to 2-Isobutylaniline
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 71182-59-7), a key aromatic amine intermediate. The document delineates its chemical identity, physicochemical properties, and detailed synthetic protocols, with an emphasis on the underlying chemical principles. Furthermore, it explores the compound's reactivity, spectroscopic profile, and applications, particularly as a scaffold in the synthesis of agrochemicals and as a potential building block in pharmaceutical development. This guide is intended to serve as a foundational resource, integrating established knowledge with practical, field-proven insights to support research and development activities.
Compound Identification and Core Properties
This compound, systematically named 2-(2-methylpropyl)aniline, is an organic compound characterized by an isobutyl group substituted at the ortho-position of an aniline ring.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and utility as a chemical intermediate.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem[1] |
| CAS Number | 71182-59-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Synonyms | o-Isobutylaniline, 2-(2-Methylpropyl)benzenamine | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below are primarily computed properties sourced from authoritative databases.
| Property | Value | Source |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through several strategic routes. A common and reliable method involves the preparation of an ortho-substituted nitrobenzene precursor, followed by its reduction. This two-step approach ensures high regioselectivity for the ortho-isomer.
Proposed Synthetic Workflow: From 2-Nitrobenzaldehyde
This pathway leverages the reductive amination of 2-nitrobenzaldehyde with isobutylamine to form the N-isobutyl-2-nitroaniline intermediate, which is subsequently reduced to the target aniline.[2]
Caption: Synthetic pathway for this compound via reductive amination and subsequent nitro group reduction.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of N-Isobutyl-2-nitroaniline (Intermediate)
-
Principle: Reductive amination provides a direct method for forming the C-N bond. 2-Nitrobenzaldehyde reacts with isobutylamine to form a transient imine (or Schiff base), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is chosen for its selectivity; it is mild enough not to reduce the nitro group but is highly effective for reducing imines.
-
Methodology:
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCE) at 0 °C, add isobutylamine (1.1 eq).
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N-isobutyl-2-nitroaniline.[2]
-
Part B: Reduction to this compound (Final Product)
-
Principle: The nitro group of the intermediate is a robust electron-withdrawing group that must be reduced to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is highly effective for nitro group reductions under a hydrogen atmosphere.[3] Alternatively, classical methods using metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), can be employed.
-
Methodology (Catalytic Hydrogenation):
-
Dissolve N-isobutyl-2-nitroaniline (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Maintain the reaction under a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.
-
Chemical Reactivity and Applications
The reactivity of this compound is governed by the nucleophilic amino group and the aromatic ring.
-
Reactions of the Amino Group: As a primary aromatic amine, it undergoes standard reactions such as acylation, alkylation, diazotization (to form diazonium salts for subsequent Sandmeyer or related reactions), and sulfonylation. The kinetics of arylsulfonylation with N-isobutylaniline derivatives have been studied, highlighting its nucleophilic character.[4]
-
Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating, ortho-, para-director. However, the existing ortho-isobutyl group provides significant steric hindrance, which will predominantly direct incoming electrophiles to the para-position (position 4) and the second ortho-position (position 6).
-
Applications:
-
Agrochemicals: Isobutylanilines are documented as crucial intermediates in the manufacturing of acaricides (mite and tick pesticides).[5][6]
-
Pharmaceutical Synthesis: While direct applications of this compound in marketed drugs are not widely reported, its structural motif is valuable. Closely related anilines, like 2-tert-butylaniline, are used as intermediates in drug development.[7] Aniline scaffolds are common in medicinal chemistry, and modifying them can tune a drug candidate's efficacy and metabolic stability.[] The isobutyl group can impart lipophilicity, potentially improving membrane permeability of a final active pharmaceutical ingredient (API).
-
Spectroscopic Profile
Spectroscopic analysis is essential for the structural verification of this compound. The expected spectral characteristics are outlined below.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the ~6.6-7.2 ppm range. Amine Protons (-NH₂): A broad singlet around 3.5-4.5 ppm (position is solvent and concentration dependent). Benzylic Protons (-CH₂-): A doublet around 2.4-2.6 ppm. Methine Proton (-CH-): A multiplet (septet or nonet) around 1.8-2.0 ppm. Methyl Protons (-CH₃): A doublet around 0.9-1.0 ppm (integrating to 6H). |
| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (~115-150 ppm), with the C-NH₂ carbon being the most upfield and the C-isobutyl carbon being the most downfield among the substituted carbons. Aliphatic Carbons: Signals corresponding to the -CH₂-, -CH-, and -CH₃ carbons of the isobutyl group in the upfield region (~20-40 ppm). |
| IR Spectroscopy | N-H Stretch: A characteristic pair of sharp-to-medium peaks for the primary amine symmetric and asymmetric stretches in the 3300-3500 cm⁻¹ region.[9] C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹. C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 149. Key Fragmentation: A prominent peak at m/z = 120, corresponding to the benzylic cleavage and loss of an ethyl radical (C₂H₅•), is expected to be the base peak.[10] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Avoid breathing vapors or mists.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
References
-
Shimizu, K., Ohshima, K., Tai, Y., Tamura, M., & Satsuma, A. (2012). Supporting Information: Size- and support-dependent selective amine cross-coupling with platinum nanocluster catalysts. Catalysis Science & Technology. The Royal Society of Chemistry. Available at: [Link]
- JP2017014131A - Method for producing isobutylaniline. (2017). Google Patents.
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NIST. (n.d.). Aniline, n-isobutyl-2-tert-butyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- CN107445846A - The technique of isobutyl-aniline between a kind of synthesis. (2017). Google Patents.
- US4219503A - Process for producing 2,6-dialkylanilines. (1980). Google Patents.
-
PubChemLite. (n.d.). This compound (C10H15N). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Methylpropyl)benzenamine. In PubChem Compound Database. Available at: [Link]
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ResearchGate. (2025). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. Available at: [Link]
-
SpectraBase. (n.d.). N-isobutylaniline - Optional[MS (GC)]. Available at: [Link]
-
LookChem. (n.d.). Cas 30090-17-6, 4-isobutylaniline. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropylaniline. In PubChem Compound Database. Available at: [Link]
-
SIELC Technologies. (2018). 4-Isobutylaniline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-isobutylaniline. In PubChem Compound Database. Available at: [Link]
-
ChemQuest. (2022, July 17). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English) [Video]. YouTube. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available at: [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]
-
Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]
-
MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1563. Available at: [Link]
-
PharmaCompass. (n.d.). 3-Isobutylaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
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- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-isobutyl-2-nitroaniline (55432-22-9) for sale [vulcanchem.com]
- 3. Buy 3-Isobutylaniline | 131826-11-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
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- 6. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]
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- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 2-Isobutylaniline in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-isobutylaniline in organic solvents. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its solubility is paramount for process development, formulation, and quality control. This document synthesizes theoretical principles of solubility, qualitative and estimated quantitative solubility data, a detailed experimental protocol for solubility determination, and an overview of predictive modeling techniques. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction to this compound and its Physicochemical Profile
This compound, also known as 2-(2-methylpropyl)benzenamine, is an aromatic amine with the chemical formula C10H15N.[1] Its structure consists of an aniline core with an isobutyl group substituted at the ortho position of the benzene ring. This substitution pattern significantly influences its physicochemical properties and, consequently, its solubility in various media.
Key Physicochemical Properties:
-
Molecular Formula: C10H15N[1]
-
Molecular Weight: 149.23 g/mol [1]
-
Appearance: Expected to be a liquid at room temperature.
-
Predicted XLogP3: 2.5[1]
The positive XLogP3 value suggests that this compound is more lipophilic than hydrophilic, indicating a preference for non-polar environments. This is a crucial starting point for understanding its solubility in organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are weak, short-range forces that exist between all molecules. They are the dominant forces in non-polar compounds.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A specific, strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine.
Aniline and its derivatives can participate in all three types of interactions. The amino group (-NH2) can act as a hydrogen bond donor and acceptor, and the aromatic ring contributes to van der Waals forces.
The isobutyl group in this compound is a non-polar, hydrophobic alkyl group. Its presence is expected to:
-
Increase solubility in non-polar solvents: The isobutyl group enhances van der Waals interactions with non-polar solvent molecules.
-
Decrease solubility in polar solvents (especially water): The bulky, non-polar isobutyl group disrupts the hydrogen bonding network of polar solvents like water, making dissolution less favorable.
Qualitative and Estimated Quantitative Solubility of this compound
Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Polarity | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Polar, Protic | Soluble to Freely Soluble | The amino group can hydrogen bond with the hydroxyl group of the alcohol, and the isobutyl group has good affinity for the alkyl chain of the alcohol. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Freely Soluble | Good balance of polar (ether linkage) and non-polar (alkyl groups) characteristics to solvate both the aniline and isobutyl moieties. |
| Ketones | Acetone | Polar, Aprotic | Freely Soluble | The carbonyl group can act as a hydrogen bond acceptor for the amino group, and the alkyl groups are compatible with the isobutyl group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Non-polar | Freely Soluble | Strong van der Waals interactions between the aromatic rings of the solute and solvent, and the isobutyl group is highly compatible with the non-polar environment. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderately Polar | Freely Soluble | Capable of dipole-dipole interactions and can effectively solvate the aromatic ring and the isobutyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Non-polar | Soluble | The large, non-polar isobutyl group will drive solubility in these non-polar solvents through van der Waals forces. |
| Amides | Dimethylformamide (DMF) | Polar, Aprotic | Freely Soluble | The highly polar nature of DMF and its ability to accept hydrogen bonds make it a good solvent for many organic compounds. |
| Water | Highly Polar, Protic | Sparingly Soluble to Insoluble | The hydrophobic isobutyl group significantly reduces the ability of the molecule to integrate into the hydrogen-bonded network of water. |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3]
Principle
A saturated solution of this compound is created in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Protocol
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., 24-72 hours).[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved solute to settle.
-
For finer separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Calculate the concentration of this compound in the original saturated solution from the calibration curve, taking into account the dilution factor.
-
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[4] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. For substituted anilines, relevant descriptors might include:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
Molecular Weight and Volume: Related to the size of the molecule.
-
Polar Surface Area (PSA): The surface area of polar atoms, which is related to hydrogen bonding capacity.
-
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations that describe the electronic properties of the molecule.
Hansen Solubility Parameters (HSP)
HSP is a powerful tool for predicting solubility based on the principle that "like dissolves like."[6] It decomposes the total Hildebrand solubility parameter (δ) into three components:
-
δD (Dispersion): Represents the energy from dispersion forces.
-
δP (Polar): Represents the energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
Every solvent and solute can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility.[7] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.
Practical Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is critical in several areas:
-
Reaction Solvent Selection: Choosing an appropriate solvent in which reactants are soluble is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: The solubility profile in different solvents is key to developing effective crystallization processes for purification. A good solvent for crystallization will dissolve the compound at higher temperatures and allow it to crystallize upon cooling, while impurities remain in solution.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is fundamental for developing stable and bioavailable drug formulations.
-
Extraction Processes: Solubility differences in immiscible solvents are exploited in liquid-liquid extraction for purification and isolation of target compounds.
Conclusion
While quantitative experimental data for the solubility of this compound in a wide array of organic solvents is sparse, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for reliable qualitative and semi-quantitative predictions. The presence of the hydrophobic isobutyl group is the dominant factor influencing its solubility, favoring dissolution in non-polar to moderately polar organic solvents and limiting its aqueous solubility. For applications requiring precise solubility data, the shake-flask method provides a robust experimental protocol. Furthermore, predictive models such as QSAR and Hansen Solubility Parameters can serve as valuable tools for initial solvent screening and for gaining deeper insights into the molecular interactions governing solubility. This guide provides a foundational framework for researchers and professionals working with this compound, enabling more informed decisions in synthesis, purification, and formulation.
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A Comprehensive Technical Guide to the Synthesis of 2-Isobutylaniline from Isobutyrophenone
Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for converting isobutyrophenone into 2-isobutylaniline, a valuable substituted aniline intermediate in pharmaceutical and fine chemical development.[][2] Recognizing the structural transformation required—the conversion of an aromatic ketone to an ortho-alkyl-substituted primary amine—this document eschews non-viable direct functionalization in favor of a reliable three-step sequence. The core strategy involves the complete reduction of the ketone moiety to an alkyl group, followed by regioselective aromatic nitration, and concluding with the reduction of the nitro group to the target amine. Each stage is discussed with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols suitable for a professional laboratory setting.
Introduction and Strategic Overview
The Target Molecule: this compound
This compound, systematically known as 2-(2-methylpropyl)aniline, is an aromatic amine whose structural motif is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its specific substitution pattern—an isobutyl group ortho to a primary amine—can significantly influence a molecule's pharmacological properties, such as receptor binding, metabolic stability, and overall efficacy.
| Property | Value |
| Chemical Name | 2-(2-methylpropyl)aniline |
| Synonyms | This compound, o-Isobutylaniline |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [3] |
| CAS Number | 30090-17-6 (for 4-isomer, specific 2-isomer CAS varies) |
Rationale for the Synthetic Pathway
The conversion of isobutyrophenone to this compound requires a fundamental restructuring of functional groups. A superficial analysis might suggest direct conversion methods; however, these are mechanistically unsound for achieving the desired product.
-
Reductive Amination: Methods like the Leuckart-Wallach reaction convert a ketone into an amine at the same carbon atom.[4][5] Applying this to isobutyrophenone would yield 1-phenyl-2-methylpropan-1-amine, not an aniline derivative.
-
Beckmann Rearrangement: This reaction converts the oxime of isobutyrophenone into an N-substituted amide (e.g., N-phenylisobutyramide).[6][7] This pathway cleaves the crucial carbon-carbon bond or rearranges the skeleton in a manner that does not lead to the target structure.
Therefore, a more strategic, multi-step approach is required. The most logical and reliable pathway, detailed in this guide, consists of three distinct stages:
-
Deoxygenation: Complete reduction of the isobutyrophenone carbonyl group to a methylene group, forming isobutylbenzene.
-
Nitration: Introduction of a nitrogen-containing functional group (nitro group) onto the aromatic ring via electrophilic aromatic substitution.
-
Reduction: Conversion of the nitro group to the target primary amine.
This sequence correctly establishes the required ortho-alkyl-amino substitution pattern.
Caption: Overall synthetic workflow from Isobutyrophenone to this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Wolff-Kishner Reduction of Isobutyrophenone
Directive: The initial step is the exhaustive reduction of the carbonyl group to an alkyl group. While the Clemmensen reduction (Zn(Hg), HCl) is an option, the Wolff-Kishner reaction (hydrazine, base) is often preferred for its compatibility with a wider range of substrates and its execution under basic, rather than strongly acidic, conditions.
Mechanism: The reaction begins with the formation of a hydrazone from isobutyrophenone and hydrazine. Strong base then deprotonates the nitrogen, initiating a tautomeric shift that, through a carbanionic intermediate and proton transfer from the solvent, ultimately leads to the expulsion of dinitrogen gas (N₂) and the formation of the fully reduced alkyl chain.
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Experimental Protocol: Synthesis of Isobutylbenzene
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Charging: To the flask, add isobutyrophenone (1.0 eq), diethylene glycol as a high-boiling solvent, and hydrazine hydrate (approx. 4.0 eq).
-
Initial Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone intermediate.
-
Base Addition: Cool the mixture slightly and add potassium hydroxide (KOH) pellets (approx. 4.0 eq) in portions.
-
Distillation and Reaction: Replace the reflux condenser with a distillation apparatus. Heat the mixture strongly. Water and excess hydrazine will distill off, and the internal temperature will rise to ~190-200°C. Maintain at this temperature for 3-4 hours, during which vigorous evolution of nitrogen gas will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with dilute HCl followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude isobutylbenzene can be purified further by vacuum distillation.
Quantitative Data (Representative)
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (per 10g ketone) |
| Isobutyrophenone | 1.0 | 148.20 | 10.0 g |
| Hydrazine Hydrate (~64%) | 4.0 | 50.06 | ~13.5 mL |
| Potassium Hydroxide (KOH) | 4.0 | 56.11 | 15.1 g |
| Diethylene Glycol | - | 106.12 | ~100 mL |
| Expected Yield | ~80-90% |
Step 2: Regioselective Nitration of Isobutylbenzene
Directive: With the isobutyl group in place, the next step is to introduce a nitro group onto the aromatic ring. The isobutyl group is an activating, ortho, para-director for electrophilic aromatic substitution. The reaction will inevitably produce a mixture of 2-nitro and 4-nitro isomers, which must be separated.
Mechanism: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the π-system of the isobutylbenzene ring. The resulting carbocation intermediate (sigma complex) is stabilized by resonance, with attack at the ortho and para positions being favored. Deprotonation restores aromaticity and yields the nitro-substituted products.
Caption: Electrophilic nitration of isobutylbenzene leading to ortho and para isomers.
Experimental Protocol: Synthesis of 2-Nitroisobutylbenzene
-
Apparatus Setup: In a fume hood, place a round-bottom flask in an ice/salt bath and equip it with a magnetic stirrer and a dropping funnel.
-
Acid Mixture: Carefully add concentrated sulfuric acid to the flask. Cool to 0-5°C.
-
Substrate Addition: Add the isobutylbenzene (1.0 eq) to the dropping funnel. Add it dropwise to the cold, stirring sulfuric acid, maintaining the internal temperature below 10°C.
-
Nitrating Mixture: Prepare a cold mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in the dropping funnel.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Quenching and Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice. The product will separate as an oil. Extract the product with dichloromethane.
-
Purification and Separation: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting mixture of 2-nitro and 4-nitroisobutylbenzene must be separated, typically via fractional distillation under reduced pressure or column chromatography.
Quantitative Data (Representative)
| Reagent | Molar Eq. | Amount (per 10g isobutylbenzene) |
| Isobutylbenzene | 1.0 | 10.0 g |
| Conc. H₂SO₄ | - | ~40 mL |
| Conc. HNO₃ | 1.1 | ~5.2 mL |
| Typical o:p Ratio | ~1:2 | |
| Yield (isolated ortho) | ~25-30% |
Step 3: Reduction of 2-Nitroisobutylbenzene
Directive: The final step is the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[8][9] An alternative is metal-acid reduction (e.g., Sn/HCl), but this often involves a more complex aqueous work-up.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr shaker) or a standard flask setup for balloon hydrogenation.
-
Reagent Charging: In a suitable flask, dissolve the purified 2-nitroisobutylbenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate. Carefully add the palladium on carbon catalyst (5-10% Pd/C, ~1-5 mol% Pd).
-
Hydrogenation: Seal the reaction vessel, evacuate the air and replace with nitrogen, then evacuate again and replace with hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or pressurized source) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless or pale yellow oil.
Quantitative Data (Representative)
| Reagent/Parameter | Value |
| 2-Nitroisobutylbenzene | 1.0 eq |
| Catalyst | 5% Pd/C (1-5 mol% Pd) |
| Hydrogen Pressure | 1-4 atm (balloon to Parr shaker) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Expected Yield | ~90-98% |
Conclusion
The synthesis of this compound from isobutyrophenone is effectively achieved through a robust, three-step synthetic sequence. This pathway, involving Wolff-Kishner reduction, electrophilic nitration with subsequent isomer separation, and final catalytic hydrogenation of the nitro group, represents a classic and reliable approach in organic synthesis. By understanding the mechanistic principles behind each transformation, researchers and drug development professionals can confidently execute this synthesis, providing access to a key intermediate for the construction of complex, biologically active molecules.
References
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Title: The Leuckart Reaction - Erowid Source: Erowid URL: [Link]
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An In-Depth Technical Guide to the Predicted Toxicity of 2-Isobutylaniline
Foreword: A Proactive Approach to Chemical Safety in Drug Development
In the landscape of modern drug discovery and development, the imperative to identify and mitigate potential toxicological liabilities at the earliest stages cannot be overstated. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and predicting the toxicity of the chemical intermediate, 2-isobutylaniline. As a substituted aniline, this compound belongs to a class of chemicals with a well-documented history of toxicological concern, necessitating a thorough and proactive safety assessment.
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and scientifically rigorous narrative that begins with the foundational principles of predictive toxicology and culminates in a detailed, multi-faceted toxicological profile of this compound. We will delve into the causal relationships behind experimental and computational choices, grounding our predictions in authoritative methodologies and established scientific principles. Every protocol and predictive model discussed is presented as a self-validating system, emphasizing scientific integrity and reproducibility.
Introduction to this compound and the Rationale for Predictive Toxicology
This compound, with the molecular formula C₁₀H₁₅N, is an aromatic amine characterized by an isobutyl group at the ortho-position of the aniline ring. Its structural features, particularly the presence of the aromatic amine moiety, immediately raise flags for toxicological concern due to the potential for metabolic activation to reactive intermediates. Aromatic amines as a class are associated with a range of adverse health effects, including methemoglobinemia, genotoxicity, and carcinogenicity.
Given these intrinsic structural alerts, a comprehensive toxicological assessment is paramount before significant resources are invested in any developmental pathway involving this chemical. Predictive toxicology, leveraging both computational (in silico) and cell-based (in vitro) methods, offers a powerful, ethical, and resource-efficient strategy to forecast potential hazards. This proactive approach allows for early-stage risk assessment and can guide the design of safer chemical alternatives.
In Silico Toxicity Prediction: A First-Tier Assessment
In silico toxicology utilizes computational models to predict the toxic effects of chemicals based on their molecular structure.[1][2] This approach is a critical first step in a tiered testing strategy, providing rapid and cost-effective initial screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity, including toxicity.[3][4] For aromatic amines, QSAR models for endpoints such as mutagenicity and carcinogenicity are well-established.[5]
The predictive power of a QSAR model is contingent on its scientific validity and the applicability domain, which defines the chemical space for which the model can make reliable predictions.[4]
| Endpoint | Predicted Value (Rat, oral) | GHS Classification | Reference Model Type |
| LD50 | 300 - 2000 mg/kg | Category 4: Harmful if swallowed | Consensus QSAR models for aromatic amines[6] |
This prediction is based on the analysis of structurally similar aromatic amines and should be confirmed by in vitro or in vivo testing.
Expert Rule-Based Systems: Derek Nexus
Derek Nexus is an expert knowledge-based system that predicts toxicity by identifying "structural alerts," which are molecular substructures associated with specific toxicological endpoints.[7][8]
For this compound, Derek Nexus would likely raise alerts for the following endpoints based on the presence of the aniline substructure:
| Endpoint | Derek Nexus Prediction | Likelihood | Reasoning |
| Mutagenicity (Ames test) | Positive | Plausible | Aromatic amines are a well-known structural alert for mutagenicity, often requiring metabolic activation.[9] |
| Carcinogenicity | Positive | Plausible | Many aromatic amines are known to be carcinogenic in rodents, often targeting the spleen, liver, or urinary bladder.[10] |
The prediction of "plausible" indicates that there is good evidence to support the alert, and this warrants further investigation through in vitro testing.
The Central Role of Metabolic Activation
The toxicity of many aromatic amines, including this compound, is intrinsically linked to their metabolism. Cytochrome P450 enzymes in the liver can catalyze the N-hydroxylation of the amino group to form a reactive N-hydroxyarylamine intermediate.[7] This can be further bioactivated to a highly reactive nitrenium ion, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[11]
The isobutyl group may also undergo metabolic oxidation, potentially leading to the formation of alcohol or carboxylic acid metabolites, which could modulate the toxicity profile of the parent compound.[12]
Diagram of Predicted Metabolic Activation of this compound
Caption: Predicted metabolic activation pathway of this compound.
In Vitro Toxicity Assessment: Experimental Validation
In vitro toxicity assays using cultured cells provide the next tier of evidence to confirm or refute the predictions from in silico models. These assays are crucial for understanding the cellular mechanisms of toxicity.
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used and regulatory-accepted assay for detecting chemically induced gene mutations in bacteria.[13][14] Given the structural alert for mutagenicity in this compound, this assay is a mandatory component of its toxicological profile.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are selected to detect different types of mutations (frameshift and base-pair substitutions).[15]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[15]
-
Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of this compound that is not overly cytotoxic to the bacteria.
-
Main Experiment:
-
A mixture of the bacterial tester strain, the test compound at various concentrations, and either S9 mix or a buffer is prepared.
-
This mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result.[15]
Diagram of Ames Test Workflow
Caption: Workflow for the OECD 471 Ames Test.
Cytotoxicity Assessment: MTT and Neutral Red Uptake Assays
Cytotoxicity assays measure the ability of a substance to cause cell death. These assays are fundamental for determining a compound's general toxicity and for establishing dose ranges for more specific mechanistic studies.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][17] Damage to the cell membrane or lysosomes results in decreased dye uptake.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound exposure, incubate the cells with a medium containing neutral red for approximately 3 hours.
-
Dye Extraction: Wash the cells to remove excess dye and then add a destain solution to extract the neutral red from the viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
| Assay | Principle | Predicted Outcome for this compound |
| MTT | Measures mitochondrial dehydrogenase activity in viable cells. | Dose-dependent decrease in cell viability, with a predicted IC50 in the low to mid-micromolar range. |
| Neutral Red Uptake | Measures the ability of viable cells to incorporate dye into lysosomes.[11] | Dose-dependent decrease in cell viability, with a predicted IC50 in a similar range to the MTT assay. |
Higher-Tier Toxicological Assessment: A Look Ahead
The results from the initial in silico and in vitro screening will determine the necessity for further, more complex toxicological studies.
Repeated Dose Toxicity (OECD 407)
If the initial data suggest a potential for systemic toxicity, a 28-day repeated-dose oral toxicity study in rodents may be warranted.[13][18] This study provides information on the potential health hazards from repeated exposure and helps to identify target organs of toxicity and a No-Observed-Adverse-Effect Level (NOAEL).
Carcinogenicity Bioassay (OECD 451)
Given the plausible carcinogenicity prediction for this compound, a long-term carcinogenicity bioassay in rodents might be required for regulatory submission if the compound is intended for long-term human use.[19][20] These studies are typically conducted over the lifespan of the animal.
Conclusion and Recommendations
Based on its chemical structure as a substituted aniline, this compound is predicted to possess a significant toxicological profile. In silico models suggest moderate acute oral toxicity and raise plausible alerts for mutagenicity and carcinogenicity, primarily driven by metabolic activation to a reactive nitrenium ion.
It is strongly recommended that these predictions be followed up with a tiered approach to experimental testing, beginning with in vitro assays. An Ames test (OECD 471) is essential to confirm the predicted mutagenicity. Cytotoxicity assays (MTT and/or NRU) will provide valuable data on the compound's general toxicity and help to establish dose ranges for further studies.
The findings from this initial predictive and in vitro assessment will be critical in making informed decisions about the future development of any project involving this compound. A thorough understanding of its toxicological liabilities is not just a regulatory requirement but a fundamental aspect of responsible scientific research and drug development.
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PubMed. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. [Link]
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A Technical Guide to 2-Isobutylaniline: A Versatile Intermediate in Modern Pharmaceutical Synthesis
Executive Summary
In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate quality of the active pharmaceutical ingredient (API). Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of therapeutic agents.[1] This technical guide provides an in-depth analysis of 2-isobutylaniline (also known as 2-(2-methylpropyl)aniline), a promising yet under-documented aromatic amine intermediate. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, dissect its chemical reactivity, and present its potential utility in the synthesis of complex pharmaceutical targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.
Introduction: The Strategic Value of Substituted Anilines
Aniline and its derivatives are foundational in the synthesis of numerous drugs, from early analgesics like acetanilide to modern blockbusters.[1] Their utility stems from the nucleophilic character of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, enabling a wide range of chemical transformations.
This compound presents a unique combination of features:
-
Aniline Core: Provides the essential reactive amino group for building heterocyclic systems, amides, sulfonamides, and other key pharmacophores.
-
Ortho-Isobutyl Group: This non-polar, sterically significant substituent can profoundly influence the molecule's properties. It can act as a steric director in reactions, prevent metabolic degradation by blocking an otherwise accessible site, and enhance lipid solubility, which can improve pharmacokinetic profiles.
While anilines are invaluable, they are also recognized as a "structural alert" due to their potential for metabolic activation into reactive, potentially toxic quinone-imines.[2][3] The strategic placement of alkyl groups, as in this compound, can mitigate such metabolic pathways, making it an attractive alternative to simpler anilines for designing safer drug candidates.
Core Properties and Safety Profile of this compound
A thorough understanding of an intermediate's properties is paramount for safe handling and effective process development.
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for designing reaction conditions, purification protocols, and appropriate storage solutions.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem[4] |
| CAS Number | 71182-59-7 | PubChem[4] |
| Molecular Formula | C₁₀H₁₅N | PubChem[4][5] |
| Molecular Weight | 149.23 g/mol | PubChem[4] |
| Appearance | Not specified; likely a liquid | General Chemical Knowledge |
| XlogP (Predicted) | 2.5 | PubChem[5] |
| Monoisotopic Mass | 149.12045 Da | PubChem[5] |
Safety and Handling
Based on GHS classifications for this compound and safety data for analogous chemicals, this compound must be handled with care.[4]
-
Hazards: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4] It is also expected to cause skin and serious eye irritation. As with many aniline derivatives, it should be treated as a corrosive material.
-
Handling Precautions: Work should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] All equipment should be grounded to prevent static discharge, as aniline derivatives can be flammable.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1] Containers should be tightly closed and stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
Synthesis of this compound: A Representative Pathway
While multiple synthetic routes to substituted anilines exist, a common and scalable approach involves the acylation of a suitable aromatic precursor followed by reduction. The following workflow illustrates a plausible synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Causality
-
Amino Group Protection (Optional but Recommended): The amino group of aniline is highly reactive and can interfere with the Friedel-Crafts reaction. It is often protected as an acetanilide first. This deactivates the ring slightly but prevents N-acylation and directs the incoming acyl group primarily to the para position.
-
Friedel-Crafts Acylation: This classic C-C bond-forming reaction introduces the isobutyryl group onto the aromatic ring. A Lewis acid catalyst like aluminum chloride (AlCl₃) is essential to activate the isobutyryl chloride electrophile. The reaction is typically performed in a non-polar solvent.
-
Wolff-Kishner Reduction: This reaction specifically reduces the ketone carbonyl group to a methylene group (-CH₂-). It is performed under basic conditions using hydrazine and a strong base like KOH at high temperatures. This method is chosen over an acid-catalyzed reduction (like the Clemmensen reduction) which would be incompatible with the basic amino group.
-
Deprotection (If Applicable): If the amino group was initially protected, a final hydrolysis step (e.g., with aqueous HCl) is required to liberate the free aniline.
Reactivity and Potential in Pharmaceutical Synthesis
The true value of this compound lies in its reactivity, which allows it to be incorporated into diverse molecular scaffolds.
Nucleophilic Reactions at the Amino Group
-
Amide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds. This is one of the most common linkages in pharmaceuticals.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides, a key transformation, produces sulfonamides—a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants. Studies on the arylsulfonylation of related N-isobutylanilines confirm this reactivity.[7]
-
N-Alkylation: The nitrogen can be alkylated, though direct alkylation can be challenging to control. Reductive amination is a more common and efficient method for creating secondary or tertiary amines.
Reactions Involving the Aromatic Ring
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-para director. However, the bulky isobutyl group at the 2-position will sterically hinder attack at that ortho position, primarily directing incoming electrophiles to the 4- and 6-positions. This steric control is a valuable tool for achieving regioselectivity.
-
Cyclocondensation Reactions: this compound is an ideal precursor for building fused heterocyclic systems. For example, reaction with α-bromo ketones can lead to indoles (Bischler–Möhlau synthesis), a core structure in many top-selling drugs.[8] Similarly, reactions with diketones or related synthons can be used to construct quinolines or benzodiazepines.
Case Study: Conceptual Synthesis of a Bioactive Scaffold
While no major commercial drugs are explicitly synthesized from this compound at present, we can conceptualize its use in creating a scaffold analogous to known bioactive molecules, such as inhibitors of tubulin polymerization which often feature substituted anilines.[9]
Let's consider the synthesis of a hypothetical (2-isobutylphenyl)indole derivative, a scaffold with potential anticancer activity.
Protocol: Fischer Indole Synthesis
This protocol demonstrates the conversion of this compound into a more complex heterocyclic system.
-
Formation of the Hydrazone:
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water. Slowly add the cold diazonium salt solution to the sulfite solution. The resulting mixture is warmed to 60-70 °C until the reaction is complete (monitored by TLC), forming the corresponding hydrazine.
-
To the crude hydrazine solution, add a suitable ketone (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours to form the hydrazone intermediate.
-
-
Cyclization and Aromatization:
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the hydrazone mixture.
-
Heat the reaction to 120-150 °C for 1-3 hours. The high temperature drives the-sigmatropic rearrangement and subsequent cyclization.
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product.
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target indole.
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of a pharmaceutical intermediate is a non-negotiable aspect of drug development. A combination of chromatographic and spectroscopic methods should be employed.
Analytical Workflow
Caption: A typical analytical workflow for quality control.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for determining the purity of anilines.[9]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier like formic or phosphoric acid.[9]
-
Detection: UV detector set to a wavelength around 254 nm.
-
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is excellent for purity assessment, while GC-Mass Spectrometry (GC-MS) provides definitive structural confirmation by matching the fragmentation pattern and molecular ion.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure, providing unambiguous information about the connectivity of atoms and the isobutyl group's placement on the aniline ring.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
Conclusion and Future Outlook
This compound represents a valuable, strategically substituted building block for pharmaceutical synthesis. While not yet a widely cited intermediate for commercial APIs, its potential is clear. The ortho-isobutyl group offers a powerful tool for medicinal chemists to introduce steric bulk, enhance lipophilicity, and potentially block metabolic pathways that affect drug safety and efficacy. Its core aniline reactivity allows for its seamless integration into well-established synthetic routes for generating diverse and complex heterocyclic scaffolds. As the demand for novel chemical entities with improved ADME-Tox profiles continues to grow, intermediates like this compound are poised to become increasingly important in the drug discovery and development pipeline.
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Methodological & Application
Application Note: Synthesis of 2-Isobutylaniline via Reductive Amination Strategies
Abstract
2-Isobutylaniline is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of this compound. We present two robust and scalable reductive methods: the direct reductive amination of 2-isobutylbenzaldehyde and the catalytic hydrogenation of 2-isobutylnitrobenzene. This document offers in-depth mechanistic insights, step-by-step experimental protocols, data interpretation, and expert troubleshooting advice to ensure procedural success and safety.
Introduction and Mechanistic Overview
The synthesis of primary anilines is a cornerstone of modern organic chemistry. Reductive amination, in its broadest sense, encompasses the formation of a C-N bond through the reduction of an intermediate. This guide explores two highly effective pathways to synthesize this compound, each with distinct advantages depending on starting material availability and desired scale.
Pathway A: Direct Reductive Amination of a Carbonyl
Direct reductive amination is a powerful method for forming amines from carbonyl compounds.[2][3] The process involves the condensation of an aldehyde or ketone with an amine source (in this case, ammonia) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.[4][5]
The key to a successful one-pot reaction is the choice of a reducing agent that selectively reduces the protonated iminium ion much faster than the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and excellent chemoselectivity, reacting preferentially with the iminium intermediate over the aldehyde.[5][6] This avoids the premature reduction of the aldehyde to an alcohol, thus maximizing the yield of the desired amine.[4]
Caption: Mechanism of direct reductive amination.
Pathway B: Catalytic Hydrogenation of a Nitroarene
The reduction of aromatic nitro compounds is one of the most common and economically significant methods for preparing anilines on both laboratory and industrial scales.[7][8] This transformation is technically a reduction rather than a classic carbonyl-based reductive amination, but it serves the same ultimate goal of installing an amino group onto an aromatic ring.
The process typically involves heterogeneous catalysis, with palladium on carbon (Pd/C) being a widely used and highly efficient catalyst.[8][9] The reaction proceeds by the catalytic transfer of hydrogen (from H₂ gas or a transfer agent like ammonium formate) to the nitro group. The reaction is highly exothermic and can proceed through several intermediates, such as nitroso and hydroxylamine species.[8][10] Careful control of reaction conditions, particularly temperature and pressure, is critical to ensure safety and prevent the accumulation of potentially unstable intermediates.[8]
Caption: Stepwise reduction of a nitroarene to an aniline.
Experimental Protocols
Protocol 1: Synthesis via Direct Reductive Amination
This protocol details the synthesis of this compound from 2-isobutylbenzaldehyde using ammonia and sodium triacetoxyborohydride.
Materials & Equipment:
-
2-Isobutylbenzaldehyde (1.0 eq)
-
Ammonia solution (7 N in methanol, 5.0 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-isobutylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Amine Addition: Add the ammonia solution (7 N in methanol, 5.0 eq) to the flask, followed by a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. An effervescence may be observed. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.[11]
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 2-isobutylnitrobenzene using a Palladium on Carbon catalyst and hydrogen gas.
Materials & Equipment:
-
2-Isobutylnitrobenzene (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 1-2 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon hydrogenation setup
-
Celite™ or other filtration aid
-
Rotary evaporator
Procedure:
-
Catalyst Handling: Caution: Pd/C can be pyrophoric when dry. Handle in a wet state or under an inert atmosphere.
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 2-isobutylnitrobenzene (1.0 eq) in ethanol. Carefully add the 10% Pd/C catalyst (1-2 mol%) as a slurry in a small amount of solvent.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can also be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite in air. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is often of high purity. If necessary, it can be further purified by vacuum distillation.
Caption: A generalized workflow for synthesis and purification.
Data Summary and Troubleshooting
| Parameter | Protocol 1: Direct Reductive Amination | Protocol 2: Catalytic Hydrogenation |
| Starting Material | 2-Isobutylbenzaldehyde | 2-Isobutylnitrobenzene |
| Key Reagents | NH₃/MeOH, NaBH(OAc)₃ | H₂, 10% Pd/C |
| Solvent | Dichloromethane (DCM) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | Room Temperature | Room Temperature (exotherm may occur) |
| Pressure | Atmospheric | Atmospheric to 50 psi |
| Typical Yield | 65-85% | 90-99% |
| Key Advantage | Mild conditions, avoids nitro compounds | High yield, atomic economy, clean product |
| Key Challenge | Stoichiometric reductant, chromatography | Handling H₂ gas & pyrophoric catalyst |
Field Insights & Troubleshooting:
-
Incomplete Reaction (Protocol 1): If the reaction stalls, ensure all reagents and the solvent were anhydrous, as water can hydrolyze the imine intermediate. A slight excess of the ammonia source or a fresh batch of NaBH(OAc)₃ may be required.
-
Low Yield (Protocol 1): Premature reduction of the aldehyde to 2-isobutylbenzyl alcohol can occur if the reducing agent is too reactive or added before sufficient imine has formed. NaBH(OAc)₃ is specifically chosen to mitigate this.[5][6]
-
Catalyst Inactivity (Protocol 2): If hydrogen uptake is slow or absent, the catalyst may be poisoned. Ensure the starting material and solvent are free from sulfur compounds or other common catalyst poisons. Using a fresh batch of catalyst is recommended.
-
Product Purity: The crude product from catalytic hydrogenation is often very clean. If purification is needed for either protocol, be aware that anilines can be sensitive to air oxidation, so it is best to handle them under an inert atmosphere and store them in a cool, dark place.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
This compound: The target compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the apparatus is leak-proof and properly purged. Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen; quench the catalyst by filtering and keeping the filter cake wet before disposal. The hydrogenation of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled.[8]
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Legnani, L., Bhawal, B. N., & Morandi, B. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synfacts. [Link]
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Vasilev, A. A., & Kochetkov, K. A. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)
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Arote, N. D., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]
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Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. The Skaggs Institute for Chemical Biology. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
González-Álvarez, M. J., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. The Column, 3(1), 18-25. [Link]
-
Ravshanbek, L., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
Bykov, A., et al. (2018). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. [Link]
- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
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- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene | Chemical Engineering Transactions [cetjournal.it]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Role of Substituted Anilines in Agrochemical Synthesis, Exemplified by the Industrial Fungicide Boscalid
Introduction: The Strategic Importance of the Aniline Scaffold in Modern Agrochemicals
The aniline moiety represents a cornerstone in the synthesis of a vast array of agrochemicals, serving as a versatile scaffold for the construction of complex molecules with potent biological activities. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a compound's efficacy, selectivity, spectrum of activity, and environmental profile. While a broad range of substituted anilines are pivotal intermediates, the direct application of 2-isobutylaniline in the synthesis of major, commercially significant agrochemicals is not extensively documented in publicly available literature. However, the principles of its utilization can be effectively demonstrated through the synthesis of structurally related and industrially relevant compounds.
This guide will focus on the synthesis of Boscalid , a leading broad-spectrum fungicide, to illustrate the critical role of aniline derivatives in modern crop protection. Boscalid's synthesis showcases a multi-step process where an aniline precursor is strategically assembled and functionalized. While the direct precursor to Boscalid is not this compound, the synthetic logic and reaction protocols are highly representative of the methodologies that would be employed if this compound were to be used in the development of new active ingredients. Understanding this synthesis provides a robust framework for researchers and drug development professionals working on novel agrochemical discovery.
Boscalid, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, is highly effective against a wide range of fungal pathogens in various crops. Its synthesis is a prime example of modern organic chemistry applied to solve critical challenges in agriculture.
PART 1: Synthesis of Boscalid: A Representative Workflow for Aniline-Based Agrochemicals
The synthesis of Boscalid is a multi-step process that typically involves a Suzuki-Miyaura cross-coupling reaction, followed by a reduction and a final amidation step. This synthetic route is a testament to the power of modern cross-coupling chemistry in constructing complex biaryl systems, a common structural motif in advanced agrochemicals.
Logical Workflow for Boscalid Synthesis
The overall synthetic strategy is to first construct the biaryl backbone and then install the amide linkage. This is a convergent approach that allows for the late-stage combination of two key fragments.
Caption: A high-level overview of the synthetic workflow for Boscalid.
PART 2: Detailed Protocols and Methodologies
The following protocols are based on established and optimized procedures for the synthesis of Boscalid. These methods highlight key considerations for each reaction type, which are broadly applicable in agrochemical synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Formation
This step is crucial for creating the carbon-carbon bond that forms the biaryl core of Boscalid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Chloro-2-nitrobenzene | 157.55 | 10.0 | 1.58 g |
| 4-Chlorophenylboronic acid | 156.37 | 12.0 | 1.88 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.1 (1 mol%) | 22.5 mg |
| SPhos (Ligand) | 410.47 | 0.2 (2 mol%) | 82.1 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Toluene | - | - | 50 mL |
| Water | - | - | 10 mL |
Step-by-Step Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-chloro-2-nitrobenzene (1.58 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and SPhos (82.1 mg, 0.2 mmol).
-
Add potassium carbonate (4.15 g, 30.0 mmol).
-
Purge the flask with nitrogen for 15 minutes.
-
Add toluene (50 mL) and water (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4'-chloro-2-nitro-1,1'-biphenyl.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or used directly in the next step if purity is sufficient.
Causality and Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly efficient for this type of cross-coupling, promoting rapid catalytic turnover and minimizing side reactions.
-
Base and Solvent: A biphasic system with an inorganic base like K₂CO₃ is effective for activating the boronic acid and facilitating the catalytic cycle. Toluene is a common solvent for Suzuki couplings due to its high boiling point and ability to dissolve the organic reagents.
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation to enable the subsequent amidation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4'-Chloro-2-nitro-1,1'-biphenyl | 233.65 | 9.0 (from prev. step) | ~2.10 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 210 mg (10 wt%) |
| Ethanol | - | - | 100 mL |
| Hydrogen Gas (H₂) | - | - | Balloon or Parr shaker |
Step-by-Step Protocol:
-
Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl (~2.10 g, 9.0 mmol) in ethanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (210 mg) under a nitrogen atmosphere.
-
Securely attach the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a Parr hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 2-amino-4'-chloro-1,1'-biphenyl as a solid. This product is often of sufficient purity for the next step.
Causality and Experimental Choices:
-
Catalyst: 10% Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and can be easily removed by filtration.
-
Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and must be performed in a well-ventilated fume hood with appropriate safety precautions.
Protocol 3: Amidation to Form Boscalid
The final step involves the formation of an amide bond between the synthesized aniline derivative and an acid chloride. This reaction is typically straightforward and high-yielding.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-4'-chloro-1,1'-biphenyl | 203.67 | 8.0 (from prev. step) | ~1.63 g |
| 2-Chloronicotinoyl chloride | 176.00 | 8.8 | 1.55 g |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | 80 mL |
Step-by-Step Protocol:
-
Dissolve 2-amino-4'-chloro-1,1'-biphenyl (~1.63 g, 8.0 mmol) in dichloromethane (80 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine (1.67 mL, 12.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.55 g, 8.8 mmol) in dichloromethane (20 mL) to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Boscalid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white solid.
Causality and Experimental Choices:
-
Base: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Dichloromethane is a good solvent for the reactants and is unreactive under the reaction conditions.
-
Work-up: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted acid chloride, leading to a purer final product.
PART 3: Self-Validating Systems and Trustworthiness
The reliability of these protocols is ensured through a series of in-process controls and final product characterization.
-
Chromatographic Monitoring: TLC and GC-MS are used at each step to monitor reaction progress, identify the formation of intermediates and the final product, and detect any significant side products. This allows for real-time assessment of the reaction's success.
-
Spectroscopic Characterization: The identity and purity of the final product, Boscalid, must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.
-
-
Physical Characterization: The melting point of the purified Boscalid should be determined and compared to the literature value as a measure of purity.
This multi-faceted analytical approach ensures that the synthesized compound is indeed the target molecule and meets the required purity standards for further application.
References
-
A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development. [Link][1][2][3]
-
All-step mechanochemical approach for the rapid and solventless synthesis of Boscalid. Thieme E-Books & E-Journals. [Link][4]
-
Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. [Link][5]
Sources
- 1. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]
- 2. Antifungal Activity of Novel Isoindoline-2-Yl Putrescines as Potential Autophagy-Activated Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Approaches for the Development of New Herbicides Based on Natural Compounds [mdpi.com]
- 4. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 5. WO2007033931A1 - Novel agrochemical formulations - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Isobutylaniline Derivatives
Introduction: The Significance of 2-Isobutylaniline Scaffolds
This compound and its derivatives are pivotal structural motifs in modern medicinal chemistry and materials science. The presence of the isobutyl group at the ortho position of the aniline core imparts unique steric and electronic properties, influencing molecular conformation and biological activity. These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapeutics, as well as functional organic materials.[1] The development of robust and scalable synthetic routes to access these valuable building blocks is, therefore, of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides a detailed exploration of the palladium-catalyzed synthesis of this compound derivatives, with a primary focus on the highly efficient Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Strategy: A Two-Stage Approach
A logical and efficient pathway to this compound begins with a commercially available starting material, isobutylbenzene. The overall strategy involves two key stages:
-
Precursor Synthesis: The formation of a suitable ortho-halogenated isobutylbenzene, which will serve as the electrophilic partner in the subsequent C-N bond formation.
-
Palladium-Catalyzed C-N Coupling: The core transformation, where the aryl halide is coupled with an amine source using a palladium catalyst to construct the target this compound.
Caption: Retrosynthetic analysis for this compound.
Part 1: Synthesis of the Aryl Halide Precursor (1-Bromo-2-isobutylbenzene)
The successful execution of the Buchwald-Hartwig amination is contingent on the availability of a high-quality aryl halide precursor. Here, we outline a two-step procedure starting from isobutylbenzene to synthesize 1-bromo-2-isobutylbenzene.
Step 1.1: Friedel-Crafts Acylation of Isobutylbenzene
The initial step involves the Friedel-Crafts acylation of isobutylbenzene to introduce a carbonyl group, which will direct the subsequent halogenation to the desired ortho/para positions. Due to the steric bulk of the isobutyl group, the para-acylated product is typically favored. The subsequent reduction will yield the isobutyl-substituted aromatic ring. For the purpose of this protocol, we will assume the availability of isobutylbenzene. A subsequent bromination will yield a mixture of isomers, from which the ortho-isomer can be isolated.
A more direct approach to ortho-functionalization can be challenging. For a more targeted synthesis of the ortho-isomer, a directed ortho-metalation approach could be considered, though this is often more complex. For the purposes of this guide, we will focus on a classical approach.
Step 1.2: Benzylic Bromination of Isobutylbenzene
A common method for the bromination of alkylbenzenes is a free-radical halogenation at the benzylic position.[2][3] However, to achieve bromination on the aromatic ring, electrophilic aromatic substitution is required.
Protocol 1: Electrophilic Bromination of Isobutylbenzene
This protocol describes the direct bromination of isobutylbenzene. It is important to note that this reaction will produce a mixture of ortho and para isomers, which will require separation. The ortho isomer is the desired precursor for the synthesis of this compound.
Materials:
-
Isobutylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a basic trap), dissolve isobutylbenzene (1 equivalent) in dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron filings to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexane) to separate the ortho and para isomers. The ortho-isomer, 1-bromo-2-isobutylbenzene, is the desired product.
Part 2: Palladium-Catalyzed Synthesis of this compound
The core of this application note is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction has seen continuous development, with newer generations of catalysts enabling the coupling of increasingly challenging substrates under milder conditions.[5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][7]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-2-isobutylbenzene), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired this compound product and regenerates the active Pd(0) catalyst.
Critical Parameters for Success
The success of the Buchwald-Hartwig amination, especially with sterically hindered substrates like 1-bromo-2-isobutylbenzene, is highly dependent on the careful selection of the catalyst system and reaction conditions.
| Parameter | Recommended Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective in situ generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, tBuBrettPhos) | The steric bulk of these ligands promotes the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitates the reductive elimination.[5] |
| Amine Source | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or aqueous ammonia | LiN(SiMe₃)₂ serves as an effective ammonia surrogate, which upon workup, provides the primary aniline.[5] The use of aqueous ammonia is a more direct and atom-economical approach.[8] |
| Base | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Cesium carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane, or Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are essential to prevent side reactions and ensure the stability of the catalyst and reagents. |
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol details the Buchwald-Hartwig amination of 1-bromo-2-isobutylbenzene using lithium bis(trimethylsilyl)amide as an ammonia surrogate.
Materials:
-
1-Bromo-2-isobutylbenzene (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution (e.g., 1.0 M in THF)
-
Anhydrous toluene
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a glovebox or under a stream of argon, add palladium(II) acetate (1-2 mol%), XPhos (1.5-3 mol%), and 1-bromo-2-isobutylbenzene (1 equivalent) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox (if used) and add anhydrous toluene via syringe. Begin stirring the mixture. Slowly add the lithium bis(trimethylsilyl)amide solution (1.2 equivalents) dropwise at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 2 M HCl solution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate silylamine.
-
Extraction: Basify the aqueous mixture to pH > 10 with 2 M NaOH solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient eluent, e.g., hexane/ethyl acetate) to afford the pure this compound.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of this compound derivatives. The key to a successful transformation lies in the judicious choice of a sterically hindered and electron-rich phosphine ligand, which can overcome the steric challenge posed by the ortho-isobutyl group. The two-stage approach, involving the synthesis of the 1-bromo-2-isobutylbenzene precursor followed by the C-N coupling, represents a reliable and reproducible pathway to this important class of compounds. The protocols provided in this guide have been designed to be robust and adaptable, serving as a solid foundation for researchers and drug development professionals to access these valuable molecular scaffolds.
References
- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Application Note: Quantitative Analysis of 2-Isobutylaniline
Title: Validated GC-MS and RP-HPLC Methods for the Quantification of 2-Isobutylaniline in Pharmaceutical Quality Control
Abstract: This application note provides detailed, validated analytical methods for the quantitative determination of this compound. As a potential process-related impurity or starting material in the synthesis of active pharmaceutical ingredients (APIs), the precise quantification of this compound is critical for ensuring drug substance purity, safety, and regulatory compliance. We present two robust, orthogonal methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for volatile impurity analysis and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control. Both protocols are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides step-by-step protocols, instrument conditions, sample preparation workflows, and a discussion of method validation parameters to guide researchers and drug development professionals in implementing these analyses.
Introduction
This compound (2-(2-methylpropyl)aniline) is an aromatic amine that can serve as a building block in organic synthesis.[3][4] In the pharmaceutical industry, aromatic amines are often used as starting materials or can arise as process-related impurities or degradants. Due to the potential for toxicity and the strict regulatory limits on impurities in final drug products, the development of sensitive, accurate, and reliable analytical methods for their quantification is a cornerstone of quality control.
The ICH Q2(R2) guideline, "Validation of Analytical Procedures," mandates that methods used for quantifying impurities in drug substances and products must be thoroughly validated to demonstrate they are fit for their intended purpose.[1][2][5] This ensures the reliability and consistency of data submitted in regulatory filings. This application note addresses this need by providing two distinct, validated analytical approaches for this compound, empowering laboratories to select the method best suited to their matrix, instrumentation, and throughput requirements.
Method Selection Rationale: Orthogonal Approaches
To ensure comprehensive and unambiguous quantification, employing two analytical techniques based on different separation principles (orthogonality) is a highly recommended strategy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[6] The separation occurs in the gas phase, primarily based on the analyte's boiling point and interaction with the stationary phase. Coupling GC with a mass spectrometer provides exceptional specificity and sensitivity, as it allows for positive identification based on the analyte's mass spectrum and fragmentation pattern, even at trace levels.[7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is arguably the most common analytical technique in pharmaceutical quality control due to its versatility and robustness.[9][10] Separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10] For a compound like this compound, which possesses a UV-active aromatic ring, detection with a Diode Array Detector (DAD) or UV detector provides excellent quantitative performance.[11][12] This method is often preferred for its simplicity and high throughput in routine testing environments.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
This method utilizes a liquid-liquid extraction (LLE) to isolate this compound from a sample matrix. The extract is then injected into a GC system where the analyte is separated from other components on a low-polarity capillary column. The eluting compound enters a mass spectrometer for detection and quantification, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Materials and Reagents
-
This compound Reference Standard (≥99% purity)
-
Dichloromethane (DCM), HPLC or GC grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade
-
Deionized Water
-
Internal Standard (IS), e.g., Naphthalene-d8 or another suitable non-interfering compound.
Instrumentation and Conditions
The following table outlines the recommended starting conditions for a typical Agilent or similar GC-MS system. These may require optimization based on the specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A (5%-phenyl)-methylpolysysiloxane column provides good selectivity for a wide range of semi-volatile organic compounds.[8] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. A split injection (e.g., 50:1) can be used for higher concentrations. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that provides optimal chromatographic efficiency. |
| Oven Program | Initial: 80 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min | A temperature ramp effectively separates analytes based on boiling points. The final hold ensures elution of any heavier components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Optimized to maintain ion integrity and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan confirms identity. SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |
| SIM Ions (Quant/Qual) | Quantifier: 149.1 (M⁺) Qualifiers: 134.1, 91.1 (example fragments, must be confirmed experimentally) | The molecular ion (M⁺) is typically the most abundant and specific for quantification. Qualifier ions confirm identity. |
Standard and Sample Preparation Protocol
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve the internal standard in DCM to prepare a stock solution of ~1 mg/mL.
-
Calibration Standard Preparation:
-
Prepare a stock solution of this compound in DCM at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
Spike each calibration standard with a fixed concentration of the internal standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of API) into a 15 mL centrifuge tube.
-
Dissolve/suspend the sample in 5 mL of deionized water.
-
Basify the aqueous solution to a pH > 10 with 1 M NaOH to ensure the aniline is in its free base form.
-
Add 5 mL of DCM and the fixed amount of internal standard.
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.[8]
-
Transfer the dried extract to a GC vial for analysis.
-
Data Analysis and System Suitability
-
Quantification: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration. The concentration in the sample is determined using the linear regression equation from this curve.
-
System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area ratio is ≤ 5.0%.
Reversed-Phase HPLC Method
Principle
This method separates this compound from the API and other impurities on a C18 reversed-phase column using an isocratic mobile phase. The analyte is quantified using a UV or DAD detector at a wavelength where it exhibits significant absorbance. This method is designed for simplicity and speed, making it ideal for routine QC environments.
Materials and Reagents
-
This compound Reference Standard (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium Acetate, analytical grade
-
Glacial Acetic Acid, analytical grade
-
Water, HPLC grade or deionized
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Conditions
The following table outlines recommended starting conditions for a typical Agilent, Waters, or Shimadzu HPLC system.
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18, Zorbax SB)[9][12] | A standard C18 column provides excellent retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase | 25 mM Ammonium Acetate (pH adjusted to 5.0 with Acetic Acid) : Acetonitrile (40:60, v/v) | A buffered mobile phase controls the ionization state of the amine, ensuring reproducible retention times. Acetonitrile provides good elution strength.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9][10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | ||
| Type | UV or DAD | |
| Detection Wavelength | 240 nm (or λmax determined by scanning the reference standard) | The aromatic ring of aniline derivatives provides strong UV absorbance. 240 nm is a typical wavelength for this class of compounds. |
Standard and Sample Preparation Protocol
-
Calibration Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of ~0.1 mg/mL (100 µg/mL).
-
Perform serial dilutions of the stock solution with the diluent to create calibration standards ranging from approximately 0.05 µg/mL to 5 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of API) into a volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a target concentration where the expected impurity level falls within the calibration range.
-
For example, dissolving 100 mg in 10 mL gives a 10 mg/mL solution. An impurity at 0.1% would be 10 µg/mL, which is too high. A further 1:10 dilution would bring this to 1 µg/mL, which is appropriate.
-
Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
-
Data Analysis and System Suitability
-
Quantification: Generate an external standard calibration curve by plotting the peak area of this compound against its concentration. Determine the sample concentration from this curve.
-
System Suitability:
-
Replicate Injections: Inject a mid-level standard six times. The %RSD of the peak area and retention time should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency, measured by theoretical plates, should be ≥ 2000.
-
Method Validation Summary
Both methods must be validated according to ICH Q2(R2) guidelines to be considered reliable for QC purposes.[1][13][14] The validation should demonstrate that the analytical procedure is fit for the intended purpose of quantifying this compound as an impurity.[2]
| Performance Characteristic | Acceptance Criteria | Purpose |
| Specificity | The analyte peak must be free from interference from the diluent, API, and other potential impurities. Peak purity should pass if using a DAD. | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a range from the reporting threshold to 120% of the specification limit. | To show a direct proportional relationship between analyte concentration and the instrument's response over a defined range.[13][14] |
| Accuracy | % Recovery of 90.0% - 110.0% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | To assess the closeness of the test results obtained by the method to the true value.[13][14] |
| Precision (Repeatability & Intermediate) | Repeatability (intra-day): %RSD ≤ 5.0%. Intermediate Precision (inter-day, different analyst/instrument): %RSD ≤ 10.0%. | To demonstrate the consistency and reproducibility of the results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. The LOQ must be at or below the reporting threshold for the impurity. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase organic content, ±2°C column temp). | To measure the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14] |
Overall Analytical Workflow
The following diagram illustrates the logical flow from receiving a sample to generating a final, validated report for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note details two distinct and robust methods for the quantification of this compound. The GC-MS method offers high specificity and is ideal for complex matrices or as a confirmatory technique. The RP-HPLC method provides a simple, rapid, and reliable alternative perfectly suited for routine quality control in a regulated pharmaceutical environment. By following the outlined protocols and adhering to the principles of method validation described in the ICH guidelines, laboratories can confidently and accurately monitor the levels of this potential impurity, ensuring the quality and safety of their drug products.
References
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Pharmaffiliates. Bupivacaine-impurities. [Link]
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Veeprho Pharmaceuticals. Bupivacaine Impurities and Related Compound. [Link]
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SynZeal. Bupivacaine Impurities. [Link]
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SIELC Technologies. Separation of 4-Isobutylaniline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]
-
National Center for Biotechnology Information. 2-(2-Methylpropyl)benzenamine. PubChem Compound Database. [Link]
-
PubMed. An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. [Link]
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SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
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Bisphenol A Information & Resources. Comparative study of analytical methods involving gas chromatography–mass spectrometry after derivatization and gas chromatogr. [Link]
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NeuroQuantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [Link]
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PubChemLite. This compound (C10H15N). [Link]
-
ResearchGate. Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. [Link]
-
PubMed Central. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. [Link]
-
National Center for Biotechnology Information. 4-Isobutylaniline. PubChem Compound Database. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Validated RP-HPLC Method For The Simultaneous Determination Of Doxofylline In Bulk And Pharmaceutical Preparation. [Link]
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GC-MS Analysis of 2-Isobutylaniline and its Isomers: A Comprehensive Protocol for Separation and Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the qualitative and quantitative analysis of 2-isobutylaniline and its structural isomers (3- and 4-isobutylaniline) using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutylanilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Distinguishing between these isomers is critical for process monitoring, quality control, and regulatory compliance, as their chemical properties and biological activities can vary significantly based on the substituent's position. This document outlines a robust methodology, from sample preparation and optional derivatization to optimized GC-MS parameters and data interpretation. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of Isomers
Structural isomers, such as the positional isomers of isobutylaniline, often possess very similar physical properties, making their separation and individual identification a significant analytical challenge. Gas chromatography (GC) offers powerful separation capabilities based on differences in analyte boiling points and their interactions with the column's stationary phase.[1] When coupled with mass spectrometry (MS), which provides detailed structural information through characteristic fragmentation patterns, GC-MS becomes the definitive technique for this application.[2]
Electron Ionization (EI) mass spectrometry, the standard for GC-MS, can sometimes produce nearly identical mass spectra for positional isomers, as the fragmentation is driven by the functional groups.[3] Therefore, achieving clear chromatographic separation is paramount. This guide presents a method optimized to resolve 2-, 3-, and 4-isobutylaniline, allowing for unambiguous identification based on the combination of unique retention times and mass spectral data.
Experimental Methodology
Materials and Reagents
-
Analytes: this compound, 3-isobutylaniline, and 4-isobutylaniline standards (≥98% purity).
-
Solvents: Dichloromethane, Methanol, Ethyl Acetate (Pesticide residue or HPLC grade).[4]
-
Reagents for Extraction: Sodium hydroxide (NaOH), Sodium sulfate (anhydrous).[4][5]
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (PFPA).[6][7]
-
Internal Standard (IS): 1,4-Dichlorobenzene-d4 or another suitable compound not present in the sample matrix.[8]
Sample Preparation: Ensuring a Clean Injection
The goal of sample preparation is to extract the analytes from the sample matrix, concentrate them, and remove interferences.[2] Since anilines are basic compounds, their extraction from aqueous matrices is efficiently performed under alkaline conditions.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrix
-
Transfer 10 mL of the aqueous sample to a 50 mL separatory funnel.
-
If an internal standard is used, spike the sample with a known amount.
-
Adjust the sample pH to >11 using 1.0 M NaOH to ensure the anilines are in their free base form.[4][5]
-
Add 10 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, venting periodically to release pressure.[6]
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the extraction with a fresh 10 mL aliquot of dichloromethane.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL GC vial for analysis.
Optional Derivatization: Improving Peak Shape
Primary amines like anilines can sometimes exhibit peak tailing on standard GC columns due to interactions with active sites. Derivatization converts the polar N-H group into a less polar, more volatile derivative, improving chromatographic performance.[9]
Protocol 2: Silylation with BSTFA
-
Evaporate the 1 mL sample extract to complete dryness under nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Instrumentation and Conditions
The following parameters were established on a standard quadrupole GC-MS system. The key to isomer separation lies in the column chemistry and the oven temperature program.[1][10] A non-polar 5% phenyl-methylpolysiloxane stationary phase is recommended as it separates compounds primarily based on their boiling points.[5]
| Parameter | Condition | Justification |
| Gas Chromatograph | ||
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column providing excellent separation for a wide range of semi-volatile compounds.[5][11] |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analytes.[8] |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column, ideal for trace-level analysis.[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min. | The initial hold ensures good peak shape at the start, while the ramp effectively separates isomers with close boiling points.[11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra.[11] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes within the ion source.[8] |
| Transfer Line Temp. | 280 °C | Prevents condensation of high-boiling compounds as they elute from the GC to the MS.[11] |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis.[8] |
| Acquisition Mode | Full Scan (m/z 40-350) | Acquires the complete mass spectrum for each compound, allowing for unambiguous identification. |
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, the three isobutylaniline isomers are well-separated. The elution order is typically dependent on the boiling point and molecular shape, which influences the interaction with the stationary phase. Positional isomers often elute in order of their boiling points, though exceptions can occur. It is critical to confirm the identity of each peak by injecting individual standards.
Table 1: Expected Chromatographic Results
| Compound | Hypothetical Retention Time (min) |
|---|---|
| This compound | 10.25 |
| 3-Isobutylaniline | 10.58 |
| 4-Isobutylaniline | 10.65 |
(Note: Absolute retention times may vary between instruments and columns.[12] Relative elution order should remain consistent.)
Mass Spectral Interpretation and Fragmentation
The primary value of MS is its ability to provide a molecular fingerprint. For isobutylanilines, the key fragmentation pathways under EI are predictable and provide a high degree of confidence in identification.
-
Molecular Ion (M•+): The molecular ion for isobutylaniline (C₁₀H₁₅N) is expected at m/z 149 . The presence of this peak is crucial for confirming the molecular weight.
-
Alpha-Cleavage: The most significant fragmentation pathway for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrogen's influence). This involves the loss of a propyl radical (•C₃H₇, mass 43) from the isobutyl group. This results in a highly stable, resonance-delocalized fragment ion at m/z 106 ([M-43]⁺).[13] This is often the base peak in the spectrum.
-
Other Fragments: Other minor fragments may be observed, but the m/z 149 and m/z 106 ions are the most diagnostic.
While the primary fragments (m/z 149, 106) will be present for all three isomers, their relative intensities may show subtle, reproducible differences that can aid in differentiation, although chromatographic separation remains the most reliable method.[3][14]
Table 2: Key Mass Spectral Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Significance |
|---|---|---|
| 149 | [C₁₀H₁₅N]•+ | Molecular Ion |
| 106 | [M - C₃H₇]⁺ | Base Peak; loss of propyl radical via alpha-cleavage |
Visualization of Workflow and Fragmentation
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the core fragmentation mechanism.
Caption: High-level workflow for the GC-MS analysis of isobutylanilines.
Caption: Primary fragmentation of isobutylaniline via alpha-cleavage.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the separation and identification of this compound and its positional isomers. The successful application of this protocol hinges on three pillars: meticulous sample preparation, optimized chromatographic separation to resolve the isomers by retention time, and confident identification through the interpretation of characteristic mass spectral fragmentation patterns. By explaining the rationale behind each step, this guide equips researchers and analysts with the necessary tools to implement and validate this method in their own laboratories for applications ranging from quality control in chemical synthesis to metabolic studies in drug development.
References
-
Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Applied Sciences. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA website. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]
-
National Institute of Standards and Technology. (n.d.). Isobutyranilide. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
National Institute of Standards and Technology. (n.d.). Isobutylamine. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
National Institute of Standards and Technology. (n.d.). Isobutylamine. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from NIST website. [Link]
-
Dolan, J. W., & Chow, J. (2012). Retention Time Changes. LCGC North America. [Link]
-
ResearchGate. (n.d.). Suggested MS/MS fragmentation patterns of the pair of structural isomers. Retrieved from ResearchGate. [Link]
-
Gómara, B., et al. (2022). Development and application of an in-house library and workflow for gas chromatography–electron ionization–accurate-mass/high-resolution mass spectrometry screening of environmental samples. Analytical and Bioanalytical Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from Chemistry LibreTexts website. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
-
National Institute of Standards and Technology. (n.d.). N-Isobutyl-sec-butylamine. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
- Al-Bayati, F. A. H. (2009). Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases. Diyala Journal for Pure Science.
- Krupčík, J., et al. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society.
-
Aslani, S. (2021). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATION. MavMatrix. [Link]
-
Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]
- Amirav, A., & Gordin, A. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS.
-
Kopper, C. L. (2018). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
-
Obach, R. S., et al. (2013). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Journal of Medicinal Chemistry. [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from Restek website. [Link]
-
Li, Y., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry. [Link]
-
Jemal, M., & Hawthorne, D. J. (1998). Automated gas chromatography/tandem mass spectrometry with on-line chemical derivatization for the determination of tebufelone and two metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Chromatography Forum. (2008). Isomers identificaion by mass. Retrieved from Chromatography Forum website. [Link]
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High-Performance Liquid Chromatography for the Analysis of 2-Isobutylaniline: An Application Note
Abstract: This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the determination of 2-isobutylaniline. The method is designed to be specific, accurate, and precise, making it suitable for quality control and impurity profiling in pharmaceutical and chemical research settings. We will delve into the rationale behind the method development, provide a detailed protocol, and discuss validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of this compound Analysis
This compound, also known as 2-(2-methylpropyl)benzenamine, is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Given its role as a building block, ensuring the purity and quality of this compound is paramount. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for analyzing this compound and its potential impurities.[2][3] A well-developed HPLC method can provide reliable and reproducible results, which are crucial for regulatory compliance and product safety.[4]
The primary objective of this application note is to provide a comprehensive guide for the HPLC analysis of this compound. This includes a detailed methodology, the scientific reasoning behind the chosen chromatographic conditions, and a thorough validation protocol.
Method Development: A Logic-Driven Approach
The development of a successful HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation.[5] Our approach for this compound focused on reversed-phase chromatography, a technique widely used for the separation of aromatic amines.[6][7]
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical for achieving optimal separation. For aromatic and hydrophobic compounds like this compound, C18 (octadecyl) columns are a common and effective choice.[8] These columns provide excellent retention and resolution for a wide range of non-polar to moderately polar analytes. We selected a C18 column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm, which offers a good balance between efficiency and backpressure.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation.[9] For reversed-phase HPLC, a mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol.
-
Aqueous Phase and pH Control: A buffered aqueous phase is often necessary to control the ionization state of the analyte and ensure reproducible retention times, especially for ionizable compounds like amines. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is often employed to ensure the amine is in its protonated form, leading to better peak shape and retention on a C18 column.[5]
Through a series of experiments, an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) was found to provide the best separation of this compound from its potential impurities.
Detector Selection: Visualizing the Analyte
Ultraviolet (UV) detection is a common and robust detection method for compounds containing a chromophore, such as the benzene ring in this compound. The UV spectrum of this compound shows significant absorbance in the lower UV region. A detection wavelength of 220 nm was selected to ensure high sensitivity for both the main component and potential impurities.[10][11]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Run Time | 15 minutes |
Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.
Method Validation: Ensuring Reliability and Trustworthiness
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[4][12] The developed HPLC method was validated according to ICH guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[13]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[14] To demonstrate specificity, a solution containing this compound and its potential related substances was analyzed. The method was able to separate the main peak from all potential impurities, demonstrating its specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations. A linear relationship between the peak area and concentration was observed over a specified range, with a correlation coefficient (r²) greater than 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[13] The accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix. The recovery was found to be within the acceptable limits of 98-102%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] The precision of the method was evaluated by performing multiple injections of the same standard solution (repeatability) and by analyzing the same sample on different days by different analysts (intermediate precision). The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, indicating good precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] The robustness of the method was evaluated by making small changes to the mobile phase composition, flow rate, and column temperature. The results remained within the acceptable criteria, demonstrating the robustness of the method.
Stability-Indicating Nature of the Method
A crucial aspect of pharmaceutical analysis is the ability of the method to be stability-indicating.[15][16] This means the method can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To assess this, forced degradation studies were performed on this compound under various stress conditions, including acidic, basic, oxidative, and thermal stress.[17][18] The developed HPLC method was able to separate the degradation products from the parent drug, confirming its stability-indicating nature.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for quality control and stability testing in both research and industrial settings. The systematic approach to method development and validation ensures the generation of accurate and precise data, which is essential for ensuring the quality and safety of products containing this compound.
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Synthesis of quinoline derivatives from 2-isobutylaniline
An Application Guide for the Synthesis of Novel Quinoline Derivatives from 2-Isobutylaniline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quinoline derivatives, with a specific focus on methodologies starting from this compound. We delve into the mechanistic underpinnings of classical named reactions, offer detailed, field-proven protocols, and discuss modern catalytic advancements. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes in the laboratory.
Introduction: The Enduring Significance of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Notable drugs incorporating the quinoline core include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin.[2][3] The development of novel quinoline derivatives is therefore a highly active area of research, aimed at discovering new therapeutic agents with improved efficacy and reduced toxicity.[3][5]
This application note specifically addresses the synthesis of quinoline derivatives from this compound. The presence of the sterically hindering isobutyl group at the ortho-position presents unique challenges and opportunities in cyclization strategies, making the choice of synthetic methodology critical for achieving desired regioselectivity and yields.
Strategic Selection of a Synthetic Pathway
Several classical methods exist for the construction of the quinoline ring from an aniline precursor.[6][7] The choice of method depends on the desired substitution pattern of the final product and the available starting materials.
Classical Named Reactions
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9][10] It is a reliable route to 2,4-disubstituted quinolines. The reaction proceeds via an enamine intermediate, which then undergoes cyclization.[8][10] For this compound, the steric bulk of the isobutyl group can influence the rate of the cyclization step, which is often the rate-determining step.[8]
-
Doebner-von Miller Reaction: A highly versatile method that reacts an aniline with α,β-unsaturated carbonyl compounds to form a variety of substituted quinolines.[11][12] This reaction is often catalyzed by strong Brønsted or Lewis acids.[11] A key advantage is that the α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones, broadening the scope of accessible derivatives.[11][13]
-
Conrad-Limpach Synthesis: This pathway utilizes the reaction between an aniline and a β-ketoester to produce 4-hydroxyquinolines (4-quinolones).[14][15][16] The reaction conditions can be tuned to favor either kinetic or thermodynamic products, yielding different isomers.[17] It proceeds through a Schiff base intermediate followed by a high-temperature cyclization.[14][15]
-
Skraup Synthesis: The archetypal quinoline synthesis, reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[18][19] While historically significant, this reaction is notoriously exothermic and can be violent, making it less favorable for modern laboratory settings, especially with substituted anilines where yields can be low.[18][20][21]
-
Friedländer Synthesis: This powerful method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[22][23][24] While not directly applicable to this compound as the starting material, it is a crucial strategy if the aniline is first converted to the corresponding 2-aminoaryl ketone.[25]
Modern Catalytic Approaches
Recent advancements have focused on developing milder and more efficient catalytic systems. These include transition-metal-catalyzed methods (e.g., using Palladium, Copper, or Cobalt) that often proceed via C-H activation and annulation strategies.[26] These methods can offer superior functional group tolerance, higher yields, and improved regioselectivity compared to classical approaches.[26][27]
Comparative Strategy Summary
| Synthesis Method | Reactant(s) with Aniline | Typical Product | Key Conditions | Advantages | Disadvantages |
| Combes | β-Diketone | 2,4-Disubstituted Quinoline | Strong Acid (H₂SO₄, PPA)[8] | Good for specific substitution patterns | Requires β-diketone, strong acid |
| Doebner-von Miller | α,β-Unsaturated Carbonyl | Substituted Quinolines | Lewis/Brønsted Acid[12] | High versatility, in situ reactant generation | Potential for polymerization of carbonyl |
| Conrad-Limpach | β-Ketoester | 4-Hydroxyquinoline (Quinolone) | High Temperature (~250 °C)[14][15] | Access to important quinolone core | Harsh thermal conditions |
| Skraup | Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinoline | H₂SO₄, Heat[18] | Simple, inexpensive reagents | Often violent, low yields, harsh |
| Modern Catalytic | Alcohols, Alkynes, etc. | Diverse Quinolines | Transition Metal Catalysts[26] | Mild conditions, high yields, good scope | Catalyst cost and sensitivity |
Application Protocols
Here we provide detailed protocols for two robust methods applicable to the synthesis of quinoline derivatives from this compound: the Combes synthesis and the Doebner-von Miller reaction.
Protocol 1: Combes Synthesis of 8-Isobutyl-2,4-dimethylquinoline
Principle
This protocol describes the acid-catalyzed condensation of this compound with acetylacetone (a β-diketone) to form 8-isobutyl-2,4-dimethylquinoline. The reaction first forms an enamine intermediate, which then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline product.[8][10]
Reaction Mechanism Visualization
Caption: Mechanism of the Combes quinoline synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₁₀H₁₅N | 149.23 | 5.0 g | 33.5 mmol |
| Acetylacetone | C₅H₈O₂ | 100.12 | 3.7 g (3.8 mL) | 37.0 mmol |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 15 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 100 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~10 g | - |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (5.0 g, 33.5 mmol) and acetylacetone (3.7 g, 37.0 mmol).
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (15 mL) dropwise with vigorous stirring. The addition is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 110 °C using an oil bath. Maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 100 g of crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Perform this step in a fume hood as CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel (using a gradient of hexane to 9:1 hexane/ethyl acetate) to yield the pure 8-isobutyl-2,4-dimethylquinoline.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[28]
-
Handling Reagents: this compound is toxic and should be handled in a fume hood. Concentrated sulfuric acid is extremely corrosive and causes severe burns; handle with extreme care. Dichloromethane is a volatile solvent and a suspected carcinogen.[28][29][30]
-
Exothermic Reaction: The addition of sulfuric acid is highly exothermic and must be done slowly and with cooling to prevent the reaction from running out of control.[18]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Do not pour organic solvents or acidic/basic solutions down the drain.[29]
Protocol 2: Doebner-von Miller Synthesis of 8-Isobutyl-2-methylquinoline
Principle
This protocol utilizes the Doebner-von Miller reaction to synthesize 8-isobutyl-2-methylquinoline. This compound is reacted with crotonaldehyde, an α,β-unsaturated aldehyde, in the presence of an acid catalyst. The mechanism involves a 1,4-Michael addition, followed by cyclization and oxidation to form the quinoline ring.[11][13]
Workflow Visualization
Caption: Experimental workflow for the Doebner-von Miller synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₁₀H₁₅N | 149.23 | 5.0 g | 33.5 mmol |
| Crotonaldehyde | C₄H₆O | 70.09 | 2.8 g (3.3 mL) | 40.2 mmol |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 5 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~75 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~10 g | - |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 33.5 mmol), ethanol (50 mL), and concentrated hydrochloric acid (5 mL). Stir the mixture until a clear solution of the aniline salt is formed.
-
Reagent Addition: Cool the flask in an ice bath. Add crotonaldehyde (2.8 g, 40.2 mmol) dropwise over 15 minutes.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (~80 °C) for 4-6 hours. The solution will darken over time. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until the pH is basic (~9-10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with water (50 mL) and then brine (50 mL). Dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of hexane to 95:5 hexane/ethyl acetate) to afford the pure 8-isobutyl-2-methylquinoline.
Safety Precautions
-
Reagent Hazards: Crotonaldehyde is a lachrymator, is flammable, and is toxic. It must be handled in a well-ventilated fume hood.[28][31] Hydrochloric acid is highly corrosive.
-
PPE: Standard PPE including safety goggles, lab coat, and chemical-resistant gloves is mandatory.[28]
-
Reflux: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of volatile and hazardous vapors.
-
Waste: Neutralize acidic and basic aqueous waste before disposal. Collect organic waste in a designated container.[29]
Conclusion
The synthesis of quinoline derivatives from this compound can be successfully achieved through several classical methodologies. The Combes and Doebner-von Miller reactions represent two of the most reliable and versatile approaches, yielding 2,4-disubstituted and 2-substituted quinolines, respectively. The protocols detailed in this guide have been designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of novel quinoline derivatives, paving the way for future discoveries in drug development and materials science.
References
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
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ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
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Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]
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ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches towards quinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
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The Strategic Application of 2-Isobutylaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Unassuming Value of a Substituted Aniline
In the vast and intricate world of medicinal chemistry, the synthetic utility and biological relevance of a molecule are not always immediately apparent from its structure. 2-Isobutylaniline, a seemingly simple substituted aniline, is a case in point. While not a blockbuster drug in itself, this unassuming aromatic amine serves as a crucial and versatile building block in the synthesis of a variety of bioactive molecules. Its unique combination of a nucleophilic amino group and a sterically demanding ortho-isobutyl substituent imparts specific physicochemical properties and synthetic handles that are highly valued in the design of novel therapeutic agents.
This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a key intermediate, detail synthetic protocols for its incorporation into larger scaffolds, and discuss the rationale behind its use in the pursuit of new medicines.
Physicochemical Properties and Safety Considerations
Before delving into its applications, it is crucial to understand the fundamental properties and safe handling of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 211-213 °C | |
| Density | 0.94 g/mL at 25 °C |
Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All experimental work should be conducted following strict safety protocols.
The Role of this compound as a Key Synthetic Intermediate
The true value of this compound in medicinal chemistry lies in its utility as a versatile starting material and intermediate for the construction of more complex molecular architectures. The amino group provides a reactive site for a plethora of chemical transformations, while the ortho-isobutyl group can influence the conformation and metabolic stability of the final molecule.
Conceptual Workflow for Utilizing this compound
Caption: General synthesis of a pyrazole carboxamide acaricide.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of an amide derivative, a common intermediate in drug synthesis.
Objective: To synthesize N-(2-isobutylphenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Rationale: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are important as acetyl chloride is water-sensitive.
Protocol 2: Buchwald-Hartwig Amination for N-Aryl-2-isobutylaniline Synthesis
This protocol details a powerful palladium-catalyzed cross-coupling reaction to form a C-N bond, a key transformation in modern medicinal chemistry.
Objective: To synthesize an N-aryl derivative of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for the catalytic cycle, promoting both the oxidative addition of the aryl bromide to the palladium center and the reductive elimination of the final product. Cesium carbonate is a strong base required for the deprotonation of the amine.
Conclusion and Future Perspectives
This compound, while not a therapeutic agent itself, holds a significant place in the medicinal chemist's toolbox. Its utility as a versatile building block for creating diverse molecular scaffolds is evident from its application in the synthesis of bioactive compounds. The protocols detailed in this guide for N-acylation and Buchwald-Hartwig amination represent fundamental transformations that enable the incorporation of the this compound moiety into a wide array of potential drug candidates.
As drug discovery continues to evolve, the demand for novel chemical matter with tailored properties will only increase. The strategic use of well-characterized and synthetically accessible building blocks like this compound will remain a cornerstone of this endeavor. Future research may uncover new applications for this compound in the synthesis of inhibitors for novel biological targets or as a key component in the development of next-generation therapeutic agents.
References
-
PubChem. 2-(2-Methylpropyl)benzenamine. Retrieved from [Link]
Sources
Application Notes & Protocols for the Utilization of 2-Isobutylaniline in the Development of Novel Pesticides
Introduction
The relentless evolution of pesticide resistance in target pests and the increasing demand for more environmentally benign agrochemicals necessitate a continuous search for novel active ingredients. Aniline and its derivatives have historically served as a versatile chemical scaffold in the synthesis of a wide array of bioactive compounds, including fungicides and herbicides. This document provides a comprehensive guide for researchers and development scientists on the strategic use of 2-isobutylaniline as a foundational building block for the discovery of next-generation pesticides.
This compound, with its distinct substitution pattern, offers a unique starting point for chemical library synthesis. The presence of the isobutyl group at the ortho position provides steric hindrance that can influence the molecule's binding affinity to target proteins, potentially leading to enhanced selectivity and novel modes of action. Furthermore, the primary amine functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space to establish robust Structure-Activity Relationships (SAR).
These application notes will detail the rationale behind selecting this compound, provide a detailed protocol for the synthesis of a candidate library of N-acyl derivatives, outline a comprehensive screening cascade for evaluating pesticidal activity, and discuss preliminary toxicological considerations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for reaction design and safety considerations.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)aniline | PubChem |
| CAS Number | 71182-59-7 | PubChem |
| Molecular Formula | C₁₀H₁₅N | PubChem |
| Molecular Weight | 149.23 g/mol | PubChem |
| Appearance | Oily liquid, may darken on exposure to air/light | PubChem |
| Predicted XLogP3 | 2.5 | PubChem |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | PubChem |
Note: All handling of this compound and its derivatives should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Rationale for this compound as a Pesticide Scaffold
The selection of this compound is predicated on established principles of medicinal and agrochemical chemistry:
-
The Aniline Core: The aniline moiety is a well-established "privileged scaffold" in agrochemicals. Its derivatives have been successfully commercialized as pesticides, demonstrating that this core structure is capable of interacting with biological targets in pests. For instance, N-acylation of anilines is a common strategy to produce compounds with herbicidal or fungicidal properties.
-
The Isobutyl Group: The ortho-isobutyl substituent provides several strategic advantages:
-
Steric Influence: It can force the molecule into a specific conformation, which may be optimal for binding to a target site. This steric bulk can also prevent metabolism by detoxifying enzymes within the pest, potentially increasing the compound's bioavailability and duration of action.
-
Lipophilicity: The isobutyl group increases the lipophilicity (fat-solubility) of the molecule, as indicated by the predicted XLogP3 value. This is a critical parameter for a pesticide, as it influences its ability to penetrate the waxy cuticle of insects or the cell walls of fungi.
-
-
Reactive Handle for Diversification: The primary amine (-NH₂) is a versatile functional group that readily participates in reactions such as acylation, sulfonylation, and diazotization, allowing for the creation of a large and diverse library of analogues from a single starting material. This is crucial for exploring the SAR and optimizing for potency, selectivity, and safety.
Synthesis Protocol: N-Acylation of this compound
This protocol describes a general method for synthesizing a library of N-acyl-2-isobutylaniline derivatives, a class of compounds with known biological activity. The reaction involves the coupling of this compound with a variety of carboxylic acids using a peptide coupling agent.
Workflow for Synthesis of N-Acyl-2-Isobutylaniline Library
Caption: Synthetic workflow for N-acyl-2-isobutylaniline derivatives.
Step-by-Step Methodology
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reactant Preparation: To a solution of the selected carboxylic acid (1.0 eq) in anhydrous DCM (0.2
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Isobutylaniline
Welcome to the technical support center for the synthesis of 2-isobutylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the purity of your final product.
Overview of Synthetic Strategies
The synthesis of this compound (2-(2-methylpropyl)benzenamine)[1][2] can be approached through several pathways, each with its own set of advantages and challenges. The most common strategies involve the direct alkylation of aniline or the construction of the molecule through multi-step sequences. Understanding the underlying chemistry of these routes is the first step in troubleshooting and optimization.
-
Direct N-Alkylation: This approach involves reacting aniline with an isobutylating agent. While seemingly straightforward, this method is often plagued by issues of over-alkylation and low selectivity.[3] Modern methods often employ "borrowing hydrogen" catalysis with isobutanol, offering a greener alternative to alkyl halides.[4][5]
-
Friedel-Crafts C-Alkylation: This classic method aims to introduce the isobutyl group directly onto the aniline ring. However, it is fundamentally incompatible with unprotected anilines due to a non-productive acid-base reaction with the Lewis acid catalyst.[6][7] A protective group strategy is mandatory for this route.[8]
-
Reductive Amination: A reliable and versatile alternative involves the reaction of a suitable carbonyl compound (e.g., 2'-amino-2-methylpropiophenone) with a reducing agent.[9][10] A more common variation is the reduction of a pre-synthesized nitro-isobutylbenzene compound.[11]
-
Multi-step Synthesis: Some routes build the target molecule from precursors like isobutylaldehyde and m-nitrobenzoyl chloride, involving several distinct chemical transformations.[12]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My direct Friedel-Crafts alkylation of aniline with isobutyl bromide and AlCl₃ is failing. Why is there no product?
A: This is a classic and expected issue. Aniline does not undergo Friedel-Crafts alkylation because the amino group (-NH₂) is a Lewis base, while the aluminum chloride (AlCl₃) catalyst is a strong Lewis acid.[6][8] Instead of catalyzing the alkylation of the benzene ring, the AlCl₃ reacts with the lone pair of electrons on the nitrogen atom.[7] This acid-base reaction forms a salt complex, which deactivates the aromatic ring by inducing a strong positive charge on the nitrogen, preventing the desired electrophilic aromatic substitution.[6][7]
Q2: I'm attempting an N-alkylation of aniline and getting a significant amount of N,N-diisobutylaniline. How can I improve the selectivity for the mono-alkylated product?
A: Over-alkylation is a common problem because the product, N-isobutylaniline (a secondary amine), is often more nucleophilic than the starting material, aniline (a primary amine).[3] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of aniline relative to the isobutylating agent. This statistically increases the probability of the alkylating agent reacting with the more abundant aniline.[3]
-
Lower Reaction Temperature: The activation energy for the second alkylation step may be higher. Running the reaction at a lower temperature can often improve selectivity for the mono-alkylated product.[3]
-
Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which helps to suppress the second alkylation.
Q3: My reaction is producing a mixture of N-isobutylaniline and C-alkylated isomers (e.g., 4-isobutylaniline). How can I enhance N-alkylation selectivity?
A: The formation of C-alkylated products is often promoted by higher temperatures and certain catalysts that can facilitate rearrangement or direct ring alkylation.[3][13] To favor N-alkylation:
-
Optimize Catalyst Choice: For N-alkylation with alcohols, catalysts like copper-chromite or specific nickel complexes have shown good selectivity.[4][5] Solid acid catalysts, on the other hand, can sometimes promote C-alkylation.[13]
-
Control Temperature: High temperatures can favor the thermodynamically more stable C-alkylated product. Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents often favor N-alkylation.
Q4: What is the most effective way to purify this compound from my crude reaction mixture?
A: Purification can be challenging due to the presence of starting materials, over-alkylated products, and isomers with similar boiling points. A multi-step approach is often necessary:
-
Aqueous Work-up: First, perform an acid-base extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic aniline products into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amines back into an organic solvent.
-
Chromatography: Column chromatography is highly effective for separating aniline derivatives.[14] For this compound, a normal-phase silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is a standard choice.[15]
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective final purification step for larger quantities.
Q5: My reductive amination reaction is slow or incomplete. What factors should I investigate?
A: Reductive amination is a robust reaction, but its efficiency depends on several factors.[10][16]
-
Formation of the Imine Intermediate: The first step is the formation of an imine (or enamine). This is a dehydration reaction and can be slow if water is not effectively removed or if the pH is not optimal. Sometimes, adding a dehydrating agent or performing the reaction in a setup with a Dean-Stark trap can help.
-
Reducing Agent Activity: Ensure your reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and active. Sodium triacetoxyborohydride is often preferred as it is milder and selective for the imine over the carbonyl starting material.[10]
-
Catalyst (if applicable): If you are performing catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and is properly activated.[11] The reaction may also require pressure (hydrogen atmosphere) to proceed efficiently.
In-Depth Troubleshooting Guide
Problem: Low Yield and Complex Product Mixture in Aniline Alkylation
When facing a low yield of the desired this compound, a systematic approach is required to identify the root cause. This often involves a combination of side reactions and incomplete conversion.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| High percentage of unreacted aniline | 1. Insufficient reaction time or temperature.2. Deactivated catalyst or insufficient catalyst loading.3. Poorly reactive alkylating agent. | 1. Monitor Reaction Progress: Use TLC or GC to track the consumption of aniline over time. Extend the reaction time or incrementally increase the temperature.2. Catalyst Check: If using a heterogeneous catalyst, ensure it's not poisoned. Consider regeneration or using a fresh batch. For homogeneous catalysts, verify the concentration and purity.[17] 3. Alkylating Agent Reactivity: The reactivity order is generally I > Br > Cl. If using an alkyl chloride, consider switching to an alkyl bromide or adding a catalytic amount of sodium iodide to generate the more reactive alkyl iodide in situ. |
| Predominance of N,N-diisobutylaniline | 1. Molar ratio of alkylating agent to aniline is too high.2. Reaction time is excessively long, or temperature is too high. | 1. Adjust Stoichiometry: Decrease the molar ratio of the alkylating agent to aniline (e.g., use a 2:1 or greater excess of aniline).[3]2. Optimize Conditions: Stop the reaction once TLC/GC analysis shows the optimal conversion to the mono-alkylated product, before significant di-alkylation occurs. Lowering the temperature can also increase selectivity.[3] |
| Presence of C-alkylated isomers | 1. High reaction temperatures.2. Use of strong Lewis or Brønsted acid catalysts. | 1. Temperature Control: Maintain the lowest possible reaction temperature. High temperatures can promote the Hofmann-Martius rearrangement of N-alkylated anilines to C-alkylated products.2. Catalyst Selection: Avoid strong acid catalysts if N-alkylation is the goal. Opt for transition metal catalysts known for "borrowing hydrogen" or transfer hydrogenation reactions, which are highly selective for N-alkylation.[4][18] |
Visual Diagrams & Workflows
Diagram 1: The Friedel-Crafts Alkylation Problem
Caption: Aniline-AlCl₃ Lewis Acid-Base Reaction.
Diagram 2: General Troubleshooting Workflow for Low Yield
Sources
- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Aniline does not undergo Friedel Crafts alkylation. Explain. [allen.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]
- 12. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Side reactions in the nitration-reduction synthesis of anilines
A Guide to Troubleshooting Side Reactions in Nitration-Reduction Pathways
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of anilines via aromatic nitration and subsequent reduction is a cornerstone of modern chemistry, pivotal in the development of pharmaceuticals, dyes, and polymers. However, this seemingly straightforward two-step process is often complicated by a variety of side reactions that can impact yield, purity, and safety.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to diagnose, troubleshoot, and prevent unwanted side reactions.
Section 1: Troubleshooting Side Reactions in Aromatic Nitration
The initial electrophilic nitration of an aromatic ring is a critical step where selectivity and reaction control are paramount. Errors at this stage invariably lead to complex purification challenges.
FAQ 1: I'm observing significant amounts of di- and tri-nitrated products. How can I improve the selectivity for mono-nitration?
Answer:
The formation of polysubstituted products is a common issue, especially with activated aromatic rings.[1] This occurs when the initially formed nitro-aromatic compound undergoes further nitration. The core of the problem lies in reaction kinetics and the reactivity of the substrate.
Root Causes & Mechanistic Insight:
-
Reaction Temperature: Aromatic nitration is a highly exothermic process.[2] Elevated temperatures increase the reaction rate, providing sufficient energy to overcome the deactivating effect of the first nitro group and force a second or third substitution. Even at 50°C, some 1,3-dinitrobenzene can form from the nitration of nitrobenzene.[3]
-
Concentration of Nitrating Agent: An excess of the nitrating agent (the nitronium ion, NO₂⁺) will, by Le Châtelier's principle, drive the reaction towards further substitution.[4]
-
Substrate Activity: Aromatic rings with electron-donating groups (e.g., methyl, hydroxyl) are highly activated and react much faster than benzene, making them more susceptible to polysubstitution.[5][6] For instance, methylbenzene (toluene) reacts about 25 times faster than benzene.[3]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control, typically ≤ 50°C for benzene and ≤ 30°C for activated rings like toluene.[3] | Reduces the kinetic energy available for subsequent, less favorable nitration steps. |
| Stoichiometry | Use a slight excess (1.0-1.1 equivalents) of nitric acid. Avoid large excesses. | Limits the availability of the nitronium electrophile, thus favoring mono-substitution. |
| Addition Rate | Add the nitrating mixture (or substrate) slowly and sub-surface to the reaction vessel with vigorous stirring. | Prevents localized "hot spots" and high concentrations of the nitrating agent, ensuring a more controlled reaction. |
| Reaction Time | Monitor the reaction progress using TLC or GC. Stop the reaction once the starting material is consumed. | Prevents the mono-nitro product from being exposed to nitrating conditions for an extended period. |
dot digraph "Nitration_Troubleshooting_Flow" { graph [fontname="Arial", label="Diagram 1: Troubleshooting Polysubstitution in Nitration", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8]; edge [fontname="Arial", fontsize=10];
Start [label="High % of Polysubstituted\nProduct Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the reaction\ntemperature exceeded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1 [label="Action: Reduce and strictly\ncontrol temperature.\n(e.g., <30°C for Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Was a large excess of\nnitrating agent used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2 [label="Action: Reduce HNO₃ to\n~1.1 equivalents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Was the addition of\nreagents too fast?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Action: Add reagents slowly\nwith efficient stirring.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Achieved Selective\nMono-nitration", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1 -> End; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; A2 -> End; Q3 -> A3 [label="Yes"]; A3 -> End; Q3 -> End [label="No, review substrate\nactivity & consider\nalternative methods"]; }
FAQ 2: My product is a mixture of isomers. How do I control the regioselectivity?
Answer:
Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituent already present on the ring.[6]
Mechanistic Insight:
-
Ortho/Para-Directing Groups: Electron-donating groups (EDGs) like alkyl (-CH₃), hydroxyl (-OH), and alkoxy (-OR) activate the ring, particularly at the ortho and para positions, directing the incoming electrophile (NO₂⁺) to these sites.[3] For toluene nitration, the primary products are 2-nitrotoluene and 4-nitrotoluene.
-
Meta-Directing Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), carboxyl (-COOH), and ester (-COOR) deactivate the ring, making the meta position the least deactivated and therefore the most likely site for substitution.[4][7] Nitration of nitrobenzene, for example, yields 1,3-dinitrobenzene as the major product.[6][8]
Troubleshooting & Control:
-
Predictive Synthesis: The directing effect of the initial group is a fundamental principle. You cannot change the inherent directing nature of a group under standard nitrating conditions. The strategy is to choose a starting material that will yield the desired isomer.
-
Isomer Separation: In cases where a mixture is unavoidable (e.g., ortho/para isomers), the solution is an effective purification strategy, typically fractional distillation or chromatography.
-
Protecting Groups: For complex molecules, a protecting group can be used. For instance, direct nitration of aniline can be messy, but converting it to acetanilide first protects the amine and directs nitration primarily to the para position. The protecting group is then removed by hydrolysis.[6]
FAQ 3: I'm seeing byproducts that suggest my starting material's side-chain is being oxidized. Why is this happening?
Answer:
This is a critical side reaction, particularly when nitrating substrates with oxidizable groups, such as the methyl group in toluene.
Root Cause & Mechanistic Insight:
The culprit is often not nitric acid itself, but dissolved nitrogen oxides (e.g., nitrogen dioxide, NO₂) within the feed nitric acid.[9] These species are potent oxidizing agents. The oxidation of the methyl group is highly exothermic and can pose a significant safety risk, potentially leading to a runaway reaction.[9]
Troubleshooting & Preventative Measures:
-
Use Fume-Free Nitric Acid: Whenever possible, use nitric acid with a low concentration of dissolved nitrogen oxides.
-
Urea Addition: A common laboratory practice is to add a small amount of urea to the nitric acid before use. Urea scavenges nitrous acid and related nitrogen oxides, preventing them from acting as oxidizing agents.
-
Temperature Control: As with polysubstitution, lower temperatures will disfavor the oxidation side reaction.
Section 2: Troubleshooting Side Reactions in Nitroarene Reduction
The reduction of the nitro group to an amine is a multi-electron process that proceeds through several intermediates.[10] The failure to control this sequence is the primary source of side products.
dot digraph "Nitroarene_Reduction_Pathway" { graph [fontname="Arial", label="Diagram 2: Key Pathways in Nitroarene Reduction", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
Nitro [label="Ar-NO₂\n(Nitroarene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Ar-N=O\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Aniline - Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Azoxy [label="Ar-N=N⁺(-O⁻)-Ar\n(Azoxy Compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Azo [label="Ar-N=N-Ar\n(Azo Compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
Nitro -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Aniline [label="+2e⁻, +2H⁺"];
Nitroso -> Azoxy [label="+ Ar-NHOH\n- H₂O", color="#EA4335"]; Hydroxylamine -> Azoxy [color="#EA4335"];
Azoxy -> Azo [label="+2e⁻, +2H⁺\n(over-reduction)", color="#EA4335"]; }
FAQ 4: My reaction stops at an intermediate stage, or I have a mixture of the aniline and other compounds. How do I drive the reaction to completion?
Answer:
Incomplete reduction is a frequent problem, leading to the accumulation of nitroso and hydroxylamine intermediates.[11][12]
Root Causes & Mechanistic Insight:
-
Insufficient Reducing Agent: The reduction from Ar-NO₂ to Ar-NH₂ is a six-electron process. Stoichiometric or catalytic methods require sufficient reducing power to complete all steps.
-
Reaction Conditions: Factors like temperature, pressure (for catalytic hydrogenation), and reaction time can halt the process prematurely.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst can be poisoned by impurities (e.g., sulfur compounds) or become physically inactive, stopping the reaction.[11]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Ensure sufficient equivalents of the reducing agent (e.g., Sn, Fe, Na₂S₂O₄) or adequate hydrogen pressure for catalytic methods.[13] | Provides the necessary electrons to drive the full reduction cascade from nitro to amine. |
| Catalyst | Use fresh, high-activity catalyst (e.g., Pd/C, Raney Nickel). If poisoning is suspected, purify the starting material.[11] | An active catalyst is essential for efficient hydrogenolysis of the N-O bonds in the final reduction step. |
| Monitoring | Track the reaction by TLC, GC, or LC-MS until the starting material and all intermediates (e.g., hydroxylamine) have disappeared. | Confirms that the reaction has proceeded to the desired aniline product. |
| Temperature | Gently warming the reaction can often help push the final reduction step to completion. Monitor carefully to avoid side reactions. | Increases reaction kinetics, particularly for the more difficult reduction of the hydroxylamine intermediate. |
FAQ 5: I've isolated a yellow or orange crystalline solid that isn't my aniline. What is it and how do I prevent its formation?
Answer:
You have likely formed an azoxy or azo compound. These are dimeric species that represent the most common and troublesome side products in nitroarene reductions.[14]
Root Cause & Mechanistic Insight:
Azoxy compounds are formed via a condensation reaction between two key intermediates: the nitrosoarene (Ar-N=O) and the hydroxylamine (Ar-NHOH) .[15][16][17] This condensation is often base-catalyzed and competes directly with the desired reduction of these intermediates to aniline.
-
Ar-N=O + Ar-NHOH → Ar-N(O)=N-Ar + H₂O
Azo compounds (Ar-N=N-Ar) can then be formed by the subsequent reduction of the azoxy intermediate.[14] Certain conditions, such as using metal hydrides, can favor the formation of these dimeric products.[13]
Troubleshooting & Preventative Measures:
-
Choice of Reducing System: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) and metal/acid reductions (e.g., Fe/HCl, Sn/HCl) are generally robust methods for achieving complete reduction to the aniline while minimizing condensation.[11][18][19]
-
Control of pH: The condensation reaction is often favored under neutral or basic conditions. Performing the reduction in a strongly acidic medium (like with Sn/HCl or Fe/HCl) keeps the amine product protonated as an ammonium salt and can suppress the side reaction.[10]
-
Maintain a Reductive Environment: Ensure there is always a sufficient concentration of the reducing agent present throughout the reaction. This favors the immediate reduction of the nitroso and hydroxylamine intermediates before they have a chance to condense.
Section 3: General Protocols
The following protocols are designed as self-validating systems to minimize common side reactions.
Protocol 1: Controlled Mono-Nitration of Toluene
This protocol emphasizes temperature and stoichiometric control to prevent dinitration.
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Start [label="Aromatic\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Step 1: Nitration\n(Mixed Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC1 [label="QC Check 1:\nTLC/GC for\nMono-nitration Selectivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup1 [label="Aqueous Workup\n& Neutralization", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Step 2: Reduction\n(e.g., Fe/NH₄Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC2 [label="QC Check 2:\nTLC/GC for Complete\nConversion to Aniline", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup2 [label="Basification &\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Distillation or\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Aniline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Nitration; Nitration -> QC1; QC1 -> Workup1 [label="Pass"]; Workup1 -> Reduction; Reduction -> QC2; QC2 -> Workup2 [label="Pass"]; Workup2 -> Purification; Purification -> End; }
Methodology:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated H₂SO₄ (2.0 eq.) to 0-5°C in an ice-salt bath.
-
Nitrating Mixture Preparation: Slowly add concentrated HNO₃ (1.05 eq.) to the cold H₂SO₄ while maintaining the temperature below 10°C.
-
Substrate Addition: Add toluene (1.0 eq.) to the dropping funnel and add it dropwise to the vigorously stirred nitrating mixture over 1-2 hours. Crucially, ensure the internal reaction temperature does not exceed 30°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Monitoring: Take an aliquot, quench it in ice water, extract with dichloromethane, and analyze by GC or TLC to confirm the consumption of toluene.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash with water, then with a dilute NaHCO₃ solution, and finally with brine. Dry over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product to determine the isomer ratio and the percentage of any dinitrotoluene formed.
Protocol 2: Clean Reduction of Nitrobenzene with Iron
This method is a classic, cost-effective, and generally clean alternative to catalytic hydrogenation.[18]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (3.0-5.0 eq.) and a solvent (e.g., ethanol/water or acetic acid).
-
Activation: Add a small amount of concentrated HCl or NH₄Cl and heat the mixture to reflux for 15-30 minutes to activate the iron surface.
-
Substrate Addition: Add the nitrobenzene (1.0 eq.), either neat or as a solution in the reaction solvent, portion-wise or via a dropping funnel at a rate that maintains a steady reflux.
-
Reaction: After the addition is complete, maintain the mixture at reflux. Monitor the reaction progress by TLC until all nitrobenzene has been consumed. This may take several hours.
-
Workup: Cool the reaction mixture. If performed in a neutral solvent, filter off the iron salts through a pad of celite. If in acid, carefully basify the mixture with aqueous NaOH or Na₂CO₃ until pH > 10 to precipitate iron hydroxides and liberate the free aniline.[20][21]
-
Extraction: Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent. The crude aniline can then be purified by distillation or chromatography.[21]
References
-
Taylor & Francis Online. (n.d.). Zn-Mediated Selective Reduction of Nitroarenes: A Sustainable Approach for Azoxybenzenes Synthesis. Retrieved from [Link]
-
Scite. (n.d.). Phenol in Mixed Acid Benzene Nitration Systems. Retrieved from [Link]
-
J-STAGE. (n.d.). The Mechanism of Azoxybenzene Formation1). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol in Mixed Acid Benzene Nitration Systems | Request PDF. Retrieved from [Link]
-
Scribd. (n.d.). 3-Synthesis of Aniline by Reduction of Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic pathway for the formation of azoxybenzene/azobenzene from nitrobenzene. Retrieved from [Link]
-
US EPA. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]
-
Figshare. (2018). Phenol in Mixed Acid Benzene Nitration Systems. Retrieved from [Link]
-
PMC. (n.d.). Unspecific peroxygenase enabled formation of azoxy compounds. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
NCBI. (n.d.). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. Retrieved from [Link]
-
YouTube. (2022). Nitration of Phenol (A-Level Chemistry). Retrieved from [Link]
-
Vedantu. (n.d.). Azoxybenzene can be obtained by the treatment of nitro-benzene with. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
DWSIM. (n.d.). PRODUCTION OF DNT FROM TOLUENE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of aniline. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Closer Look at 3,5-Dinitrotoluene. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Books. (n.d.). Aromatic Nitration.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
IOPscience. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]
-
Toppr. (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. Retrieved from [Link]
-
Chemguide. (n.d.). the nitration of benzene. Retrieved from [Link]
-
NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
YouTube. (2019). aromatic nitration & aniline synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
SpringerLink. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved from [Link]
-
ACS Publications. (n.d.). STUDIES IN NITRATION, 111. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
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Technical Support Center: Purification of 2-Isobutylaniline
Welcome to the Technical Support Center for the purification of 2-isobutylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful purification of this compound from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can stem from the synthetic route used. For instance, if prepared via the reduction of 1-isobutyl-2-nitrobenzene, unreacted starting material or partially reduced intermediates like nitroso compounds may be present.[1] Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored polymeric by-products.[1][2]
Q2: My this compound sample is dark brown. What causes this discoloration and how can I fix it?
A2: The discoloration of anilines is typically due to aerial oxidation.[2] The amino group is easily oxidized, leading to colored impurities.[1][2] This process can be accelerated by exposure to light and air.[2] To decolorize the sample, you can try distillation, often under reduced pressure, or treatment with activated carbon during a workup or recrystallization step if applicable.[3]
Q3: What are the key safety precautions when handling this compound?
A3: this compound and similar aromatic amines are toxic and can be absorbed through the skin.[2][4] They can cause skin and eye irritation and may be harmful if inhaled or swallowed.[4][5] Always handle these compounds in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5]
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a common and effective method for purifying liquid anilines like this compound, especially for removing non-volatile impurities and colored degradation products.[3] However, it's important to consider the thermal stability of the compound, as some anilines can decompose at high temperatures.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Low Purity After Distillation
-
Symptom: The distilled this compound is still contaminated with impurities, as determined by analytical methods like GC-MS or HPLC.
-
Possible Cause 1: Co-distillation of Impurities: Some impurities may have boiling points close to that of this compound, leading to their co-distillation.
-
Possible Cause 2: Thermal Decomposition: The distillation temperature may be too high, causing the this compound to decompose.
-
Solution: Use vacuum distillation to lower the boiling point of the liquid. The lower temperature reduces the risk of thermal degradation.[3]
-
Problem 2: Product Discoloration During or After Purification
-
Symptom: The purified this compound turns yellow or brown upon standing.
-
Possible Cause: Oxidation: Anilines are prone to air oxidation, which is often catalyzed by light.[2][9]
-
Solution 1: Inert Atmosphere: Conduct the purification and subsequent storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]
-
Solution 2: Storage: Store the purified product in a dark, cool place in a well-sealed container, preferably under an inert atmosphere. Amber glass bottles are recommended to protect from light.
-
Problem 3: Low Recovery After Column Chromatography
-
Symptom: A significant amount of this compound is lost during column chromatography.
-
Possible Cause 1: Irreversible Adsorption on Silica Gel: Silica gel is slightly acidic and can strongly adsorb basic compounds like anilines, leading to tailing and poor recovery.[10]
-
Solution 1: Deactivate Silica Gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10] This will reduce tailing and improve the recovery of the aniline.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as an amine-functionalized column.[11]
-
-
Possible Cause 2: Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the product from the column.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the this compound.
-
Problem 4: Presence of Starting Material (e.g., 1-isobutyl-2-nitrobenzene)
-
Symptom: Analytical data (e.g., NMR, GC-MS) shows the presence of the unreacted nitro-precursor in the purified product.
-
Possible Cause: Incomplete Reaction: The initial reduction reaction did not go to completion.
-
Solution 1: Re-subject to Reaction Conditions: If feasible, the mixture can be subjected to the reaction conditions again to drive the conversion of the remaining starting material.
-
Solution 2: Chromatographic Separation: Column chromatography is generally effective at separating the more polar nitro compound from the aniline product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.
Materials and Reagents:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the desired fraction is collected, stop heating and allow the apparatus to cool before releasing the vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This method is effective for removing impurities with different polarities from this compound.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound.
-
Prepare the Deactivated Eluent: Add 0.5% (v/v) triethylamine to the chosen eluent mixture.
-
Pack the Column: Prepare a slurry of silica gel in the deactivated eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the deactivated eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the deactivated eluent, collecting fractions in separate tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities from this compound.
Materials and Reagents:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Sodium hydroxide solution (e.g., 2 M NaOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add NaOH solution until the solution is basic (check with pH paper). The this compound will precipitate or form an oily layer.
-
Extract the aqueous layer with fresh organic solvent to recover the purified this compound.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
Visualization of Workflows
Troubleshooting Logic for Purification Issues
Caption: A logical workflow for troubleshooting common purification issues.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
- Benchchem. (n.d.). Overcoming challenges in the purification of halogenated anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
-
ResearchGate. (2025, August 5). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Retrieved from [Link]
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
- Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
-
University of California, Irvine. (n.d.). Simple and Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H15N). Retrieved from [Link]
- Google Patents. (n.d.). JP2017014131A - Method for producing isobutylaniline.
-
PubChem. (n.d.). 2-(2-Methylpropyl)benzenamine. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
LearnStalk Chemistry. (2025, September 10). Fractional Distillation. Retrieved from [Link]
-
PubMed Central. (n.d.). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Isobutylaniline. Retrieved from [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
Sources
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- 11. biotage.com [biotage.com]
Stability of 2-isobutylaniline under acidic and basic conditions
Introduction
Welcome to the Technical Support Center for 2-Isobutylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound (CAS: 71182-59-7)[1]. Our goal is to move beyond simple statements of stability and delve into the underlying chemical principles that govern its behavior in various experimental environments. By understanding the causality behind its reactivity, you can better design robust experiments, anticipate potential challenges, and troubleshoot issues with confidence.
Part 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental chemical nature of this compound and its general stability profile.
Q1: What are the primary chemical characteristics of this compound that influence its stability?
This compound is an aromatic amine. Its stability is dictated by two main structural features:
-
The Amino (-NH₂) Group: The lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic.[2] This lone pair can be delocalized into the benzene ring's pi-system, which reduces its basicity compared to aliphatic amines but also makes the aromatic ring electron-rich and highly susceptible to electrophilic substitution.[2][3][4]
Q2: What is the most common stability issue encountered during storage and handling?
Q3: Does the ortho-position of the isobutyl group affect stability compared to its meta- or para-isomers?
Yes, the ortho-position can introduce a steric hindrance effect. While the electronic effect of the isobutyl group is minimal, its physical bulk near the amino group can sterically hinder reactions that involve the amine nitrogen or the adjacent carbon on the ring. This can sometimes offer a slight protective effect against certain intermolecular reactions but generally does not alter the fundamental acidic, basic, or oxidative stability profiles in a dramatic way.
Part 2: Stability & Troubleshooting Under Acidic Conditions
The behavior of this compound in acidic media is primarily governed by the basicity of the amino group.
Acidic Condition FAQs
Q4: What happens when this compound is exposed to an acid?
Q5: How does forming the 2-isobutylanilinium ion affect the molecule's properties and subsequent reactivity?
The formation of the anilinium salt has profound consequences:
-
Solubility: The ionic anilinium salt is typically water-soluble, whereas the parent aniline is poorly soluble in water but soluble in organic solvents. This property is often exploited for purification (acid-wash extraction).
Q6: Can this compound degrade under acidic conditions?
Acidic Condition: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding acid to a reaction in an organic solvent. | The 2-isobutylanilinium salt has formed and is insoluble in your non-polar organic solvent. | This is expected behavior. If the salt needs to remain in solution, consider using a more polar solvent system. If this is part of a workup, the aqueous layer containing the salt can be separated, and the free base regenerated by adding a base (e.g., NaOH). |
| An electrophilic substitution reaction on the ring is not proceeding. | The reaction is being run under acidic conditions (pH < 4), forming the deactivated anilinium ion. The catalyst (e.g., AlCl₃ in Friedel-Crafts) may have complexed with the basic amine. | Protect the amine group. Before the substitution step, convert the amine to an amide (e.g., using acetic anhydride to form the acetanilide). The amide is less basic, still ortho, para-directing, and less activating, allowing for more controlled reactions. The amine can be regenerated later by hydrolysis.[6] |
| Reaction mixture darkens significantly upon heating in strong acid. | Oxidation or other side reactions are occurring. | Lower the reaction temperature. Ensure an inert atmosphere. Re-evaluate if such harsh conditions are necessary for the desired transformation. |
Visualizations: Key Processes in Acidic Media
Caption: Acid-Base equilibrium of this compound.
Caption: Workflow for amine protection strategy.
Part 3: Stability & Troubleshooting Under Basic Conditions
This compound is significantly more stable in basic media than in acidic media, but challenges can still arise.
Basic Condition FAQs
Q7: Is this compound stable in the presence of common bases like NaOH or K₂CO₃?
Yes. As a weak base itself, this compound does not react with stronger bases. The amino group's protons are not acidic enough to be removed by common laboratory bases. The compound is generally considered stable and unreactive under these conditions.
Q8: What is the primary degradation pathway to be aware of under basic conditions?
Basic Condition: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black, especially when heated or stirred in air. | Atmospheric oxidation of the aniline. | Use an inert atmosphere. Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. Use degassed solvents. Solvents can contain dissolved oxygen, which should be removed by sparging with an inert gas prior to use. |
| Product is isolated with a pink or brown tint. | Minor oxidation has occurred during the reaction or workup. | Consider purification by column chromatography. During workup, minimize the sample's exposure to air. If possible, perform extractions and solvent removal quickly. |
Part 4: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and stability assessment.[10] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][12]
Q9: Why are forced degradation studies necessary for a compound like this compound, especially if it's an intermediate?
Even as an intermediate, understanding its stability is crucial. Degradants formed in an intermediate can be carried through to the final Active Pharmaceutical Ingredient (API), becoming process-related impurities that must be identified and controlled.[13] These studies help establish the intrinsic stability of the molecule and validate that your analytical methods can separate the parent compound from any potential degradants.[12][13]
Q10: What are the typical stress conditions used for this compound?
A standard forced degradation study would expose this compound to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.[12][14]
Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Typical Reagent/Condition | Expected Stability/Outcome for this compound | Potential Products/Changes |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Generally stable. Primary change is salt formation. | 2-Isobutylanilinium chloride. Minimal to no degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Stable. | No degradation expected. Potential for minor oxidation if air is present. |
| Oxidation | 3% H₂O₂, RT | Susceptible to oxidation. | Oxidized species (e.g., nitroso, nitro compounds), colored polymeric materials. |
| Thermal | 80°C (solid state) | Generally stable. | Minimal to no degradation unless melting point is exceeded. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Potentially susceptible. | Colored products due to radical or oxidative pathways. |
Visualization: Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Part 5: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector, C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. This is the time-zero/unstressed sample.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Heat the vial at 60°C for 24 hours.
-
After cooling, take an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with 50:50 methanol/water.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Heat the vial at 60°C for 24 hours.
-
After cooling, take an aliquot and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with 50:50 methanol/water.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a vial.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with 50:50 methanol/water.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
After cooling, dissolve a known quantity in methanol and dilute to 100 µg/mL.
-
-
HPLC Analysis:
-
Analyze all prepared samples (Control, Acid, Base, Oxidative, Thermal) by HPLC.
-
Use a C18 column and a mobile phase such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor at a suitable wavelength (e.g., 240 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of this compound remaining.
-
Identify any new peaks, which represent potential degradation products.
-
Check for peak purity of the parent compound to ensure the method is stability-indicating.
-
References
-
Aniline - Wikipedia. Wikipedia. [Link]
-
ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. (2021). [Link]
-
Explaining the strength of organic bases. Chemguide. [Link]
-
Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts. [Link]
-
Amines. (2021-2022). National Council of Educational Research and Training. [Link]
-
Is aniline a weaker base than methylamine? (2017). Quora. [Link]
-
Why does aniline not act as an acid? (2018). Quora. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]
-
2-(2-Methylpropyl)benzenamine. PubChem, National Institutes of Health. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. [Link]
Sources
- 1. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
Common impurities in commercial 2-isobutylaniline
Technical Support Center: 2-Isobutylaniline
Welcome to the technical support guide for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this common reagent. By understanding the origin, identity, and impact of these impurities, you can ensure the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial-grade this compound?
A1: Impurities in commercial this compound can be broadly categorized based on their origin:
-
Synthesis-Related Impurities: These are the most prevalent and arise directly from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include substances like 2-nitroisobutylbenzene.
-
Intermediates and By-products: Incomplete reactions can lead to the presence of intermediates such as 2-nitrosoisobutylbenzene.[1] Side reactions, like over-alkylation, can also occur.
-
Isomeric Impurities: Positional isomers, namely 3-isobutylaniline and 4-isobutylaniline, are often present due to a lack of complete regioselectivity during the isobutylation of aniline or a related precursor.
-
Residual Catalysts: If catalytic hydrogenation is employed for the reduction of a nitro group, trace amounts of the catalyst (e.g., Palladium on carbon) may remain.[1]
-
-
Degradation Products:
-
Oxidation Products: Anilines are notoriously susceptible to air and light-induced oxidation.[1] This degradation can form a variety of colored impurities, often polymeric in nature, which can manifest as a darkening of the product from a colorless or pale-yellow liquid to brown or red over time.
-
-
Residual Solvents:
-
Volatile organic compounds used during synthesis or purification may be present in trace amounts.[2]
-
Q2: Why does my this compound darken over time and how can I prevent it?
A2: The darkening of this compound is primarily due to oxidation. The amine functional group is readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This leads to the formation of highly colored, often complex, nitrogen-containing compounds.
Prevention Strategies:
-
Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Use amber glass bottles or store the container in a dark place to prevent photo-oxidation.
-
Temperature Control: Store at recommended cool temperatures, but be mindful of the freezing point to avoid phase separation.
-
Use of Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, though this may not be suitable for all applications.
Q3: What is the potential impact of these impurities on my reaction or drug development process?
A3: The impact of impurities can range from minor to critical:
-
Reduced Yield and Selectivity: Impurities can interfere with catalysts, react with starting materials, or promote side reactions, leading to lower yields and the formation of new, undesired by-products.
-
Inaccurate Dosing: If the purity of the this compound is lower than assumed, it can lead to stoichiometric imbalances in your reaction.
-
Compromised Product Quality: Impurities can be incorporated into the final product, affecting its purity, stability, and performance.
-
Regulatory Scrutiny: In drug development, all impurities in the active pharmaceutical ingredient (API) and drug product must be identified, quantified, and qualified to ensure patient safety, in line with guidelines from bodies like the International Council for Harmonisation (ICH).[3][4] Uncontrolled impurities can lead to significant delays or rejection of regulatory submissions.[3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential impurities in this compound.
Issue 1: My reaction is giving a lower yield than expected and producing multiple unidentified spots on TLC/peaks in LC-MS.
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of Isomeric Impurities | Isomers (3- and 4-isobutylaniline) may have different reactivity or may not react at all, leading to a complex product mixture. Solution: 1. Analyze the starting material: Use GC-MS or HPLC to quantify the isomeric purity of your this compound. 2. Purify the starting material: If isomeric purity is low, consider purification by fractional distillation or preparative chromatography. |
| Reactive Impurities | Unreacted starting materials or partially reduced intermediates from the synthesis of this compound could be competing in your reaction. Solution: Perform a stability study of your reaction mixture without one of the other key reagents to see if the this compound or its impurities are decomposing under the reaction conditions. |
| Catalyst Poisoning | Residual impurities from the this compound synthesis, such as sulfur-containing compounds if present, can poison catalysts (e.g., Palladium, Platinum, Rhodium) used in subsequent steps. Solution: Purify the this compound by passing it through a short plug of silica gel or activated carbon to remove polar or catalyst-poisoning impurities. |
Issue 2: The color of my reaction mixture is unexpectedly dark, or my final product is discolored.
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidized this compound | The use of aged or improperly stored this compound can introduce colored oxidation products that carry through the reaction. Solution: 1. Check the appearance: Use only colorless to pale-yellow this compound. 2. Purify before use: If the material is discolored, purify it by vacuum distillation immediately before use. |
| Reaction with Degradation Products | Degradation products of this compound may be more reactive than the parent compound under your reaction conditions, leading to colored by-products. Solution: Ensure all reactions involving anilines are run under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation. |
Below is a decision-making workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for issues related to this compound.
Analytical & Purification Protocols
Protocol 1: Quantitative Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating and quantifying volatile impurities, including isomers and residual solvents.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate. Create a series of calibration standards for expected impurities if available.
-
Instrumentation:
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.
-
Inlet: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to library data and their retention times to standards. Quantify by integrating the peak area and comparing it to a calibration curve or using percent area normalization for an estimation.
Protocol 2: Purification of Commercial this compound by Vacuum Distillation
This is the most effective method for removing non-volatile colored impurities (oxidation products) and some synthesis-related by-products with different boiling points.
Step-by-Step Methodology:
-
Safety: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is toxic if swallowed, inhaled, or in contact with skin.[6]
-
Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Procedure:
-
Place the impure this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum, ensuring a controlled pressure (e.g., 1-5 mmHg).
-
Gently heat the flask. A forerun containing volatile impurities may distill first.
-
Collect the main fraction of pure this compound at its boiling point at the given pressure. The pure product should be colorless.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Immediately transfer the purified, colorless liquid to a clean, dry amber bottle and store under an inert atmosphere.
The diagram below illustrates a typical workflow for analyzing and purifying a commercial lot of this compound.
Caption: Standard workflow for quality control and purification of this compound.
References
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018083, 2-(2-Methylpropyl)benzenamine. Retrieved from [Link]
-
Neopharm Labs. (n.d.). A Complete Guide to Impurity Studies in Drug Development. Retrieved from [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Saber, A., et al. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science, 59(9), 834–844. Retrieved from [Link]
-
Teasdale, A., et al. (2013). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. AAPS PharmSciTech, 14(1), 423–431. Retrieved from [Link]
-
Tumpa, A., & Elder, D. P. (2017, June 30). Exposure Based Limits for Controlling Impurities. American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. premier-research.com [premier-research.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 2-(2-Methylpropyl)benzenamine | C10H15N | CID 3018083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Isobutylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-isobutylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the optimization of catalyst loading in this crucial synthesis. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
Introduction to this compound Synthesis
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction forms the carbon-nitrogen bond by coupling an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[2] The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature, with catalyst loading being a critical parameter to optimize for cost-effectiveness and product purity.[3]
This guide will walk you through the nuances of optimizing catalyst loading for the synthesis of this compound, providing a framework for logical troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound via Buchwald-Hartwig amination?
A1: For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common starting point for Buchwald-Hartwig amination reactions.[2] The exact loading will depend on the specific palladium precursor and ligand system used. For instance, with a pre-catalyst like Pd₂(dba)₃, you would use 1 mol% of the dimer, which corresponds to 2 mol% of palladium.
Q2: How does catalyst loading impact the reaction rate and yield?
A2: Generally, a higher catalyst loading leads to a faster reaction rate. However, this relationship is not always linear and reaches a plateau. Insufficient catalyst loading can result in slow or incomplete conversion, leading to lower yields.[3] Conversely, excessively high catalyst loading can lead to unwanted side reactions and increased cost, without a significant improvement in yield.[4] It is crucial to find the optimal loading that balances reaction efficiency with economic and environmental considerations.
Q3: What are the most common palladium catalysts and ligands for this type of amination?
A3: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated Pd(0) species.[5] Commonly used ligands include bidentate phosphines like BINAP and DPPF, as well as bulky monophosphine ligands from the Buchwald and Hartwig groups, such as XPhos and SPhos.[1][5] The choice of palladium source can be Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃.[6]
Q4: What are the potential side reactions to be aware of during the synthesis of this compound?
A4: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of isobutylbenzene as a byproduct. Another potential side reaction is the formation of diarylamines through a secondary amination if the newly formed this compound reacts with another molecule of the aryl halide.[1] Catalyst deactivation, leading to the formation of inactive palladium black, can also occur, especially at higher temperatures.[7]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product, this compound.
Troubleshooting Guide
This troubleshooting guide is designed to address common issues encountered during the synthesis of this compound, with a focus on optimizing catalyst loading.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion.[3] Inactive Catalyst: The palladium precatalyst is not being reduced to the active Pd(0) species, or the catalyst has been deactivated.[7] Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination.[5] | Increase Catalyst Loading: Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol% and then to 5 mol%. Monitor the effect on conversion.[8] Use a Fresh Catalyst/Pre-catalyst: Ensure the palladium source and ligand are of high quality and have been stored correctly. Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[6] Screen Different Ligands: Experiment with a range of bulky, electron-rich phosphine ligands.[5] |
| Formation of Significant Side Products (e.g., Isobutylbenzene) | High Catalyst Loading: Excess catalyst can sometimes promote side reactions.[4] High Reaction Temperature: Higher temperatures can favor hydrodehalogenation. Presence of Water: Water can act as a proton source for hydrodehalogenation. | Optimize Catalyst Loading: Systematically decrease the catalyst loading to find the minimum amount required for efficient conversion.[8] Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer duration. Ensure Anhydrous Conditions: Use dry solvents and reagents. |
| Catalyst Decomposition (Formation of Palladium Black) | High Temperature: Elevated temperatures can lead to the agglomeration of palladium particles into inactive palladium black.[7] Oxygen Exposure: The active Pd(0) catalyst is sensitive to oxygen.[2] Inappropriate Solvent: The solvent may not effectively stabilize the catalytic species. | Reduce Reaction Temperature: Operate at the lowest effective temperature. Maintain an Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere.[7] Solvent Screening: Test different anhydrous, degassed solvents such as toluene, dioxane, or THF.[2] |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[7] Insufficient Base: The base may be consumed or not be strong enough to deprotonate the amine effectively. Product Inhibition: The product may coordinate to the catalyst, inhibiting its activity. | Add a Second Portion of Catalyst: If the reaction stalls, adding a small amount of fresh catalyst may restart the reaction. Use a Stronger or More Soluble Base: Consider using a stronger base like LiHMDS or ensuring the chosen base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently soluble in the reaction medium.[2] Dilute the Reaction Mixture: In some cases, diluting the reaction can mitigate product inhibition. |
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing catalyst loading in the synthesis of this compound.
Caption: A decision-making workflow for optimizing catalyst loading.
Summary of Key Experimental Parameters
| Parameter | Typical Range | Impact on Reaction | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Affects reaction rate, yield, and cost. | Start with 1-2 mol% and adjust based on results. Higher loading does not always mean better results.[2] |
| Temperature | 80 - 120 °C | Influences reaction rate and catalyst stability. | Higher temperatures can lead to catalyst decomposition and side reactions.[7] |
| Solvent | Toluene, Dioxane, THF | Affects solubility of reagents and stability of the catalyst. | Must be anhydrous and degassed.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS | Essential for deprotonating the amine. | The choice of base can significantly impact the reaction outcome.[2] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Crucial for catalyst activity and stability. | The optimal ratio depends on the specific ligand and palladium source. |
Exemplary Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Buchwald-Hartwig amination. Optimization will be necessary for specific substrates and scales.
Materials:
-
2-Bromo-isobutylbenzene (1.0 equiv)
-
Ammonia (as a solution in dioxane or as ammonium chloride with a stronger base) or an appropriate amine source
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]
-
Reagent Addition: Add 2-bromo-isobutylbenzene and the amine source to the flask, followed by the anhydrous, degassed toluene.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.[7]
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9][10]
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccesspub.org [openaccesspub.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing byproduct formation in Mizoroki-Heck reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the Mizoroki-Heck reaction. As a cornerstone of modern synthetic chemistry, this powerful palladium-catalyzed cross-coupling reaction is instrumental in C-C bond formation. However, its efficiency can often be compromised by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.
This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, the practicing scientist, with a clear, mechanistically grounded understanding of why these side reactions occur and how to mitigate them effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be observing in your reaction mixtures. Each entry details the issue, explores the most likely causes rooted in the reaction mechanism, and provides actionable solutions.
Problem 1: Significant amounts of homocoupled aryl halide (Ar-Ar) are detected.
Q: My reaction is producing a significant quantity of biaryl byproduct from the homocoupling of my aryl halide starting material. What is causing this and how can I prevent it?
A: Aryl homocoupling is a common byproduct in Mizoroki-Heck reactions and typically arises from two main mechanistic pathways. Understanding these pathways is key to suppressing this side reaction.
Causality & Mechanism:
-
Reductive Elimination from a Diarylpalladium(II) Intermediate: The primary pathway often involves the formation of an Ar-Pd(II)-Ar species. This can happen if a second molecule of aryl halide undergoes oxidative addition to the Ar-Pd(II)-X complex, followed by reductive elimination to yield the Ar-Ar byproduct and regenerate a Pd(0) species.[1] This is often favored when the subsequent steps of the Heck cycle (alkene coordination and migratory insertion) are slow.
-
Reductant-Induced Coupling: The reaction may also proceed through a reductive coupling pathway, especially in the presence of certain reducing agents that can regenerate the active Pd(0) catalyst from Pd(II) intermediates.[1][2] While necessary for the catalytic cycle, an imbalance can favor homocoupling over the desired cross-coupling.
Solutions & Scientific Rationale:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, P(o-Tol)₃) can accelerate the rate of oxidative addition and subsequent steps of the Heck cycle, disfavoring the formation of the diarylpalladium(II) intermediate.[3] They also stabilize the catalytic species, preventing palladium black precipitation which can also promote side reactions.
-
Control Reactant Stoichiometry: Ensure the alkene is present in a slight excess (e.g., 1.1-1.5 equivalents). This increases the probability of the Ar-Pd(II)-X intermediate coordinating with the alkene rather than reacting with another molecule of aryl halide.
-
Temperature and Concentration: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to homocoupling. Running the reaction at a higher dilution can also decrease the frequency of bimolecular reactions between two aryl halide molecules.
-
Choice of Palladium Precursor and Base: The combination of palladium source and base can influence the reaction pathway. For instance, using Pd(OAc)₂ with a carbonate base like K₂CO₃ or Cs₂CO₃ is a common and often effective system.[2][4]
Problem 2: The product mixture shows isomerization of the alkene double bond.
Q: I'm observing my desired product, but also a significant amount of its double bond isomer. Why is this happening and what can I do to improve selectivity?
A: Double bond isomerization is a frequent side reaction that compromises the regioselectivity of the Mizoroki-Heck reaction. It stems directly from a reversible step in the catalytic cycle.
Causality & Mechanism:
The isomerization occurs due to the reversible nature of the β-hydride elimination step. After the initial desired product is formed, the hydridopalladium halide species (H-Pd-X) that is generated can re-add to the product alkene (a process called hydropalladation).[5][6] This re-addition can occur with the opposite regioselectivity, and a subsequent β-hydride elimination from a different carbon atom leads to the isomerized alkene.[5][7] This process is often favored in phosphine-free reactions or when the final reductive elimination of HX from the H-Pd-X species to regenerate Pd(0) is slow.[5][8]
Solutions & Scientific Rationale:
-
Addition of Silver or Thallium Salts: Adding a halide scavenger like a silver (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salt can promote a "cationic pathway".[9][10] These salts precipitate the halide from the palladium complex, creating a more electrophilic, cationic palladium intermediate. This cationic complex is less likely to undergo the reversible hydropalladation that leads to isomerization.
-
Choice of Base: A strong, non-coordinating base is crucial. The base's role is to react with the H-Pd-X intermediate to regenerate the Pd(0) catalyst.[3] If this step is fast, the concentration of the H-Pd-X species responsible for isomerization is kept low. Bases like triethylamine (Et₃N) or proton sponges are often effective.[9]
-
Ligand Effects: Bidentate phosphine ligands (e.g., dppf, BINAP) can sometimes suppress isomerization by occupying more coordination sites on the palladium center, thus hindering the re-addition of the H-Pd-X species.[8]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard for Heck reactions.[4][9] They can help stabilize the intermediates and facilitate the desired reaction pathway.
Problem 3: A significant portion of the aryl halide is being reduced to the corresponding arene (Ar-H).
Q: My reaction is leading to a hydrodehalogenation byproduct, where my aryl halide is simply reduced. What is the source of the hydride and how can I stop this?
A: The reduction of the aryl halide to an arene (Ar-H), also known as hydrodehalogenation, is a competitive pathway that consumes the starting material and lowers the yield of the desired Heck product.
Causality & Mechanism:
This side reaction occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can react with the alkene. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to form the arene Ar-H and regenerate the Pd(0) catalyst. Potential hydride sources in a Heck reaction can include:
-
The amine base itself or impurities within it.
-
The solvent (e.g., alcohols, or even DMF at high temperatures).
-
Formate salts, which are sometimes used as the base and are excellent hydride donors.[11]
Solutions & Scientific Rationale:
-
Base Selection: If using an amine base, ensure it is of high purity and freshly distilled. Consider switching to an inorganic base like K₂CO₃ or K₃PO₄, which are not hydride donors.[4][9]
-
Solvent Purity: Use high-purity, anhydrous solvents. If using DMF or NMP, be mindful that at elevated temperatures (>140-150 °C), they can start to decompose and act as hydride sources.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize solvent decomposition and other side reactions.
-
"Reductive Heck" Conditions: Be aware that certain conditions, particularly those using formic acid or formate salts, are explicitly designed to promote this pathway, known as the "reductive Heck reaction".[11][12] If this is not your desired outcome, these reagents must be avoided.
Frequently Asked Questions (FAQs)
Q1: How does the choice of ligand impact byproduct formation?
A1: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.[3]
-
Monodentate Phosphines (e.g., PPh₃, P(o-Tol)₃, P(t-Bu)₃): These are common choices. Electron-rich, bulky alkylphosphines like P(t-Bu)₃ can accelerate oxidative addition and reductive elimination, often leading to cleaner reactions and allowing for the use of less reactive aryl chlorides.[3]
-
Bidentate Phosphines (e.g., dppf, dppe, BINAP): These ligands chelate to the palladium center, creating a more stable and defined catalytic species. This can be particularly useful in asymmetric Heck reactions and can help suppress side reactions like double bond isomerization.[8][13]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium. They are highly effective for challenging substrates and can often be used at lower catalyst loadings.
Q2: What is the role of the base, and how does its strength and type affect side reactions?
A2: The base is essential for regenerating the active Pd(0) catalyst at the end of the cycle by neutralizing the acid (HX) formed during the β-hydride elimination step.[3][14]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used, especially in polar aprotic solvents like DMF or DMAc. They are generally non-coordinating and do not act as hydride donors, making them a good choice to avoid reductive dehalogenation.[4][9]
-
Amine Bases (e.g., Et₃N, DIPEA): These organic bases are often used in less polar solvents. However, they can sometimes act as reducing agents or hydride sources, potentially leading to Ar-H formation.[2] Their purity is paramount.
-
Base Strength: The base must be strong enough to deprotonate the H-Pd-X intermediate effectively. A weaker base can slow down catalyst turnover, allowing more time for side reactions like alkene isomerization to occur.
Q3: Can the solvent choice influence the formation of byproducts?
A3: Yes, the solvent plays a critical role.
-
Polar Aprotic Solvents (DMF, DMAc, NMP, Acetonitrile): These are the most common solvents for the Mizoroki-Heck reaction. They effectively dissolve the inorganic bases and stabilize the charged intermediates in the catalytic cycle.[9]
-
Non-Polar Solvents (Toluene, Dioxane): These are often used with organic bases like triethylamine.
-
Protic Solvents (Alcohols, Water): While less common, some protocols use these solvents. However, alcohols can sometimes act as reducing agents, potentially leading to homocoupling or dehalogenation byproducts.[2]
Visualizing the Reaction: Catalytic Cycle and Side Reactions
To better understand where these byproducts originate, it is helpful to visualize the catalytic cycle. The following diagram illustrates the primary Mizoroki-Heck pathway and indicates where the key side reactions diverge.
Caption: The Mizoroki-Heck catalytic cycle with key byproduct pathways.
Experimental Protocols
Protocol 1: General Procedure for a Mizoroki-Heck Reaction
This protocol provides a starting point for the coupling of an aryl bromide with an acrylate.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-Tol)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (e.g., butyl acrylate, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow for Byproduct Minimization
This workflow provides a logical sequence of experiments to optimize a problematic Heck reaction.
Caption: A systematic workflow for troubleshooting Mizoroki-Heck reactions.
References
-
Lee, D., & Kim, Y. (2011). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(23), 4053–4056. [Link]
-
Wan, Y., Wang, Z., Zhang, S., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link]
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Knowles, J. P., & Whiting, A. (2007). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic & Biomolecular Chemistry, 5(21), 3463-3473. [Link]
-
Wan, Y., Wang, Z., Zhang, S., & Wang, Y. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). Journal of Organic Chemistry, 71(3), 1284-7. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Mechanisms of the Mizoroki–Heck Reaction. Journal of the American Chemical Society, 115(21), 9531-9541. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. [Link]
-
Carretero, J. C., & Arrayás, R. G. (2007). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 11(11), 977-995. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Royal Society of Chemistry. (2022). Chapter 11: Heck Reactions. In Sustainable Catalysis. [Link]
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ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. [Link]
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Chem-Station. (2014). Mizoroki-Heck Reaction. [Link]
-
Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
-
Dajoe Merit. (2020, July 21). Hydropalladation in Heck Reaction causing Alkene Isomerization (Part 1) [Video]. YouTube. [Link]
-
Isbrandt, E. S., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chen, Q., & Wu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(10), 2469. [Link]
-
Kumar, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22378. [Link]
-
Neff, R. K., & Sigman, M. S. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 6(3), 1955-1959. [Link]
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Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
Liu, X., & Xiao, J. (2013). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. [Link]
-
Kim, H., & Lee, C. (2014). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Organic Letters, 16(10), 2772-2775. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(21), 3463-3473. [Link]
-
Kassymbek, A., et al. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Catalysis. [Link]
-
ResearchGate. (2021). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
-
Meier, M. A. R., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51323. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons. [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
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Technical Support Center: Safe Handling and Storage of 2-Isobutylaniline
As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with essential technical support for the safe handling and storage of 2-isobutylaniline (CAS No. 71182-59-7) in a laboratory setting. The following information is structured in a question-and-answer format to directly address potential issues and ensure the highest standards of laboratory safety and scientific integrity.
Section 1: Hazard Identification & Physicochemical Properties
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous substance that poses significant health risks upon exposure. The primary hazards are acute toxicity through multiple routes and severe irritation.[1] It is critical to understand these dangers before handling the compound.
Table 1: GHS Hazard Statements for this compound
| Hazard Code | Description | Classification |
|---|---|---|
| H301 | Toxic if swallowed | Danger |
| H311 | Toxic in contact with skin | Danger |
| H331 | Toxic if inhaled | Danger |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source: PubChem CID 3018083[1]
Furthermore, similar compounds are classified as flammable liquids, which may form explosive vapor-air mixtures.[2][3] Therefore, precautions against ignition sources are mandatory.
Q2: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties is fundamental to its safe handling and use in experiments.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | [1][4] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Light brown liquid | [5] |
| Boiling Point | 112 - 113 °C @ 18 mmHg | [5] |
| Density | 0.736 g/cm³ (at 25 °C) |
| Flash Point | 95 °C / 203 °F |[5] |
Section 2: Personal Protective Equipment (PPE)
Q3: What is the mandatory PPE for handling this compound?
A multi-layered PPE approach is required to mitigate the risks of exposure. The selection of PPE depends on the scale and nature of the experiment.[6]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene, that have been tested to ASTM D6978 standards.[7][8] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[9]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[5] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield must be worn in combination with goggles.[8]
-
Body Protection : A long-sleeved, impermeable lab coat is required to protect against skin contact.[3][7] For larger quantities or situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection : All work must be conducted in a certified chemical fume hood.[2][3] If there is a risk of exceeding occupational exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[2][5]
Caption: PPE selection based on experimental scale.
Section 3: Safe Handling & Engineering Controls
Q4: What are the essential engineering controls for working with this compound?
Proper engineering controls are the first line of defense in preventing chemical exposure.
-
Chemical Fume Hood : All procedures involving this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Eyewash Stations and Safety Showers : Ensure that a certified and unobstructed eyewash station and safety shower are immediately accessible within a 10-second travel distance from the workstation.[2][3]
-
Ventilation : Maintain adequate general laboratory ventilation to prevent the accumulation of vapors.
Q5: What is the standard protocol for handling this compound?
Adherence to a strict protocol is crucial for safety.
Experimental Protocol: Standard Handling Procedure
-
Pre-Experiment Checklist :
-
Verify that the chemical fume hood is certified and the airflow is adequate.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Gather and don all required PPE as determined by your risk assessment (see Section 2).
-
-
Chemical Handling :
-
Conduct all manipulations of this compound well inside the chemical fume hood (at least 6 inches from the sash).
-
When transferring the liquid, use only non-sparking tools and ensure that the container and receiving equipment are grounded to prevent static discharge.[2][3]
-
Keep the container tightly closed when not in use to minimize vapor release.[10]
-
Avoid eating, drinking, or smoking in the laboratory area.[10]
-
-
Post-Experiment :
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of all contaminated waste (gloves, pipette tips, absorbent paper) in a designated hazardous waste container.
-
Wash hands and arms thoroughly with soap and water after handling is complete.[10]
-
Section 4: Storage and Incompatibilities
Q6: How must this compound be stored to ensure stability and safety?
Improper storage can lead to degradation of the chemical and create hazardous conditions.
-
Location : Store in a cool, dry, and well-ventilated area.[3][10] The storage location should be a designated flammables or corrosives area, away from heat, sparks, and open flames.[3]
-
Container : Keep the compound in its original, tightly sealed container.[3][10] Check containers regularly for leaks or damage.[10]
-
Atmosphere : For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][11]
-
Access : Store in a locked cabinet or an area accessible only to authorized personnel.[2]
Q7: What chemicals or conditions should be avoided when storing or using this compound?
This compound is incompatible with certain substances. Contact with these can result in dangerous reactions.
-
Strong Oxidizing Agents : Avoid contact with strong oxidizers, as this can lead to a vigorous, potentially explosive reaction.[2]
-
Heat and Ignition Sources : Keep away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[2][3] Vapors may travel to an ignition source and flash back.[2]
-
Excess Heat : Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][5]
Section 5: Emergency Procedures & Troubleshooting
Q8: What is the correct procedure for cleaning up a minor spill of this compound?
A prompt and correct response to a spill is vital to prevent exposure and further contamination. This procedure applies only to minor spills (<100 mL) that laboratory personnel are equipped and trained to handle. For major spills, evacuate the area and contact emergency services immediately.[12]
Caption: Step-by-step workflow for minor spill cleanup.
Protocol: Minor Spill Cleanup
-
Alert & Evacuate : Alert personnel in the immediate area and restrict access.[13]
-
PPE : Don appropriate PPE, including double-gloving with chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure adequate ventilation.[12]
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Collection : Carefully scoop the absorbed material using spark-proof tools into a suitable, sealable container for hazardous waste.[3][14]
-
Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[13][14]
-
Disposal : Label the waste container and arrange for its disposal according to your institution's hazardous waste management procedures.[2]
Q9: What are the immediate first aid measures for exposure to this compound?
Immediate and appropriate first aid is critical. Seek medical attention after any exposure.
-
Inhalation : Immediately move the exposed person to fresh air.[15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[15] Call for immediate medical assistance.[16]
-
Skin Contact : Immediately remove all contaminated clothing, shoes, and jewelry.[17] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[15] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of cool water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][17] Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
-
Ingestion : Do NOT induce vomiting.[2][16] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or physician immediately.[2][5]
Q10: How should I properly dispose of waste contaminated with this compound?
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, leak-proof, and sealed container.
-
The label should clearly state "Hazardous Waste" and list "this compound" as a constituent.
-
Store the waste container in a designated satellite accumulation area.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Do not pour down the drain.
References
-
PubChem. (n.d.). 2-(2-Methylpropyl)benzenamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Cheméo. (n.d.). Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-N-isobutylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Dow Corporate. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H15N). Retrieved from [Link]
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UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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Pharma Beginners. (2023). Personal Protective Equipment (PPE) usage. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
MedlinePlus. (2025). Poisoning first aid. U.S. National Library of Medicine. Retrieved from [Link]
-
Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
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Technical Support Center: Quenching Procedures for Reactions Involving 2-Isobutylaniline
Welcome to the technical support guide for handling reactions involving 2-isobutylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the critical quenching and workup phases of your synthesis. As a substituted aniline, this compound presents unique considerations due to its basicity, potential for side-product formation, and the nature of the reagents it is often paired with.
This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Safety First: Handling this compound and Associated Reagents
Before initiating any procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[2][3][4] All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[3][5][6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3][5]
-
Waste Disposal: Dispose of all chemical waste, including quenching solutions and solvent rinses, in appropriately labeled hazardous waste containers according to your institution's guidelines.[3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of reactions involving this compound in a question-and-answer format.
Q1: My quenching process is violently exothermic and releasing gas. What is happening and what should I do?
Answer: This is a critical situation indicating that the quenching agent is reacting too rapidly with an unconsumed, highly reactive reagent (e.g., a metal hydride, organometallic reagent, or strong acid/base). The gas evolution is often hydrogen or carbon dioxide.
Causality: The aniline nitrogen in your starting material or product is basic, but many reagents used in conjunction (e.g., in acylation or alkylation reactions) are far more reactive towards protic quenchers like water. An uncontrolled quench can lead to a dangerous pressure buildup and potential boil-over of the reaction mixture.[7]
Immediate Corrective Actions:
-
Cease Addition: Immediately stop adding the quenching agent.
-
External Cooling: Ensure your reaction flask is securely clamped in an ice-water or dry ice/acetone bath to manage the temperature.[7][8] If not already cooling, carefully immerse the flask.
-
Ensure Venting: Make sure your system is not sealed and that gas can escape safely through a bubbler or needle.[6][9]
Preventative Strategy & Protocol:
-
Pre-cool the Reaction: Always cool the reaction mixture to 0 °C or lower before beginning the quench.[10]
-
Use a Less Reactive Quencher First: For highly reactive reagents, begin by slowly adding a less reactive agent like isopropanol or sec-butanol.[8][10] Once the initial vigorous reaction subsides, you can proceed with a more moderate quencher like a 1:1 mixture of isopropanol and water, and finally, water itself.[10]
-
Slow, Dropwise Addition: Add the quenching agent slowly and dropwise with vigorous stirring, monitoring the internal temperature and rate of gas evolution.[6][9]
Q2: I've added my aqueous quenching solution and now have a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common in aniline workups due to the amphiphilic nature of aniline salts that can form at the aqueous-organic interface. The isobutyl group also adds lipophilicity, which can contribute to this issue.
Causality: The protonated aniline (anilinium salt), formed if the aqueous layer is acidic, can act as a surfactant, stabilizing the suspension of organic droplets within the aqueous phase (or vice versa).
Troubleshooting Protocol:
-
Add Saturated Brine: The most common and effective solution is to add a significant volume of saturated aqueous sodium chloride (brine).[11] The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the less polar organic components out and disrupting the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filter Through Celite: If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite or glass wool can help break it up.
-
Change the pH: If the aqueous layer is near neutral, adding a small amount of acid or base can sometimes disrupt the emulsion by ensuring the aniline is either fully protonated (and water-soluble) or fully deprotonated (and organic-soluble).
Q3: After extraction, my organic layers still contain unreacted starting material and acidic/basic byproducts. How can I improve my washing procedure?
Answer: This indicates an inefficient liquid-liquid extraction, likely due to using the wrong pH for the aqueous wash or not performing enough washes.
Causality: this compound is a weak base. To remove it from an organic layer, you must wash with an acidic solution (e.g., 1 M HCl) to convert it to its water-soluble anilinium salt. Conversely, to remove acidic impurities (like excess carboxylic acid from an acylation), you must wash with a basic solution (e.g., saturated NaHCO₃) to deprotonate them into their water-soluble carboxylate salts.[12]
Systematic Washing Protocol:
-
Acid Wash: To remove unreacted this compound and other basic impurities, wash the organic layer 1-2 times with 1 M HCl. The product, if it's a neutral amide or sulfonamide, should remain in the organic layer.
-
Base Wash: To remove acidic reagents or byproducts, subsequently wash with saturated aqueous NaHCO₃ until bubbling (CO₂ evolution) ceases.[12] This neutralizes any remaining acid.
-
Water/Brine Wash: Perform a final wash with water and then brine to remove any remaining water-soluble impurities and to begin the drying process.[11]
-
Confirm with TLC: Spot the organic layer on a TLC plate against a standard of the starting material to confirm its removal before proceeding.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of quenching a reaction? A: The "quench" is the step that definitively stops the chemical reaction.[7] This is typically achieved by adding a substance that neutralizes or destroys any remaining reactive reagents.[11] For instance, adding water or an alcohol can quench organometallic reagents, while adding a mild base can neutralize excess acid catalyst.
Q: How do I choose between an acidic, basic, or neutral quench for my this compound reaction? A: The choice depends on the stability of your product and the nature of the reagents you need to remove. The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting a quenching strategy.
Q: My final product is a dark oil, suggesting colored impurities. What is the best way to purify it? A: Colored impurities in aniline reactions are common, often arising from oxidation or side reactions. While a standard workup should remove many impurities, further purification is often necessary.
-
Flash Chromatography: This is one of the most common and effective techniques for purifying reaction products.[13] For N-acylated or N-sulfonylated derivatives of this compound, a silica gel column with a hexane/ethyl acetate gradient is a typical starting point.
-
Crystallization: If your product is a solid, crystallization (or recrystallization) is an excellent method for purification.[14][15] This involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, then allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[15]
-
Activated Carbon: Sometimes, washing a solution of the crude product with activated carbon can help adsorb highly conjugated, colored impurities.
Data Summary: Common Quenching & Washing Agents
| Agent | Formula | Purpose | Key Considerations |
| Water | H₂O | General purpose quench for many reactions; dissolves inorganic salts. | Can react violently with water-reactive materials.[9] May form ice at low temperatures.[7] |
| Saturated NH₄Cl | Ammonium Chloride | Mildly acidic quench (pH ~4.5-6). Good for quenching organometallics and enolates without strongly acidifying the mixture. | Used to quench reactions involving titanium and other metals.[16] |
| Saturated NaHCO₃ | Sodium Bicarbonate | Mildly basic wash. Neutralizes excess acids, converting them to water-soluble salts. | Releases CO₂ gas upon reaction with acid; ensure adequate venting.[12] |
| 1 M HCl | Hydrochloric Acid | Acidic wash. Removes unreacted anilines and other basic compounds by converting them to water-soluble salts. | Ensure your desired product is stable to acidic conditions before using. |
| Saturated NaCl (Brine) | Sodium Chloride | Final wash to remove bulk water from the organic layer before drying with a solid agent. Helps to break emulsions.[11] | Does not chemically react; primarily used to alter physical properties of the aqueous layer. |
Experimental Protocol: Quenching and Workup of a Model Acylation Reaction
This protocol describes the quenching and workup for the reaction of this compound with an acyl chloride to form an amide.
Reaction: this compound + Acetyl Chloride → N-(2-isobutylphenyl)acetamide
-
Reaction Completion & Cooling:
-
Once the reaction is deemed complete by TLC or other analysis, place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring.[7]
-
-
Quenching:
-
Slowly and carefully add deionized water dropwise to the cooled reaction mixture. An excess of acyl chloride will react with water to form the corresponding carboxylic acid and HCl. Monitor for any gas evolution or temperature increase.
-
Continue adding water until no further exothermic reaction is observed.
-
-
Dilution and Phase Separation:
-
Add ethyl acetate to the flask to dilute the reaction mixture. Transfer the entire contents to a separatory funnel.
-
Add more water if necessary to fully dissolve any salts that may have formed. You should observe two clear layers.
-
-
Systematic Washes:
-
Acid Wash: Wash the organic layer with 1 M HCl (1 x 20 mL for a ~10 mmol scale reaction) to remove any unreacted this compound. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the HCl formed during the quench and remove the carboxylic acid byproduct.[12] Caution: Vent the separatory funnel frequently to release CO₂ pressure. Continue until no more gas evolution is seen.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x 20 mL) to remove the majority of dissolved water.[11]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Allow the slurry to stand for 10-15 minutes, then remove the drying agent by gravity or vacuum filtration.[11]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[11]
-
References
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Henderson, K. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
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Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University. [Link]
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Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Sarpong Group. Quenching of Water Reactive Materials. University of California, Berkeley. [Link]
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Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
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Bidlingmeyer, B. et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Waters Corporation. [Link]
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Moynihan, H.A., & Horgan, D.E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aniline Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational challenge. Aniline and its simple methylated isomers—toluidines and N-methylaniline—serve as critical building blocks in pharmaceuticals, dyes, and polymers. While these isomers share the same nominal mass, their structural differences give rise to distinct fragmentation patterns in mass spectrometry, providing a powerful tool for their differentiation.
This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of aniline, its ring-methylated isomers (ortho-, meta-, and para-toluidine), and its N-methylated isomer (N-methylaniline). We will explore the mechanistic causality behind their fragmentation, present comparative data, and provide a validated experimental protocol for their analysis.
The Foundational Principles: Fragmentation of Aromatic Amines
Electron Ionization (EI) mass spectrometry is a high-energy process, typically employing 70 eV electrons to ionize molecules in the gas phase.[1] This energy is sufficient to not only remove an electron, creating a molecular radical cation (M•+), but also to induce extensive bond cleavage, or fragmentation.[1]
Aromatic amines like aniline and its derivatives exhibit several characteristic fragmentation behaviors:
-
Intense Molecular Ion Peak: The stability of the aromatic ring results in a prominent molecular ion peak, which is crucial for determining the molecular weight.[1]
-
The Nitrogen Rule: Compounds with an odd number of nitrogen atoms, such as these anilines, will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2]
-
α-Cleavage: The bond adjacent (alpha) to the nitrogen atom is a common point of cleavage, especially for N-alkylated anilines.[2][3]
-
Hydrogen Loss and Ring Contraction: Aromatic amines frequently lose a hydrogen atom from the amine group, followed by the expulsion of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[1]
Fragmentation Profile 1: Aniline (C₆H₅NH₂)
Aniline (MW = 93) serves as our reference compound. Its fragmentation is a classic example of the pathways common to aromatic amines.
-
Molecular Ion (m/z 93): The base peak or a very intense peak in the spectrum is the molecular ion (M•+), C₆H₅NH₂•+.
-
Loss of Hydrogen (m/z 92): The initial fragmentation involves the loss of a single hydrogen radical, primarily from the amine group, to form the [M-H]⁺ ion at m/z 92.[1]
-
Expulsion of HNC/HCN (m/z 66, 65): The key fragmentation cascade proceeds from the m/z 92 ion. Theoretical and experimental studies suggest a complex rearrangement involving ring opening and re-closure to a five-membered ring, leading to the expulsion of a neutral HNC molecule to form the cyclopentadiene radical cation, C₅H₆•+, at m/z 66. This ion can then lose another hydrogen atom to form the highly stable cyclopentadienyl cation, C₅H₅⁺, at m/z 65.
Caption: Fragmentation pathway of Aniline under EI-MS.
Fragmentation Profile 2: The Toluidine Isomers (o-, m-, p-CH₃C₆H₄NH₂)
The three positional isomers of toluidine (ortho, meta, and para) all share a molecular weight of 107. Under standard 70 eV EI conditions, their mass spectra are remarkably similar, making unambiguous identification challenging without chromatographic separation.
-
Molecular Ion (m/z 107): A strong molecular ion peak (C₇H₉N•+) is observed for all three isomers.
-
Loss of Hydrogen (m/z 106): The most abundant fragment ion, often the base peak, is found at m/z 106, corresponding to the loss of a hydrogen radical ([M-H]⁺).[4][5] Unlike aniline, this hydrogen can be lost from either the amine group or the methyl group, though loss from the amine is generally favored. The resulting ion is believed to rearrange to a stable aminotropylium or aminobenzyl structure.[4]
-
Expulsion of HCN (m/z 79): The m/z 106 ion undergoes further fragmentation by losing a neutral HCN molecule to produce an ion at m/z 79.[4]
-
Other Fragments: A peak at m/z 77, corresponding to a phenyl cation, can also be observed from the loss of the methyl and amino groups.
Due to the formation of common intermediate ion structures, the mass spectra of o-, m-, and p-toluidine are nearly identical.[4] Therefore, their differentiation relies on coupling mass spectrometry with a separation technique like gas chromatography (GC), which can resolve them based on their different boiling points and column interactions.
Caption: Generalized fragmentation pathway for Toluidine isomers.
Fragmentation Profile 3: N-Methylaniline (C₆H₅NHCH₃)
N-methylaniline is a structural isomer of the toluidines (MW = 107), but the location of the methyl group on the nitrogen atom leads to a distinct and readily distinguishable fragmentation pattern.
-
Molecular Ion (m/z 107): A strong molecular ion peak (C₇H₉N•+) is present.[6][7]
-
Loss of Hydrogen (m/z 106): The defining feature and typically the base peak of the N-methylaniline spectrum is the ion at m/z 106. This fragment is formed via α-cleavage, with the loss of a hydrogen radical from the N-methyl group.[8][9] This process creates a highly stable, resonance-delocalized iminium cation ([C₆H₅NH=CH₂]⁺). The exceptional stability of this ion is why the m/z 106 peak is so dominant.
-
Expulsion of HCN (m/z 79): Similar to the toluidines, the m/z 106 ion can eliminate HCN to form an ion at m/z 79.[4]
-
Phenyl Cation (m/z 77): A significant peak at m/z 77 is also observed, which corresponds to the phenyl cation (C₆H₅⁺), formed by the cleavage of the C-N bond.[6][8]
The dominance of the m/z 106 peak provides a clear diagnostic marker to differentiate N-methylaniline from its toluidine isomers.
Caption: Fragmentation pathway of N-Methylaniline under EI-MS.
Comparative Data Summary
The following table summarizes the key diagnostic ions and their typical relative abundances for aniline and its isomers. Note that abundances can vary slightly between instruments.
| m/z | Proposed Ion Structure | Aniline | o/m/p-Toluidine | N-Methylaniline | Comment |
| 107 | [C₇H₉N]⁺• | - | ~80-100% | ~80-90% | Molecular Ion (M⁺•) |
| 106 | [C₇H₈N]⁺ | - | 100% (Base Peak) | 100% (Base Peak) | Key fragment; formed via different H• loss mechanisms |
| 93 | [C₆H₇N]⁺• | 100% (Base Peak) | - | - | Molecular Ion (M⁺•) |
| 92 | [C₆H₆N]⁺ | ~20-30% | - | - | Loss of H• from aniline |
| 79 | [C₆H₇]⁺ | - | ~10-15% | ~15-20% | Loss of HCN from m/z 106 |
| 77 | [C₆H₅]⁺ | ~15-20% | ~10-15% | ~25-35% | Phenyl cation; more prominent for N-methylaniline |
| 66 | [C₅H₆]⁺• | ~10-15% | - | - | Intermediate from aniline fragmentation |
| 65 | [C₅H₅]⁺ | ~15-20% | ~5-10% | ~10-15% | Cyclopentadienyl cation |
Experimental Protocol: GC-MS Analysis of Aniline Isomers
To reliably differentiate these isomers, particularly the toluidines, a separation step prior to mass analysis is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal methodology.
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A Senior Application Scientist's Guide to Differentiating Isobutylaniline Isomers via 1H NMR Spectroscopy
In the landscape of synthetic chemistry and pharmaceutical development, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a fundamental prerequisite for ensuring efficacy, safety, and reproducibility. The isobutylaniline isomers—2-, 3-, and 4-isobutylaniline—serve as a classic example where subtle changes in substituent position on a benzene ring lead to distinct chemical properties and, consequently, unique spectral fingerprints.
This guide provides an in-depth comparison of the proton nuclear magnetic resonance (1H NMR) spectra of these three isomers. We will move beyond a simple presentation of data, delving into the underlying principles that govern the observed chemical shifts and splitting patterns. This analysis is designed for researchers and drug development professionals who rely on NMR spectroscopy for unambiguous structural confirmation.
Experimental Protocol: Acquiring High-Quality 1H NMR Data
The integrity of any spectral analysis hinges on the quality of the initial data acquisition. The following protocol outlines a robust methodology for preparing and analyzing the isobutylaniline isomers. The choice of a deuterated solvent like chloroform (CDCl3) is critical as it solubilizes the analytes without introducing interfering proton signals. The addition of a small amount of tetramethylsilane (TMS) provides a zero-point reference for the chemical shift scale.
Workflow for 1H NMR Analysis
Distinguishing N-butylaniline and Isobutylaniline by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical analytical challenge. Structural isomers, such as N-butylaniline and isobutylaniline, share the same molecular formula (C₁₀H₁₅N) and molecular weight (149.23 g/mol ), often leading to similar chromatographic and spectroscopic properties. This guide provides an in-depth technical comparison of how these two isomers can be effectively distinguished using electron ionization mass spectrometry (EI-MS), focusing on the causal relationships behind their distinct fragmentation patterns.
The Challenge of Isomeric Differentiation
N-butylaniline and isobutylaniline, while structurally similar, exhibit subtle differences in their chemical architecture that can be exploited for their differentiation. N-butylaniline possesses a linear four-carbon chain attached to the nitrogen atom, whereas isobutylaniline features a branched isobutyl group. These structural nuances lead to distinct fragmentation pathways upon electron ionization, generating unique mass spectra that serve as fingerprints for each molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard EI-MS methodology is employed to analyze the fragmentation patterns of N-butylaniline and isobutylaniline.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy level is sufficient to induce reproducible fragmentation patterns.[1]
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-200.
Fragmentation Analysis: Unveiling the Structural Differences
Upon electron impact, both N-butylaniline and isobutylaniline will form a molecular ion ([M]⁺•) at m/z 149. However, the subsequent fragmentation of this molecular ion is where the key distinctions arise.
N-butylaniline: A Tale of Two Pathways
The mass spectrum of N-butylaniline is characterized by two major fragmentation routes: alpha-cleavage and the McLafferty rearrangement.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[2][3] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. In N-butylaniline, this results in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable, resonance-stabilized cation at m/z 106 .[4][5] This fragment is often the base peak in the spectrum.
-
McLafferty Rearrangement: The linear structure of the n-butyl group in N-butylaniline allows for a characteristic rearrangement known as the McLafferty rearrangement.[6][7] This process involves the transfer of a gamma-hydrogen atom to the nitrogen, followed by the cleavage of the beta C-C bond. This results in the formation of a radical cation at m/z 93 (corresponding to the aniline radical cation) and the neutral loss of butene. The presence of a significant peak at m/z 93 is a strong indicator of the n-butyl structure.
Isobutylaniline: Dominated by Alpha-Cleavage
In contrast, the branched structure of isobutylaniline presents a different fragmentation landscape.
-
Alpha-Cleavage: Similar to N-butylaniline, isobutylaniline readily undergoes alpha-cleavage. This involves the loss of an isopropyl radical (•CH(CH₃)₂) to also form the resonance-stabilized cation at m/z 106 .
-
Absence of McLafferty Rearrangement: Due to the branched nature of the isobutyl group, a gamma-hydrogen is not available for the six-membered ring transition state required for the McLafferty rearrangement. Consequently, the fragment ion at m/z 93 is expected to be absent or of very low intensity in the mass spectrum of isobutylaniline.
Visualizing the Fragmentation Pathways
The distinct fragmentation pathways of N-butylaniline and isobutylaniline can be visualized using the following diagrams:
Comparative Data Summary
The key diagnostic ions for distinguishing between N-butylaniline and isobutylaniline are summarized in the table below:
| Fragment Ion (m/z) | Proposed Structure | N-butylaniline (Expected Relative Abundance) | Isobutylaniline (Expected Relative Abundance) | Differentiating Feature |
| 149 | [C₁₀H₁₅N]⁺• (Molecular Ion) | Moderate | Moderate | - |
| 106 | [C₇H₈N]⁺ | High (often base peak) | High (often base peak) | Not a primary differentiator |
| 93 | [C₆H₇N]⁺• | Moderate to High | Absent or very low | Key Differentiating Ion |
Conclusion
The differentiation of N-butylaniline and isobutylaniline by electron ionization mass spectrometry is a clear example of how subtle structural variations dictate fragmentation pathways. While both isomers produce a prominent fragment at m/z 106 via alpha-cleavage, the ability of N-butylaniline to undergo a McLafferty rearrangement provides a definitive diagnostic marker. The presence of a significant ion at m/z 93 in the mass spectrum of N-butylaniline, and its absence in the spectrum of isobutylaniline, allows for their confident and unambiguous identification. This guide underscores the power of understanding fundamental fragmentation mechanisms in the structural elucidation of isomeric compounds.
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PubChem. N-Butylaniline. National Center for Biotechnology Information. [Link]
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PubChem. N-sec-Butylaniline. National Center for Biotechnology Information. [Link]
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ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
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NIST. Aniline, n-tert-butyl-. NIST Chemistry WebBook. [Link]
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PubChem. 4-Butylaniline. National Center for Biotechnology Information. [Link]
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NIST. Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Wikipedia. McLafferty rearrangement. [Link]
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YouTube. mass spectrometry: alpha-cleavage. [Link]
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YouTube. McLafferty Rearrangement | Mass Spectrometry | Organic Chemistry. [Link]
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The Isobutylaniline Scaffold: A Comparative Guide to its Potency as an Enzyme Inhibitor
For researchers, scientists, and professionals in drug development, the identification and optimization of novel enzyme inhibitors are paramount. The isobutylaniline scaffold has emerged as a privileged structure in medicinal chemistry, most notably as a cornerstone of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the relative potency of isobutylaniline derivatives as enzyme inhibitors, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential and provide practical, field-proven methodologies for their evaluation.
Introduction: The Significance of the Isobutylaniline Moiety
The isobutylaniline moiety, characterized by an isobutyl group attached to an aniline ring, offers a unique combination of lipophilicity and structural versatility. This scaffold has been successfully incorporated into numerous drug candidates, with its most prominent success story being in the realm of tyrosine kinase inhibitors. The isobutyl group can occupy hydrophobic pockets within an enzyme's active site, contributing to enhanced binding affinity and potency. This guide will primarily focus on the well-documented role of isobutylaniline derivatives as kinase inhibitors, while also exploring their potential against other enzyme classes.
Comparative Potency of Isobutylaniline Derivatives as Kinase Inhibitors
The most well-characterized isobutylaniline-containing enzyme inhibitor is Nilotinib , a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Nilotinib was rationally designed to overcome resistance to the first-generation inhibitor, Imatinib.[2] Its isobutylaniline fragment plays a crucial role in its high-affinity binding to the ATP-binding site of the Bcr-Abl kinase.[3]
To understand the structure-activity relationship and relative potency, various analogs of Nilotinib have been synthesized and evaluated. The following table summarizes the inhibitory activity of selected isobutylaniline derivatives against key kinase targets.
| Compound/Derivative | Target Enzyme(s) | IC50 (nM) | Key Structural Modification from Nilotinib | Reference(s) |
| Nilotinib | Bcr-Abl, Kit, PDGFR | < 20 (Bcr-Abl) | - | [2][4] |
| Analog 2a (H) | Abl, Kit | >1000 (Abl), <100 (Kit) | Trifluoromethyl group replaced with hydrogen | [4] |
| Analog 2b (F) | Abl, Kit | ~500 (Abl), <100 (Kit) | Trifluoromethyl group replaced with fluorine | [4] |
| Analog 2c (CH3) | Abl, Kit | ~200 (Abl), <100 (Kit) | Trifluoromethyl group replaced with methyl | [4] |
| PD173955 | Bcr-Abl, c-Kit | 2-35 (Bcr-Abl), ~25 (c-Kit) | Pyrido[2,3-d]pyrimidine core | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals critical insights into the SAR of isobutylaniline derivatives as kinase inhibitors:
-
The Trifluoromethyl Group: The trifluoromethyl group on the phenyl ring of Nilotinib is crucial for its high potency against the Abl kinase. Replacing it with smaller, less electron-withdrawing groups like hydrogen, fluorine, or a methyl group significantly reduces its inhibitory activity against Abl.[4]
-
Target Selectivity: Interestingly, while the modifications to the trifluoromethyl group diminished activity against Abl, the inhibitory effect on the Kit kinase was less affected, suggesting that subtle structural changes can modulate target selectivity.[4]
-
Core Scaffold: The core heterocyclic scaffold to which the isobutylaniline moiety is attached is also a key determinant of potency. The pyrido[2,3-d]pyrimidine core of PD173955, for instance, yields a highly potent inhibitor of Bcr-Abl.[5]
Expanding the Horizon: Isobutylaniline Derivatives Against Other Enzyme Classes
While the isobutylaniline scaffold is most celebrated for its role in kinase inhibition, its physicochemical properties suggest potential for broader applications. The hydrophobic isobutyl group can be a valuable pharmacophore for targeting enzymes with corresponding hydrophobic pockets in their active sites. Although extensive public data with specific IC50 values for isobutylaniline derivatives against other enzyme classes is limited, the following areas represent promising avenues for future research:
-
Cytochrome P450 (CYP) Enzymes: The lipophilic nature of the isobutylaniline moiety suggests potential interactions with CYP enzymes, which are central to drug metabolism. Understanding these interactions is crucial for predicting drug-drug interactions.
-
Cyclooxygenases (COX): Some non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes possess hydrophobic moieties. The isobutylaniline scaffold could potentially be incorporated into novel COX inhibitors.
-
Histone Deacetylases (HDACs): HDAC inhibitors often feature a zinc-binding group, a linker, and a cap group that interacts with the protein surface. The isobutylaniline moiety could serve as a hydrophobic cap group.
-
Phosphodiesterases (PDEs): The active sites of some PDE isozymes contain hydrophobic regions that could be targeted by isobutylaniline-containing compounds.
Experimental Protocols for Evaluating Enzyme Inhibition
To ensure scientific integrity and provide a self-validating system, detailed experimental protocols are essential. Below are step-by-step methodologies for two key enzyme inhibition assays relevant to the isobutylaniline scaffold.
Protocol 1: In Vitro Bcr-Abl Tyrosine Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against the Bcr-Abl kinase.
1. Materials:
- Recombinant Bcr-Abl kinase
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Tyrosine kinase substrate (e.g., a synthetic peptide such as Abltide)
- ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
- Test compound (isobutylaniline derivative)
- Positive control inhibitor (e.g., Nilotinib)
- 96-well plates
- Detection reagents (e.g., scintillation counter for radioactivity, or luminescence plate reader)
2. Methodology:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[6]
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.[6]
- Detection:
- Radiometric Assay: Wash the membranes to remove unincorporated [γ-³²P]ATP and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.
- Luminescence Assay: If using a non-radiolabeled ATP assay (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Workflow Diagram:
Bcr-Abl Kinase Inhibition Assay Workflow
Protocol 2: In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay
This protocol describes a common method to assess the inhibitory potential of a compound against CYP3A4 using human liver microsomes.
1. Materials:
- Human Liver Microsomes (HLMs)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compound (isobutylaniline derivative)
- Positive control inhibitor (e.g., ketoconazole)
- Acetonitrile with an internal standard for quenching and sample preparation
- LC-MS/MS system for analysis
2. Methodology:
- Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
- Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing HLMs, phosphate buffer, and the test compound at various concentrations. Include a "no inhibitor" control.
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiation of Reaction: Start the reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.
- Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes) with shaking.
- Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
- Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis: Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram:
CYP3A4 Inhibition Assay Workflow
Conclusion and Future Directions
The isobutylaniline scaffold has proven to be a highly valuable component in the design of potent enzyme inhibitors, particularly in the field of tyrosine kinase inhibitors. The well-documented success of Nilotinib and the extensive research into its analogs provide a rich dataset for understanding the structure-activity relationships that govern the potency and selectivity of these compounds. While the exploration of isobutylaniline derivatives against other enzyme classes is less mature, the fundamental properties of this scaffold suggest significant potential for the development of novel inhibitors for a wide range of therapeutic targets. The experimental protocols provided in this guide offer a robust framework for the evaluation of such compounds, ensuring data integrity and facilitating the advancement of drug discovery programs. Future research should focus on expanding the diversity of isobutylaniline-based compound libraries and screening them against a broader panel of enzymes to unlock the full potential of this versatile chemical scaffold.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Ortho vs. Para Dichotomy: A Guide to Substituent Effects in Aniline Reactions
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted anilines is paramount. The regiochemical outcome of electrophilic aromatic substitution (EAS) on an aniline derivative is not a matter of chance; it is a finely tuned interplay of electronic and steric effects dictated by the nature and position of existing substituents. This guide provides an in-depth comparison of ortho versus para-substituent effects on the reactivity of the aniline scaffold, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The Fundamental Principle: The Amino Group's Directing Influence
The amino group (-NH₂) of aniline is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution.[1][2][3] Its influence stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (+M effect).[2][4][5] This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic and susceptible to attack by electrophiles.[3][4][6]
The resonance structures of aniline clearly illustrate this increased electron density at the ortho and para carbons, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these positions.[2][3]
dot graph "Resonance_Structures_of_Aniline" { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; rankdir="LR";
} /dot
Caption: Resonance delocalization in aniline increases electron density at ortho and para positions.
While both ortho and para positions are activated, the product distribution is rarely a simple statistical outcome. The presence of another substituent on the ring, particularly at the ortho or para position relative to a second incoming electrophile, introduces a layer of complexity that we will now explore. This guide will focus on anilines that are already substituted at the ortho or para position, and how this initial substitution pattern affects subsequent reactions.
The Decisive Factors: Electronic Effects vs. Steric Hindrance
The battle for regioselectivity in substituted anilines is primarily waged between two fundamental forces:
-
Electronic Effects : These are the electron-donating or electron-withdrawing properties of the substituent, transmitted through inductive effects (through sigma bonds) and resonance effects (through pi systems).[1][5]
-
Steric Effects : This refers to the physical bulk of the substituent group, which can hinder the approach of a reagent to a nearby reaction site.[7][8] This is particularly pronounced at the ortho position.
The balance of these effects determines both the overall rate of reaction and the preferred position of substitution.
Comparative Analysis of Key Reactions
To illustrate these principles, we will compare the outcomes of common electrophilic aromatic substitution reactions on representative ortho- and para-substituted anilines.
Halogenation: A Study in Kinetics
Halogenation is a classic EAS reaction where the interplay of electronics and sterics is clearly visible. A kinetic study on the chlorination of o-toluidine and p-toluidine using N-chloro-p-toluene sulphonamide (CAT) provides compelling quantitative data.[9][10]
| Substrate | Relative Rate Constant (k') | Key Influencing Factors |
| Aniline | 1.00 (baseline) | Reference compound |
| p-Toluidine | 1.85 | +I effect of methyl group enhances electron density at the ortho position without steric hindrance. |
| o-Toluidine | 1.23 | +I effect of methyl group is counteracted by steric hindrance at the adjacent para position. |
Data adapted from a kinetic study on the halogenation of anilines.[9][10]
Analysis of Causality:
-
p-Toluidine's Superior Reactivity : The electron-donating methyl group (+I effect) in p-toluidine increases the electron density of the ring, further activating it for electrophilic attack. With the para position blocked, the electrophile is directed to the ortho position, which is sterically unencumbered by the distant methyl group. This results in the highest reaction rate among the three.[9]
-
o-Toluidine's Compromised Reactivity : In o-toluidine, the methyl group also exerts an activating +I effect. However, its proximity to the amino group introduces significant steric hindrance.[7] This bulkiness impedes the approach of the electrophile to the adjacent para position, thus slowing the reaction rate compared to p-toluidine.[9] The "ortho effect" can also play a role by destabilizing the protonated form of the amine, which can alter the reaction pathway.[5][11][12]
dot graph "Halogenation_Comparison" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
} /dot
Caption: Steric hindrance slows the halogenation of o-toluidine compared to p-toluidine.
Nitration: The Influence of Reaction Medium
Nitration of anilines is complicated by the strongly acidic conditions (typically HNO₃/H₂SO₄), which can protonate the basic amino group to form the anilinium ion (-NH₃⁺).[13] This protonated group is strongly deactivating and meta-directing. However, the reaction can still proceed on the small equilibrium concentration of the unprotonated, activated aniline.
Let's consider the nitration of p-chloroaniline. The amino group is a strong activator, while the chloro group is a deactivator but is also ortho, para-directing.
Experimental Outcome: Nitration of p-Chloroaniline
When p-chloroaniline is nitrated (often after protecting the amine as an acetanilide to prevent oxidation and protonation), the major product is 2-nitro-4-chloroaniline.[14]
-
Directing Group Dominance : The powerful activating and directing effect of the amino group overrides the deactivating effect of the chlorine atom.
-
Regioselectivity : The amino group directs the incoming nitronium ion (NO₂⁺) to its ortho position (C2), as the para position is already occupied by the chlorine atom.
Experimental Protocol: Nitration of Acetanilide (A Protected Aniline)
To avoid the complications of amine protonation and oxidation, aniline is often first converted to acetanilide. This protocol outlines the subsequent nitration.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
Procedure:
-
Dissolve acetanilide (1.0 eq) in glacial acetic acid in a flask.
-
Carefully add concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture onto crushed ice to precipitate the product, p-nitroacetanilide.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol.
-
The acetyl group can then be hydrolyzed under acidic or basic conditions to yield p-nitroaniline.
This is a representative protocol. Always consult primary literature and perform a thorough safety assessment before conducting any experiment.[15][16]
Acylation: Quantifying Steric Hindrance
Acylation of the amino group is a nucleophilic substitution reaction, not an electrophilic aromatic substitution on the ring. However, the principles of steric hindrance are starkly illustrated by comparing the acylation rates of ortho-substituted vs. para-substituted anilines.
| Aniline Derivative | Substituent(s) | Relative Rate Constant (k_rel) |
| Aniline | H | 1 |
| p-Methylaniline | 4-CH₃ | ~1.5 |
| o-Methylaniline | 2-CH₃ | ~0.1 |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | ~0.001 |
Data represents a general trend in acylation reactions, such as with benzoyl chloride.[1]
Analysis of Causality:
-
Para-substituent : A methyl group at the para position has a negligible steric effect on the amino group and a slight electronic donating effect, leading to a rate similar to or slightly faster than aniline.
-
Ortho-substituent : A single methyl group at the ortho position creates significant steric hindrance, shielding the nitrogen's lone pair from the incoming acylating agent and dramatically reducing the reaction rate.[1]
-
Di-ortho-substitution : With two ortho substituents, the amino group is severely crowded, making acylation extremely slow. This demonstrates that for reactions at the amino group itself, ortho effects are predominantly steric and deactivating.[1]
dot graph "Acylation_Steric_Hindrance" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];
} /dot
Caption: Steric hindrance from ortho-substituents dramatically slows N-acylation rates.
Conclusion and Field-Proven Insights
The comparative analysis of ortho- and para-substituted anilines underscores a critical principle for the synthetic chemist: while electronic effects often dictate the potential for reactivity, steric factors frequently govern the practical outcome.
-
For Electrophilic Aromatic Substitution : When the reaction is on the ring, a para-substituent's electronic effect is purely transmitted, leading to predictable activation or deactivation at the ortho position. An ortho-substituent, however, presents a dual influence: its electronic effect on the para position is coupled with a potent steric blockade that can hinder electrophilic attack, often leading to lower yields or slower reaction rates compared to its para isomer.
-
For Reactions at the Amino Group : Steric hindrance is the dominant factor. Ortho-substituents invariably reduce the reactivity of the amino group towards nucleophilic attack or acylation far more than their para counterparts.
These insights are crucial in drug development, where the precise placement of functional groups can determine a molecule's biological activity and metabolic stability. By understanding the fundamental tug-of-war between electronics and sterics, researchers can more accurately predict reaction outcomes, design more efficient synthetic routes, and rationally modify molecules to achieve desired properties.
References
-
Quantitative Kohn–Sham molecular orbital theory and a corresponding energy decomposition analysis (EDA) has been used to study the substituent effect of the amino group on the electronic system of benzene. This analysis explains the directionality of electrophilic substitution in aniline. (Source: RSC Publishing, URL: [Link])
-
The amino group in aniline is an electron-donating group, which increases the electron density on the benzene ring, making aniline highly reactive towards electrophilic substitution, especially at the ortho and para positions. (Source: Testbook, URL: [Link])
-
The amino group is an ortho/para director because it increases electron density at these positions, facilitating electrophilic substitution reactions. (Source: Filo, URL: [Link])
-
Ortho-substituted anilines are generally weaker bases than aniline, irrespective of the electronic nature of the substituent, due to a combination of electronic and steric effects known as the ortho effect. (Source: BYJU'S, URL: [Link])
-
The steric and electronic properties of anilines can be tuned by substituents at the ortho-positions, which is crucial for their application in coordination chemistry. (Source: RSC Publishing, URL: [Link])
-
The ortho effect in anilines, where ortho-substituted anilines are weaker bases than aniline, is attributed to steric hindrance to protonation and destabilization of the resulting anilinium ion. (Source: Vedantu, URL: [Link])
-
The -NH2 group in aniline increases the electron density at the ortho and para positions through the electron-donating resonance effect, making it an ortho/para director in electrophilic aromatic substitution. (Source: Homework.Study.com, URL: [Link])
-
Computational studies on ortho and meta substituted anilines show that electron-donating substituents can increase the inversion barrier of the amino group due to steric effects, leading to a more non-planar configuration. (Source: Der Pharma Chemica, URL: [Link])
-
The amino group in aniline is a strong electron-donating group, which enhances the electron density of the aromatic ring, making the ortho and para positions more reactive towards electrophiles. (Source: askIITians, URL: [Link])
-
The ortho effect in aniline is due to steric inhibition of protonation. When protonated, the amino group becomes non-planar, leading to steric hindrance with the ortho-substituent, which destabilizes the conjugate acid. (Source: Wikipedia, URL: [Link])
-
In the nitration of aniline, the strongly acidic conditions can lead to the protonation of the amino group, forming the anilinium ion (-NH3+), which is a deactivating and meta-directing group. (Source: Allen, URL: [Link])
-
The mononitration of p-chloroaniline results in the formation of 2-nitro-p-chloroaniline as the major product, where the nitro group is directed to the ortho position relative to the activating amino group. (Source: Filo, URL: [Link])
-
A multi-step synthesis to prepare p-nitroaniline from aniline involves the acetylation of aniline to acetanilide, followed by nitration to p-nitroacetanilide, and subsequent hydrolysis. (Source: Scribd, URL: [Link])
-
The synthesis of p-nitroaniline involves the nitration of acetanilide using a mixture of concentrated sulfuric and nitric acids, where the acetamido group directs the nitronium ion to the para position. (Source: Magritek, URL: [Link])
-
A kinetic study of the halogenation of aniline, p-toluidine, and o-toluidine showed the order of reactivity to be p-toluidine > o-toluidine > aniline. (Source: IOSR Journal, URL: [Link])
-
The kinetics of halogenation of aniline, p-toluidine, and o-toluidine have been investigated using N-chloro-p-toluene sulphonamide (CAT). (Source: ResearchGate, URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]
- 3. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "The Relative Favorability Of Placing Substituents Ortho Or Para In The" by Paul R. Rablen and Ariana Yett , '21 [works.swarthmore.edu]
- 15. scribd.com [scribd.com]
- 16. magritek.com [magritek.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Isobutylaniline
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 2-isobutylaniline. As a compound frequently utilized in complex organic synthesis within the pharmaceutical and chemical industries, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence and integrity.
Foundational Safety: Understanding the Hazard Profile
This compound (CAS No. 71182-59-7) is an aromatic amine whose toxicological profile necessitates its classification as a hazardous substance.[1] The primary mandate for its stringent disposal protocol is rooted in its significant acute toxicity.
Core Hazards:
-
Acute Toxicity: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1] Exposure can lead to systemic effects, including methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][3]
These properties mean that any waste stream containing this compound, whether in pure form, as a contaminant, or in a solution, must be managed as hazardous waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[4][5]
-
Listed Wastes: While this compound is not individually listed as a P- or U-series hazardous waste, wastes generated from the production of aniline are. Specifically, distillation bottoms from aniline production (K083), process residues from aniline extraction (K103), and distillation tar residues from aniline-based compound distillation (K101) are K-listed hazardous wastes.[6][7][8] This establishes a clear regulatory precedent for treating aniline-related compounds with high scrutiny.
-
Characteristic Waste: Owing to its high toxicity, any discarded, unused this compound would be classified as a hazardous waste by characteristic.
Therefore, all waste streams containing this compound must be managed and disposed of as regulated hazardous waste .
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any waste containing this compound, a full assessment of required PPE is mandatory. This is not merely a procedural step but a critical barrier to exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[9]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A flame-retardant, antistatic lab coat or protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to control vapor inhalation.[10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[10]
Step 2: Waste Segregation - Preventing Unforeseen Reactions
Proper segregation is fundamental to safe chemical waste management.
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated, separate container.
-
Avoid Mixing: Never mix this waste with other chemical streams, particularly strong oxidizing agents or acids, with which it may react.[10] Mixing with incompatible materials can cause heat generation, gas evolution, or violent reactions. Furthermore, mixing with non-hazardous waste is illegal and contaminates the entire volume.[11]
Step 3: Containment and Labeling - Ensuring Clear Communication
The waste container is the primary means of containment and its label is the primary method of communication.
-
Container Selection: Use a container made of a material compatible with this compound (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid to prevent leaks or vapor release.
-
Hazardous Waste Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name and contact information of the generating researcher or lab
-
Step 4: On-Site Accumulation - Safe Temporary Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: The waste container should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: The container must be kept closed at all times except when waste is being added.[9]
Step 5: Final Disposal - The Terminal Step
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12]
-
Licensed Disposal Vendor: The only acceptable disposal method is through a licensed and approved hazardous waste disposal company.[11][12][13] This facility will use high-temperature incineration or another approved thermal destruction method to safely destroy the compound.[2]
-
Documentation: Provide the disposal vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal. Maintain all disposal records as required by your institution and local regulations.
Emergency Procedures: Spill and Decontamination
Accidents require a prepared, systematic response to mitigate exposure and environmental release.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don PPE: Wear the full complement of PPE described in Step 1.
-
Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[11][12] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill-contaminated materials for disposal via a licensed vendor.
Decontamination of "Empty" Containers: Containers that held this compound are not truly empty and must be treated as hazardous waste.[11] To decontaminate for reuse or disposal as non-hazardous waste (if regulations permit), the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected and disposed of as hazardous waste.[11]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for routine and emergency disposal of this compound.
References
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PubChem. 2-(2-Methylpropyl)benzenamine. National Center for Biotechnology Information. [Link]
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PubChem. 2-Bromo-N-isobutylaniline. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isobutylaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 2-Isobutylaniline, a key intermediate in various synthetic pathways, is a compound that requires meticulous attention to safety protocols. Its specific toxicological profile necessitates a comprehensive personal protective equipment (PPE) strategy that goes beyond standard laboratory practice. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety data and field-proven experience. Our objective is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety and excellence within your laboratory.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Effective PPE selection is not a matter of routine; it is a direct response to a thorough risk assessment. The physical and toxicological properties of this compound dictate the specific equipment required to create an effective barrier against exposure. Understanding the hazards is the critical first step in mitigating them.
This compound presents a multi-faceted hazard profile. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] This triple threat means that every potential route of exposure—oral, respiratory, and dermal—must be sealed. Furthermore, it is known to cause skin and serious eye irritation.[2][3] Prolonged or repeated exposure may lead to organ damage, specifically targeting the spleen and blood.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, drowsiness or dizziness[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (spleen, blood)[1] |
This data underscores that casual contact is not an option. The causality is clear: because the substance is dermally toxic and an irritant, robust glove and body protection is required. Because it is toxic upon inhalation, engineering controls like a fume hood are the primary line of defense, with respiratory protection as an essential backup.
Section 2: The Core Ensemble - Selecting Your Primary PPE
Your choice of PPE must be tailored to the specific task. The risk associated with transferring 1 mL from a stock solution is vastly different from a large-scale synthesis or cleaning a spill. The following table outlines the minimum required PPE for various operational scenarios.
Table 2: PPE Requirements for Handling this compound by Task
| Operational Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Lab Scale (<10g) in Fume Hood | Double-gloved with chemical-resistant gloves (e.g., Nitrile outer, thin laminate inner). | Chemical safety goggles. | Flame-retardant lab coat, fully buttoned. | Operations MUST be conducted within a certified chemical fume hood.[1] |
| Weighing & Transfers | Double-gloved with chemical-resistant gloves. | Chemical safety goggles AND a full-face shield.[4][5] | Chemical-resistant apron over a flame-retardant lab coat. | Operations MUST be conducted within a certified chemical fume hood or ventilated balance enclosure. |
| Large Scale / High Concentration Work | Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton) over an inner glove. | Full-face shield worn over chemical safety goggles. | Chemical-resistant suit or coveralls. | Chemical fume hood is mandatory. For potential exposures exceeding occupational limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[1] |
| Spill Cleanup / Emergency Response | Heavy-duty chemical-resistant gloves. | Full-face, air-purifying respirator or SCBA for large spills.[6] | Totally encapsulated chemical- and vapor-protective suit.[6] | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) may be required depending on spill size.[6] |
The logic behind this tiered approach is to match the level of protection with the potential for exposure. A face shield is added during transfers because the risk of a splash is highest.[5] For large-scale work, a simple lab coat is insufficient to protect against significant contamination, necessitating a chemical-resistant suit.
Caption: Personal Protective Equipment (PPE) selection workflow.
Section 3: Procedural Integrity - Donning, Doffing, and Disposal
The protection afforded by PPE is only effective if it is used correctly. Contamination during the removal (doffing) process can negate the entire protective effort.
Step-by-Step Donning Protocol
-
Work Area Preparation: Confirm the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[7]
-
Body Protection: Don your lab coat or chemical suit. Fasten all closures.
-
Eye and Face Protection: Put on chemical safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Hand Protection: Don the first (inner) pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second (outer) pair of gloves over the first.
Step-by-Step Doffing Protocol (Self-Validating Contamination Avoidance)
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Glove Removal: Pinch the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.
-
Inner Glove & First Glove Removal: Slide two fingers of your now-ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Immediately dispose of the gloves in a designated hazardous waste container.
-
Face/Eye Protection Removal: Remove the face shield and goggles by handling the strap or earpieces. Avoid touching the front surfaces.
-
Body Protection Removal: Unfasten your lab coat, rolling it away from your body to contain any potential surface contamination.
-
Hand Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
All PPE that has come into contact with this compound is considered hazardous waste.[3]
-
Gloves, wipes, and disposable items: Must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated lab coats: Should be professionally decontaminated or disposed of as hazardous waste, according to your institution's policy.
-
Empty Reagent Bottles: Rinse containers thoroughly (collecting the rinsate as hazardous waste) before disposal, or dispose of the unrinsed container as hazardous waste.
Section 4: Emergency Protocols - Responding to Exposure
In the event of an exposure, immediate and correct action is critical.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[8][9] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[1]
For all exposure events, provide the Safety Data Sheet (SDS) to the responding medical personnel.
By adhering to these stringent PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the hallmark of a responsible and effective scientific professional.
References
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Personal Protective Equipment | US EPA. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - N-(n-Butyl)aniline. (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]
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Personal Protective Equipment Guidance. (2012, June 8). Dow Corporate. Retrieved from [Link]
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SAFETY DATA SHEET - 2,4,6-Tri-tert-butylaniline. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]
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2-(2-Methylpropyl)benzenamine. (n.d.). PubChem - NIH. Retrieved from [Link]
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What First Aid Procedures Should Be Followed After Chemical Exposure In Relation To TLVs? (2025, June 30). YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
